Ammonium phosphomolybdate hydrate
Description
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Properties
CAS No. |
54723-94-3 |
|---|---|
Molecular Formula |
H80Mo12N3O41P-6 |
Molecular Weight |
1961.0 g/mol |
IUPAC Name |
azane;molybdenum;trihydroxide;phosphate;tetratriacontahydrate |
InChI |
InChI=1S/12Mo.3H3N.H3O4P.37H2O/c;;;;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;3*1H3;(H3,1,2,3,4);37*1H2/p-6 |
InChI Key |
BIQVMZMYTFVCJZ-UHFFFAOYSA-H |
Canonical SMILES |
N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[OH-].[OH-].[OH-].[O-]P(=O)([O-])[O-].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical formula for ammonium phosphomolybdate hydrate
An In-depth Technical Guide to Ammonium (B1175870) Phosphomolybdate Hydrate (B1144303)
Introduction
Ammonium phosphomolybdate hydrate, with the chemical formula (NH₄)₃[PMo₁₂O₄₀]·xH₂O, is an inorganic salt of phosphomolybdic acid.[1] It is a bright yellow, crystalline solid that is sparingly soluble in water.[2] The core of this compound is the phosphomolybdate anion, [PMo₁₂O₄₀]³⁻, which possesses a well-defined Keggin structure.[1] This structure consists of a central phosphate (B84403) tetrahedron (PO₄) surrounded by twelve molybdenum-oxygen octahedra (MoO₆). The negative charge of this complex anion is balanced by three ammonium cations (NH₄⁺). The degree of hydration, represented by 'x', can vary. This compound is widely utilized in analytical chemistry, catalysis, and materials science due to its unique properties.
Chemical Formula and Structure
The chemical formula for this compound can be represented in several ways, reflecting its complex nature and variable hydration:
-
General Hydrated Form: (NH₄)₃[PMo₁₂O₄₀]·xH₂O[3]
-
Anhydrous Form: (NH₄)₃[PMo₁₂O₄₀][1]
-
Oxide Form: (NH₄)₃PO₄·12MoO₃·xH₂O
-
Elemental Formula (Anhydrous): H₁₂Mo₁₂N₃O₄₀P[3]
The compound's structure is defined by the Keggin anion, a robust and symmetrical polyoxometalate.[4] This structural stability is key to many of its applications.
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 54723-94-3 (hydrate) | [1] |
| Molecular Weight (Anhydrous) | 1876.35 g/mol | [3] |
| Molecular Weight (Trihydrate) | 1930.39 g/mol | [5] |
| Appearance | Yellow crystalline solid/powder | [5] |
| Density | 3.15 g/cm³ (Lit.) | [5] |
| Solubility | Slightly soluble in water; soluble in alkaline solutions | [6] |
| Purity | ≥99% (Metals basis) | [5] |
Thermal Decomposition Data
This compound undergoes a multi-step thermal decomposition process. The exact temperatures and weight losses can vary depending on the atmosphere (e.g., air vs. inert gas).[7]
| Temperature Range | Atmosphere | Process | Weight Loss (%) | Final Product | Reference |
| > 450 °C | Air / Inert | Loss of crystal water and ammonia, decomposition of Keggin structure | 3.69% - 3.77% (second step) | P₂O₅·24MoO₃ (by 600°C) | [7] |
Experimental Protocols
Synthesis of Ammonium Phosphomolybdate
This protocol describes a typical precipitation method for synthesizing ammonium phosphomolybdate.
Materials:
-
Ammonium orthomolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Disodium (B8443419) hydrogen phosphate (Na₂HPO₄)
-
Concentrated nitric acid (HNO₃)
-
Distilled water
Procedure:
-
Prepare an aqueous solution of ammonium orthomolybdate.
-
Prepare a separate aqueous solution of disodium hydrogen phosphate.
-
Combine the two solutions.
-
Slowly add concentrated nitric acid to the mixture while heating.
-
A yellow precipitate of ammonium phosphomolybdate will form. The overall reaction is: 12(NH₄)₆Mo₇O₂₄·4H₂O + 7Na₂HPO₄ + 65HNO₃ → 7(NH₄)₃[PMo₁₂O₄₀]↓ + 51NH₄NO₃ + 14NaNO₃ + 91H₂O[1]
-
Allow the solution to cool, and the precipitate to settle.
-
Filter the yellow precipitate from the solution.
-
Wash the precipitate multiple times with distilled water to remove excess acid and other soluble byproducts.
-
Dry the precipitate in an oven at a low temperature (e.g., 60 °C) to obtain the final product.[8]
Gravimetric Determination of Phosphate
Ammonium phosphomolybdate is used for the quantitative analysis of phosphate ions. This protocol outlines the general steps for this gravimetric method.[9]
Materials:
-
Phosphate-containing sample solution
-
Ammonium molybdate (B1676688) solution
-
Ammonium nitrate (B79036) solution
-
Nitric acid (5N)
-
Distilled water
Procedure:
-
Take a known volume (e.g., 25 mL) of the neutral sample solution containing phosphate.
-
Add an excess of ammonium molybdate solution (e.g., 25 mL).
-
Add ammonium nitrate solution (e.g., 50 mL) to the mixture.
-
Add 5N nitric acid (e.g., 25 mL) to the solution while maintaining a temperature between 45°C and 100°C to facilitate precipitation.[9]
-
A yellow precipitate of ammonium phosphomolybdate, (NH₄)₃[PMo₁₂O₄₀], will form.
-
Allow the mixture to cool for at least 3 hours to ensure complete precipitation.[9]
-
Filter the precipitate using a pre-weighed filter paper or crucible.
-
Wash the precipitate with a dilute solution of potassium nitrate or with water until the filtrate is no longer acidic.
-
Dry the precipitate to a constant weight at 100-110°C.
-
Weigh the dried precipitate and calculate the amount of phosphate in the original sample based on the stoichiometry of (NH₄)₃[PMo₁₂O₄₀].
Cesium Removal from Aqueous Solutions
Ammonium phosphomolybdate is an effective ion exchanger for the selective removal of cesium ions from acidic radioactive waste.[10]
Materials:
-
Ammonium phosphomolybdate (AMP) powder or AMP-polyacrylonitrile (AMP-PAN) beads/membrane.[11]
-
Cesium-containing aqueous solution (e.g., simulated nuclear waste).
-
Stirring apparatus or column for continuous flow.
Procedure (Batch Method):
-
Add a known mass of ammonium phosphomolybdate to a known volume of the cesium-containing solution.
-
Agitate the mixture for a specific contact time (e.g., adsorption equilibrium can be reached in as little as 10 minutes).[12]
-
The ion exchange mechanism involves the replacement of ammonium ions in the AMP structure with cesium ions: (NH₄)₃[PMo₁₂O₄₀] + 3Cs⁺ ⇌ Cs₃[PMo₁₂O₄₀] + 3NH₄⁺.
-
Separate the solid AMP from the solution by filtration or centrifugation.
-
Analyze the remaining cesium concentration in the supernatant to determine the removal efficiency. The presence of other ions like Na⁺ and K⁺ can negatively affect cesium uptake.[12]
Visualizations
Below are diagrams created using the DOT language to illustrate key experimental workflows.
References
- 1. Ammonium phosphomolybdate - Wikipedia [en.wikipedia.org]
- 2. Ammonium phosphomolybdate - WikiLectures [wikilectures.eu]
- 3. scbt.com [scbt.com]
- 4. Compressional behaviors of this compound (APMH) with different pressure media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Laboratory Synthesis of Ammonium Phosphomolybdate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed protocol for the synthesis of ammonium (B1175870) phosphomolybdate hydrate (B1144303), a compound of significant interest in analytical chemistry, catalysis, and materials science. This document outlines the underlying chemical principles, provides a step-by-step experimental protocol, and presents key analytical data for the characterization of the synthesized product.
Introduction
Ammonium phosphomolybdate hydrate, with the chemical formula (NH₄)₃PMo₁₂O₄₀·nH₂O, is an inorganic salt characterized by the [PMo₁₂O₄₀]³⁻ anion. This anion possesses the α-Keggin structure, a robust polyoxometalate framework that imparts unique properties to the compound.[1] Its distinct bright yellow color and low solubility in acidic solutions make it a classical reagent for the qualitative and quantitative analysis of phosphates.[2] Furthermore, its applications extend to ion exchange, particularly for the removal of cesium, and as a precursor for the synthesis of various catalysts.[3] This guide provides a reliable method for the laboratory-scale synthesis of this versatile compound.
Chemical Principles and Reaction Pathway
The synthesis of this compound is based on the precipitation reaction of a phosphate (B84403) source with an excess of molybdate (B1676688) ions in an acidic medium. The reaction proceeds through the self-assembly of molybdate anions around a central phosphate tetrahedron, forming the stable Keggin ion structure.[4][5] The overall reaction can be represented as follows:
12 (NH₄)₆Mo₇O₂₄·4H₂O + 7 H₃PO₄ + 51 HNO₃ → 7 (NH₄)₃PMo₁₂O₄₀↓ + 51 NH₄NO₃ + 88 H₂O[1]
The acidic environment, typically provided by nitric acid, is crucial for the condensation of molybdate species into the polyoxometalate structure. The presence of ammonium ions facilitates the precipitation of the final product.
Figure 1: Simplified reaction pathway for the formation of this compound.
Experimental Protocol
This protocol details a reliable method for the synthesis of this compound.
Reagents and Materials
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Disodium (B8443419) hydrogen phosphate (Na₂HPO₄) or Phosphoric acid (H₃PO₄)
-
Concentrated Nitric Acid (HNO₃, ~65-70%)
-
Ammonium nitrate (B79036) (NH₄NO₃)
-
Deionized water
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Heating plate
-
Buchner funnel and filter paper (Whatman No. 42 or equivalent)
-
Vacuum flask
-
Drying oven
Synthesis Workflow
Figure 2: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation of Molybdate Solution: In a 500 mL beaker, dissolve 20 g of ammonium heptamolybdate tetrahydrate in 100 mL of deionized water. To this solution, slowly add 100 mL of concentrated nitric acid while stirring. Gently warm the solution on a heating plate to ensure complete dissolution.
-
Preparation of Phosphate Solution: In a separate 100 mL beaker, dissolve 1.5 g of disodium hydrogen phosphate in 50 mL of deionized water.
-
Precipitation: While continuously stirring the warm molybdate solution, slowly add the phosphate solution dropwise. A voluminous, bright yellow precipitate of ammonium phosphomolybdate will form immediately.
-
Digestion of the Precipitate: Continue to gently heat the mixture at approximately 40-60°C for about 1-2 hours with occasional stirring. This process, known as digestion, promotes the formation of larger, more easily filterable crystals.
-
Cooling and Settling: Remove the beaker from the heat and allow the precipitate to settle. For complete precipitation, the mixture can be left to stand at room temperature for several hours or overnight.[6]
-
Filtration: Decant the supernatant liquid and collect the precipitate by vacuum filtration using a Buchner funnel and an appropriate filter paper.
-
Washing: Wash the precipitate on the filter paper several times with a 1% nitric acid solution to remove any excess molybdate. Follow this with several washes with cold deionized water to remove the nitric acid.
-
Drying: Carefully transfer the filter cake to a watch glass and dry it in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Higher temperatures can lead to the loss of hydration water and decomposition of the compound.[7]
Data Presentation: Characterization of this compound
The synthesized this compound can be characterized using various analytical techniques. Below is a summary of typical quantitative data obtained from X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA).
X-ray Diffraction (XRD) Data
XRD is used to confirm the crystalline structure of the synthesized compound. The powder XRD pattern of this compound typically exhibits diffraction peaks corresponding to its Keggin structure.
| 2θ (degrees) | Relative Intensity |
| ~10.5 | Medium |
| ~14.9 | Weak |
| ~18.3 | Strong |
| ~21.2 | Medium |
| ~23.8 | Medium |
| ~26.2 | Strong |
| ~28.4 | Weak |
| ~30.5 | Medium |
| ~32.4 | Weak |
Note: Peak positions and intensities may vary slightly depending on the degree of hydration and crystallite size.
Fourier-Transform Infrared (FTIR) Spectroscopy Data
FTIR spectroscopy is employed to identify the characteristic vibrational modes of the phosphomolybdate anion and the ammonium cation.[8]
| Wavenumber (cm⁻¹) | Assignment |
| ~3200 | N-H stretching vibration of NH₄⁺ |
| ~1616 | H-O-H bending vibration of crystal water |
| ~1400 | N-H bending vibration of NH₄⁺ |
| ~1068 | P-O asymmetric stretching in the central PO₄ tetrahedron |
| ~962 | Mo=O terminal stretching |
| ~869 | Mo-O-Mo corner-sharing bridging bonds |
| ~785 | Mo-O-Mo edge-sharing bridging bonds |
Source: Adapted from literature data.[9]
Thermogravimetric Analysis (TGA) Data
TGA provides information on the thermal stability and decomposition of the hydrated compound. The decomposition of this compound typically occurs in multiple steps.[7]
| Temperature Range (°C) | Mass Loss (%) | Description |
| 50 - 150 | Variable | Loss of hydration water (H₂O) |
| 150 - 400 | ~3-4% | Decomposition and loss of ammonia (B1221849) (NH₃) and constitutional water |
| > 400 | > 4% | Decomposition of the Keggin structure and formation of mixed oxides (P₂O₅ and MoO₃) |
Note: The exact temperatures and mass loss percentages can vary depending on the heating rate and atmosphere.
Conclusion
This guide provides a comprehensive and detailed protocol for the successful laboratory synthesis of this compound. By following the outlined experimental procedures and utilizing the provided characterization data for verification, researchers can reliably produce this important inorganic compound for a variety of applications in their scientific endeavors. Adherence to standard laboratory safety practices is essential throughout the synthesis process.
References
- 1. Ammonium phosphomolybdate - Wikipedia [en.wikipedia.org]
- 2. Phosphate test - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. researchgate.net [researchgate.net]
- 6. dairyknowledge.in [dairyknowledge.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of Ammonium Phosphomolybdate Hydrate and its Core Keggin Unit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) phosphomolybdate hydrate (B1144303), with the chemical formula (NH₄)₃[PMo₁₂O₄₀]·xH₂O, is an inorganic salt of significant interest in analytical chemistry, catalysis, and materials science.[1][2] Its applications range from the gravimetric determination of phosphorus to the selective removal of cesium from nuclear waste and potential uses in drug delivery systems.[1] The core of this compound's functionality lies in its intricate crystal structure, which is defined by the presence of the robust and well-characterized phosphomolybdate anion, a member of the heteropolymetalate family with a Keggin structure.[2]
This technical guide provides a comprehensive overview of the crystal structure of ammonium phosphomolybdate hydrate, with a particular focus on the central Keggin unit. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this versatile compound. While a definitive, publicly available Crystallographic Information File (CIF) for this compound is not readily accessible, this guide synthesizes the current understanding from peer-reviewed literature and crystallographic databases.
The Keggin Unit: The Heart of the Structure
The defining feature of the phosphomolybdate anion is its Keggin structure, a highly symmetrical and stable polyoxometalate cluster. The canonical Keggin unit has the general formula [XM₁₂O₄₀]ⁿ⁻, where X is the central heteroatom (in this case, phosphorus, P⁵⁺) and M is the addenda atom (molybdenum, Mo⁶⁺).[2]
The structure consists of a central tetrahedral phosphate (B84403) group (PO₄) surrounded by twelve molybdenum oxide octahedra (MoO₆). These octahedra are arranged in four groups of three (Mo₃O₁₃ trimers), which share edges and corners to encapsulate the central tetrahedron. This arrangement results in a compact, roughly spherical anion with overall tetrahedral symmetry.
Visualization of the Keggin Unit
The logical relationship and connectivity within the Keggin unit can be visualized as follows:
Caption: A diagram illustrating the connectivity within the Keggin unit.
Crystal Structure of this compound
While a complete single-crystal X-ray diffraction study with publicly accessible atomic coordinates for this compound is not readily found in crystallographic databases, powder X-ray diffraction (XRD) data and related studies suggest that the compound typically crystallizes in the monoclinic system.[3] It is important to note that the exact crystal system and unit cell parameters can be influenced by the degree of hydration and the presence of any impurities.
Crystallographic Data
The following table summarizes the known and expected crystallographic parameters for this compound. It is crucial to recognize that these values may vary and should be confirmed by experimental analysis for any specific sample.
| Parameter | Value | Source/Comment |
| Chemical Formula | (NH₄)₃[PMo₁₂O₄₀]·xH₂O | [1][2] |
| Molar Mass | 1876.35 g/mol (anhydrous) | [2] |
| Crystal System | Monoclinic (most probable) | [3] |
| Space Group | Not definitively determined | Requires single-crystal XRD |
| Lattice Parameters | Not definitively determined | Requires single-crystal XRD |
| Color | Yellow crystalline powder | [1] |
| Solubility | Slightly soluble in water; soluble in alkaline solutions | [1] |
Experimental Protocols
Synthesis of this compound
A common and reliable method for the synthesis of this compound is through a precipitation reaction. The following protocol is a consensus from various literature sources.[2][4]
Materials:
-
Ammonium molybdate (B1676688) tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Disodium (B8443419) hydrogen phosphate (Na₂HPO₄) or Phosphoric acid (H₃PO₄)
-
Nitric acid (HNO₃), concentrated
-
Deionized water
Procedure:
-
Preparation of Molybdate Solution: Dissolve an appropriate amount of ammonium molybdate tetrahydrate in deionized water with gentle heating to create a clear solution.
-
Preparation of Phosphate Solution: In a separate beaker, dissolve disodium hydrogen phosphate or phosphoric acid in deionized water.
-
Precipitation: Slowly add the phosphate solution to the molybdate solution while stirring continuously.
-
Acidification: Acidify the mixture by the dropwise addition of concentrated nitric acid. A yellow precipitate of ammonium phosphomolybdate will form.
-
Digestion: Gently heat the mixture with the precipitate for a short period to encourage the growth of larger crystals and improve filterability.
-
Isolation and Washing: Allow the precipitate to cool and settle. Decant the supernatant and wash the precipitate several times with a dilute nitric acid solution, followed by deionized water to remove any unreacted reagents.
-
Drying: Dry the resulting yellow crystalline powder in a desiccator or at a low temperature in an oven.
Crystallographic Analysis by Powder X-ray Diffraction (PXRD)
For a powdered sample of this compound, PXRD is the primary technique for structural characterization. The following protocol outlines the key steps for data collection and analysis.
Instrumentation:
-
Powder X-ray diffractometer with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source.
-
Sample holder (zero-background sample holders are recommended for small sample quantities).
Data Collection:
-
Sample Preparation: Gently grind the crystalline this compound to a fine, homogeneous powder. Mount the powder onto the sample holder, ensuring a flat and level surface.
-
Instrument Setup: Configure the diffractometer with the desired X-ray source, voltage, and current. Select an appropriate angular range (e.g., 5-80° 2θ) and a suitable step size and scan speed to obtain a high-quality diffraction pattern.
-
Data Acquisition: Initiate the scan and collect the diffraction data.
Data Analysis (Rietveld Refinement):
Rietveld refinement is a powerful method for analyzing powder diffraction data to obtain structural information.
-
Phase Identification: Compare the experimental diffraction pattern to databases (e.g., the Powder Diffraction File) to confirm the presence of the ammonium phosphomolybdate phase.
-
Initial Model: Start the refinement with a structural model. Given the lack of a definitive CIF file for the ammonium salt, a model based on the known Keggin unit geometry and a plausible crystal system (e.g., monoclinic) can be used as a starting point.
-
Refinement of Parameters: Sequentially refine the following parameters using appropriate software (e.g., GSAS, FullProf):
-
Scale factor
-
Background parameters
-
Unit cell parameters
-
Peak profile parameters (to model the shape of the diffraction peaks)
-
Atomic coordinates (if the starting model is sufficiently accurate)
-
Isotropic or anisotropic displacement parameters (thermal parameters)
-
-
Goodness-of-Fit: Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, χ²) to assess the quality of the refinement. A successful refinement will result in a good match between the calculated and observed diffraction patterns and yield accurate lattice parameters.
Applications in Drug Development and Research
The well-defined structure and properties of this compound make it a candidate for various applications in the pharmaceutical and life sciences sectors.
-
Drug Delivery: The porous nature of the crystal lattice and the potential for ion exchange suggest its use as a carrier for drug molecules.
-
Biocatalysis: The Keggin unit can act as a robust, inorganic scaffold for the immobilization of enzymes or other catalytically active biomolecules.
-
Analytical Reagent: Its classic use in phosphate determination remains relevant in biochemical and environmental analysis, which are often integral parts of drug development and manufacturing processes.
Conclusion
This compound is a fascinating inorganic compound with a structure dominated by the elegant and robust Keggin unit. While a complete, validated single-crystal structure remains to be widely disseminated, powder X-ray diffraction, coupled with Rietveld refinement, provides a powerful tool for its characterization. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize and analyze this material, paving the way for further exploration of its properties and applications in drug development and other scientific fields. Further single-crystal X-ray diffraction studies are encouraged to provide a definitive crystallographic model and unlock the full potential of this important compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Ammonium phosphomolybdate - Wikipedia [en.wikipedia.org]
- 3. Ammonium Phosphomolybdate - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 4. Ammonium phosphomolybdate: a material for dielectric crossover and resistive switching performance - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00481B [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of Ammonium Phosphomolybdate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) phosphomolybdate hydrate (B1144303) ((NH₄)₃[P(Mo₃O₁₀)₄]·nH₂O), a canary yellow crystalline solid, is a compound of significant interest in various scientific fields, including analytical chemistry for the determination of phosphates, in the nuclear industry for the removal of cesium, and as a catalyst. A thorough understanding of its solubility characteristics in different solvent systems is crucial for its effective application and for the development of new analytical methods and materials. This technical guide provides a comprehensive overview of the solubility of ammonium phosphomolybdate hydrate, detailing its behavior in various solvents and outlining experimental protocols for solubility determination.
Core Concepts of Solubility
The solubility of this compound is governed by several factors, including the nature of the solvent, temperature, pH, and the presence of other ions in the solution. As a salt of a strong heteropolyacid, its solubility is significantly influenced by the pH of the medium.
In Aqueous Solutions: this compound is generally described as being slightly soluble in water.[1][2][3][4][5] One source specifies its solubility in water at 25°C to be less than 0.02 g/100 mL.[6]
In Acidic Solutions: The compound is practically insoluble in acidic solutions, particularly in dilute nitric acid.[2] This property is fundamental to its use in the gravimetric analysis of phosphorus, where it is precipitated from an acidic solution.
In Alkaline Solutions: this compound readily dissolves in alkaline solutions, such as aqueous ammonia (B1221849) and alkali hydroxides (e.g., sodium hydroxide).[2][7] This is due to the deprotonation of the heteropolyacid anion, leading to the formation of more soluble species. The solubility in these basic media is expected to increase with the concentration of the base.
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound across a wide range of solvents and temperatures is not extensively available in publicly accessible literature. The following table summarizes the available qualitative and semi-quantitative information.
| Solvent System | Temperature (°C) | Solubility | Citation(s) |
| Water | 25 | Slightly soluble (<0.02 g/100 mL) | [6] |
| Dilute Nitric Acid | Ambient | Insoluble | [2] |
| Aqueous Ammonia | Ambient | Soluble | [2][7] |
| Alkali Hydroxides (e.g., NaOH) | Ambient | Soluble | [2][7] |
| Acetic Acid | Ambient | Soluble | [7] |
| Hydrogen Peroxide | Ambient | Soluble | [7] |
| Benzidine | Ambient | Soluble | [7] |
Experimental Protocols for Solubility Determination
The determination of the solubility of a sparingly soluble salt like this compound requires precise and sensitive analytical techniques. Below are detailed methodologies for key experiments that can be adapted for this purpose.
Protocol 1: Gravimetric Determination of Solubility in Aqueous Media
This protocol is a modification of the standard method for determining the solubility of sparingly soluble salts.
Objective: To determine the mass of this compound that dissolves in a given volume of a specific aqueous solvent (e.g., water, buffer solution) at a constant temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, buffer of specific pH)
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., vacuum filtration with a fine porosity filter paper or a membrane filter)
-
Drying oven
-
Analytical balance
Procedure:
-
Saturation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Filtration: After equilibration, allow the solid to settle. Carefully filter the supernatant through a pre-weighed, fine porosity filter to separate the dissolved solute from the undissolved solid. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.
-
Drying and Weighing:
-
Method A (Evaporation of Solvent): Transfer a known volume of the clear filtrate to a pre-weighed evaporating dish. Evaporate the solvent in a drying oven at a suitable temperature (e.g., 105°C) until a constant weight of the residue is obtained.
-
Method B (Weighing the Undissolved Solid): Carefully wash the undissolved solid on the filter paper with a small amount of a volatile solvent in which ammonium phosphomolybdate is insoluble (e.g., ethanol) to remove any remaining dissolved solute. Dry the filter paper with the residue in an oven until a constant weight is achieved. The difference between the initial mass of the compound and the mass of the undissolved residue gives the amount that dissolved.
-
-
Calculation: Calculate the solubility in grams per 100 mL or moles per liter.
Protocol 2: Spectrophotometric Determination of Solubility
This method is suitable for determining low solubilities and relies on the characteristic yellow color of the phosphomolybdate anion or a colored complex derived from it.
Objective: To determine the concentration of dissolved this compound by measuring its absorbance of light.
Materials:
-
This compound
-
Solvent of interest
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution as described in Protocol 1 (Steps 1 and 2).
-
Separation of Undissolved Solid: Separate the undissolved solid by filtration or centrifugation.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the yellow phosphomolybdate complex. Plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Dilute the saturated filtrate if necessary to bring its absorbance within the range of the calibration curve. Measure the absorbance of the diluted filtrate.
-
Calculation: Use the calibration curve to determine the concentration of the this compound in the saturated solution.
Visualization of Experimental Workflow and Logical Relationships
To aid in the understanding of the experimental design and the factors influencing solubility, the following diagrams are provided.
Caption: Workflow for the experimental determination of solubility.
Caption: Factors influencing the solubility of ammonium phosphomolybdate.
References
- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. This compound | 54723-94-3 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Ammonium phosphomolybdate - Wikipedia [en.wikipedia.org]
- 5. Ammonium phosphomolybdate - WikiLectures [wikilectures.eu]
- 6. Ammonium Phosphomolybdate | AAA Molybdenum Products, Inc. [aaamolybdenum.com]
- 7. Ammonium Phosphomolybdate - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
thermal decomposition mechanism of ammonium phosphomolybdate hydrate
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Ammonium (B1175870) Phosphomolybdate Hydrate (B1144303)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , (NH₄)₃PMo₁₂O₄₀·nH₂O. The decomposition process is detailed for both oxidizing (air) and inert (nitrogen or argon) atmospheres, highlighting the critical role of the gaseous environment in determining the reaction pathway and final products. This document synthesizes key findings from peer-reviewed literature, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of the material's thermal behavior.
Core Decomposition Mechanism
The thermal decomposition of ammonium phosphomolybdate hydrate, a compound featuring the robust Keggin anion structure ([PMo₁₂O₄₀]³⁻), is a multi-step process. The pathway is primarily characterized by an initial dehydration phase, followed by deammoniation and the ultimate breakdown of the heteropoly anion. The nature of the surrounding atmosphere dictates the subsequent reactions, particularly the fate of the evolved ammonia (B1221849).
Decomposition in an Oxidizing Atmosphere (Air)
In the presence of air, the decomposition proceeds through two principal stages, resulting in a stable, stoichiometric mixed oxide.
-
Dehydration: The process begins with the endothermic removal of crystal water (water of hydration) at relatively low temperatures, typically between 50°C and 100°C.[1]
-
Deammoniation and Oxidative Decomposition: At higher temperatures, from approximately 400°C to 470°C, the ammonium ions decompose, releasing ammonia (NH₃) and constitutional water.[1] Simultaneously, the foundational Keggin structure collapses. The evolved ammonia is oxidized by the atmospheric oxygen to form nitrogen (N₂) and water. The final solid product, formed by 600°C, is a stoichiometric phosphomolybdenum oxide, identified as P₂O₅·24MoO₃.[1]
Decomposition in an Inert Atmosphere (Nitrogen or Argon)
When heated in an inert atmosphere, the decomposition pathway diverges significantly after the initial dehydration step due to the reducing potential of the evolved ammonia. The process involves three main stages.[1]
-
Dehydration: Similar to the process in air, the initial step involves the loss of crystal water.[1]
-
Reductive Deammoniation: In the second stage, deammoniation occurs. However, in the absence of oxygen, a portion of the evolved ammonia acts as a reducing agent on the phosphomolybdate structure. This reaction forms an intermediate species described as a phosphorus hydrogen molybdenum oxide. The remaining ammonia is released, partially dissociated into nitrogen and hydrogen.[1]
-
Formation of Suboxide: In the final step, the phosphorus hydrogen molybdenum oxide intermediate loses its remaining water to form a stable, non-stoichiometric phosphomolybdenum suboxide. This final product exhibits semiconductive properties.[1]
Quantitative Data Presentation
The following tables summarize the quantitative data derived from thermogravimetric (TGA) and differential thermal analysis (DTA) of this compound's decomposition.
Table 1: Thermal Decomposition Events in an Oxidizing Atmosphere (Air)
| Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products Evolved | Solid Phase Transformation | DTA Event |
| 1 | 50 - 250 | Not specified | H₂O (crystal water) | (NH₄)₃PMo₁₂O₄₀·nH₂O → (NH₄)₃PMo₁₂O₄₀ | Endothermic |
| 2 | 250 - 600 | 3.69 - 3.77[1] | NH₃, H₂O, N₂ | (NH₄)₃PMo₁₂O₄₀ → P₂O₅·24MoO₃ | Exothermic[1] |
Table 2: Thermal Decomposition Events in an Inert Atmosphere (e.g., Nitrogen)
| Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products Evolved | Solid Phase Transformation | DTA Event |
| 1 | 50 - 250 | Not specified | H₂O (crystal water) | (NH₄)₃PMo₁₂O₄₀·nH₂O → (NH₄)₃PMo₁₂O₄₀ | Endothermic |
| 2 | 250 - 475 | Not specified | NH₃, N₂, H₂ | (NH₄)₃PMo₁₂O₄₀ → Phosphorus Hydrogen Molybdenum Oxide | Endothermic |
| 3 | 475 - 600 | Not specified | H₂O | Phosphorus Hydrogen Molybdenum Oxide → Phosphomolybdenum Suboxide | Endothermic |
Visualization of Pathways and Workflows
Decomposition Pathways
The logical flow of the decomposition in different atmospheres is depicted below.
Experimental Workflow
The characterization of the decomposition mechanism involves a multi-technique approach.
Experimental Protocols
The elucidation of the thermal decomposition mechanism relies on a combination of analytical techniques. The methodologies described are based on standard practices reported in relevant literature.
Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
-
Objective: To quantify mass changes (TGA) and identify thermal events like phase transitions and reactions (DTA) as a function of temperature.
-
Apparatus: A simultaneous TGA/DTA instrument.
-
Methodology:
-
A pre-weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
-
The crucible is placed in the instrument's furnace.
-
The system is purged with the desired gas (either dry air or high-purity nitrogen/argon) at a constant flow rate (e.g., 50-100 mL/min) to establish the atmospheric conditions.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant, linear heating rate (e.g., 10°C/min).
-
The instrument continuously records the sample's mass and the temperature difference between the sample and a reference crucible, generating TGA and DTA curves.
-
Evolved Gas Analysis (EGA) via Mass Spectrometry (MS)
-
Objective: To identify the chemical composition of gases released during decomposition.
-
Apparatus: A mass spectrometer coupled to the gas outlet of the TGA instrument.
-
Methodology:
-
The TGA/DTA experiment is conducted as described above.
-
A heated capillary transfer line continuously draws a small fraction of the purge gas exiting the TGA furnace into the ion source of the mass spectrometer.
-
The MS scans a range of mass-to-charge ratios (m/z) to detect and identify the evolved species (e.g., H₂O at m/z 18, NH₃ at m/z 17) as a function of temperature.
-
X-ray Diffraction (XRD)
-
Objective: To identify the crystalline phases of the solid products at different stages of decomposition.
-
Apparatus: A powder X-ray diffractometer with a high-temperature stage or, alternatively, a standard diffractometer for analyzing quenched samples.
-
Methodology:
-
Samples of this compound are heated isothermally in a furnace under the desired atmosphere (air or N₂) to specific temperatures corresponding to the end of each decomposition stage identified by TGA.
-
The samples are rapidly cooled ("quenched") to preserve their high-temperature structures.
-
The solid residues are ground into a fine powder and mounted on a sample holder.
-
The samples are scanned with monochromatic X-rays over a range of 2θ angles.
-
The resulting diffraction patterns are compared with databases (e.g., ICDD) to identify the crystalline phases present.
-
Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To monitor changes in chemical bonds and functional groups within the solid material during decomposition.
-
Apparatus: An FTIR spectrometer.
-
Methodology:
-
Solid residues from different decomposition stages are prepared as described for XRD analysis.
-
A small amount of each sample is mixed with potassium bromide (KBr) and pressed into a transparent pellet.
-
The pellet is placed in the spectrometer's sample holder.
-
An infrared spectrum is recorded, showing absorption bands corresponding to specific vibrational modes of chemical bonds (e.g., P-O, Mo-O, Mo=O, and N-H vibrations), allowing for the tracking of the Keggin structure's integrity and the loss of ammonium ions.
-
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Phosphomolybdate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) phosphomolybdate hydrate (B1144303), with the general formula (NH₄)₃PMo₁₂O₄₀ · xH₂O, is an inorganic salt of phosphomolybdic acid.[1] It is a bright yellow, crystalline solid that plays a significant role in various scientific fields, including analytical chemistry, materials science, and catalysis.[2][3] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its characterization, and visual representations of its synthesis and decomposition pathways.
Physical Properties
Ammonium phosphomolybdate hydrate is typically a yellow, crystalline powder.[3][4] Its physical characteristics are crucial for its application in various experimental and industrial settings.
| Property | Value | References |
| Chemical Formula | (NH₄)₃PMo₁₂O₄₀ · xH₂O | [5][6] |
| Anhydrous Molecular Weight | 1876.35 g/mol | [1][6] |
| Hydrated Molecular Weight | Varies with water content (e.g., ~1930.39 g/mol for trihydrate) | [2] |
| Appearance | Yellow crystalline solid/powder | [2][3][4] |
| Density | Approximately 3.15 g/cm³ | [2][7][8] |
| Melting Point | Decomposes upon heating | [1][7] |
| Solubility | Poorly or slightly soluble in water. Soluble in alkali, ammonia (B1221849), and phosphoric acid.[1][3][7][8][9] |
Chemical Properties
The chemical behavior of this compound is largely defined by its Keggin structure and the reactivity of the phosphomolybdate anion. It is recognized for its stability under normal conditions but exhibits distinct reactivity with certain substances and upon heating.
| Property | Description | References |
| Structure | Possesses a Keggin-type heteropolyoxometalate structure, with a central phosphate (B84403) tetrahedron surrounded by twelve molybdenum oxide octahedra.[1][9] | |
| Thermal Stability | Decomposes upon heating. The decomposition process involves the loss of water of hydration followed by the release of ammonia and water from the ammonium ions and structural hydroxyl groups at higher temperatures.[10] | |
| Reactivity | Acts as an oxidizing agent and is incompatible with strong reducing agents.[4][11][12] It can react with metals to produce flammable hydrogen gas.[4] | |
| Ion Exchange | Exhibits ion exchange properties, notably a high selectivity for cesium ions, which is utilized in the removal of radioactive cesium from acidic nuclear waste.[9][13] |
Experimental Protocols
The characterization of this compound involves several standard analytical techniques to determine its structure, composition, and thermal behavior.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of ammonium molybdate (B1676688) with phosphoric acid in the presence of nitric acid.
Methodology:
-
Dissolve ammonium molybdate in distilled water.
-
Separately, dilute phosphoric acid with distilled water.
-
Slowly add the phosphoric acid solution to the ammonium molybdate solution while stirring continuously.
-
Add nitric acid to the mixture.
-
Heat the solution gently. A yellow precipitate of this compound will form.[1]
-
Allow the mixture to cool, and then filter the precipitate.
-
Wash the precipitate with a dilute nitric acid solution and then with distilled water.
-
Dry the resulting yellow crystalline solid at a controlled temperature.
References
- 1. Ammonium phosphomolybdate - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Ammonium Phosphomolybdate - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. americanelements.com [americanelements.com]
- 6. cenmed.com [cenmed.com]
- 7. echemi.com [echemi.com]
- 8. chemwhat.com [chemwhat.com]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. researchgate.net [researchgate.net]
ammonium phosphomolybdate hydrate CAS number and molecular weight
An In-depth Technical Guide to Ammonium (B1175870) Phosphomolybdate Hydrate (B1144303)
This technical guide provides a comprehensive overview of ammonium phosphomolybdate hydrate, a versatile inorganic compound with significant applications in research and various industries. The document details its chemical and physical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is an inorganic salt of phosphomolybdic acid.[1] It is typically a yellow crystalline powder.[2] The anhydrous form has a molecular weight of approximately 1876.35 g/mol .[2][3][4][5][6] The structure of the phosphomolybdate anion is a well-known heteropolymetalate of the Keggin structural class.[1][2][7]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 54723-94-3[1][3][4][5][8] |
| Molecular Formula | (NH₄)₃PMo₁₂O₄₀ · xH₂O[4][6][8] |
| Synonyms | Ammonium-12-molybdophosphate, Molybdophosphoric acid ammonium salt, Phosphomolybdic acid ammonium salt hydrate[4][8] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight (anhydrous) | 1876.35 g/mol [2][3][4][5][6] |
| Appearance | Yellow crystalline powder[2] |
| Solubility | Slightly soluble in water, more soluble in alkaline solutions, insoluble in acids[2][9] |
| Storage Temperature | 2-8°C[2][8] |
Experimental Protocols
Synthesis of Ammonium Phosphomolybdate
A common method for synthesizing ammonium phosphomolybdate involves the reaction of ammonium molybdate (B1676688) with phosphoric acid in the presence of nitric acid.
Protocol 1: General Synthesis [1]
-
Combine a solution of ammonium orthomolybdate with phosphoric acid.
-
Add nitric acid to the mixture.
-
Heat the solution. A yellow precipitate of ammonium phosphomolybdate will form.
-
Collect the precipitate by filtration.
-
Wash the precipitate with distilled water.
-
Dry the product in an oven at a suitable temperature (e.g., 60°C).[10]
Protocol 2: Synthesis of Microporous Ammonium Phosphomolybdate (APM) [10]
-
Dissolve ammonium heptamolybdate and sodium di-hydrogen phosphate (B84403) in distilled water.[11] For example, 4.50 g of ammonium heptamolybdate and 0.565 g of sodium di-hydrogen phosphate can be dissolved in 200 mL of distilled water.[11]
-
Heat the mixture in a water bath at 80°C.[11]
-
Allow the resulting yellow precipitate to settle at room temperature for 30 minutes.[10]
-
Wash the precipitate multiple times with distilled water.[10]
-
Dry the final product in an oven at 60°C.[10]
Analytical Application: Gravimetric Determination of Phosphorus
Ammonium phosphomolybdate is widely used for the quantitative analysis of phosphorus.[2][12] The principle of this method is the precipitation of phosphate ions as ammonium phosphomolybdate.
Protocol 3: Phosphate Analysis [2]
-
Take a sample containing phosphate ions and dissolve it in an acidic solution.
-
Add an excess of ammonium molybdate reagent to the solution.
-
A characteristic yellow precipitate of ammonium phosphomolybdate will form.[2]
-
Filter the precipitate to separate it from the solution.
-
Wash the precipitate to remove any impurities.
-
Dry the precipitate to a constant weight.
-
The amount of phosphorus in the original sample can be calculated from the weight of the precipitate. For very precise measurements, the precipitate can be ignited to molybdenum trioxide (MoO₃).[2]
Catalytic Application: Oxidative Degradation of Tetracycline (B611298)
Microporous ammonium phosphomolybdate has been demonstrated as an effective catalyst for the degradation of antibiotics like tetracycline under ambient conditions.[10]
Protocol 4: Catalytic Degradation of Tetracycline [10]
-
Prepare a solution of tetracycline (TC) at a specific concentration.
-
Add the microporous ammonium phosphomolybdate (APM) catalyst to the solution. A typical catalyst dose is 0.75 g/L.[10]
-
Maintain the reaction under aerobic conditions at a controlled temperature (e.g., 30°C).[10]
-
The degradation process involves the generation of reactive oxygen species, such as singlet oxygen and hydroxyl radicals.[10]
-
Monitor the degradation of tetracycline over time using appropriate analytical techniques (e.g., UV-Vis spectroscopy or chromatography).
-
The APM catalyst can be recovered and reused for multiple cycles.[10]
Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the gravimetric determination of phosphate.
Caption: Catalytic cycle for the degradation of tetracycline using APM.
Key Applications
This compound is a compound with a broad range of applications in both scientific research and industrial processes:
-
Analytical Chemistry : It is a primary reagent for the gravimetric and colorimetric determination of phosphorus in various samples, including environmental and biological materials.[12]
-
Catalysis : It serves as a catalyst in several organic reactions, such as the dehydration of glycerol (B35011) to acrolein.[2][9][12] Its microporous form is also effective in the oxidative degradation of environmental pollutants like antibiotics.[10]
-
Ion Exchange : Due to its high selectivity for certain cations, it is used as an ion exchanger for the removal of cesium, particularly from radioactive waste streams.[2][7][9]
-
Materials Science : It is a precursor in the synthesis of various molybdenum-based materials that have applications in electronics and nanotechnology.[12]
-
Biochemistry : It is employed in enzyme assays to study phosphate metabolism, which can provide insights into metabolic pathways.[12]
-
Wastewater Treatment : It has shown potential in removing cationic dyes from industrial wastewater.[11]
References
- 1. Ammonium phosphomolybdate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. scbt.com [scbt.com]
- 4. 磷钼酸铵 水合物 | Sigma-Aldrich [sigmaaldrich.com]
- 5. strem.com [strem.com]
- 6. labsolu.ca [labsolu.ca]
- 7. tandfonline.com [tandfonline.com]
- 8. アンモニウムモリブドホスフェート 水和物 | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 54723-94-3 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Discovery and History of Ammonium Phosphomolybdate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) phosphomolybdate hydrate (B1144303), (NH₄)₃[P(Mo₃O₁₀)₄]·xH₂O, is a canary-yellow inorganic salt of significant historical and practical importance in analytical chemistry. Its discovery and the subsequent development of methods for its use have been pivotal in the quantitative analysis of phosphorus, a crucial element in biological and industrial systems. This technical guide provides a comprehensive overview of the discovery, historical development, and key applications of ammonium phosphomolybdate hydrate, including detailed experimental protocols, quantitative data, and visualizations of historical and procedural workflows.
Discovery and Historical Timeline
The journey of this compound from an interesting chemical observation to a cornerstone of analytical chemistry spans over a century of scientific inquiry.
Early Observations (Early 19th Century): The story begins with the pioneering work of the Swedish chemist Jöns Jacob Berzelius . In 1826 , while investigating phosphomolybdic acid, he was among the first to describe the formation of a yellow precipitate when molybdates were combined with phosphoric acid in an acidic medium.[1] This laid the foundational chemical knowledge for the later isolation and characterization of its ammonium salt.
Gravimetric Analysis Pioneer (Mid-19th Century): It was not until 1860 that the analytical potential of this yellow precipitate was recognized. A. C. Eggert , a German chemist, proposed the use of ammonium phosphomolybdate for the gravimetric determination of phosphorus. This method, based on the precipitation of the insoluble salt and its subsequent weighing, provided a reliable means to quantify phosphorus in various samples, a significant advancement for agricultural and industrial chemistry at the time.
The "Molybdenum Blue" Era (Early 20th Century): The early 20th century saw a shift towards more sensitive and less time-consuming colorimetric methods. In 1925 , Cyrus H. Fiske and Yellapragada Subbaro at Harvard Medical School developed a groundbreaking colorimetric method for the determination of phosphate (B84403).[2][3][4] Their method involved the reduction of the phosphomolybdate complex to a stable and intensely colored "molybdenum blue" solution. This innovation dramatically improved the speed and sensitivity of phosphorus analysis, becoming a fundamental technique in biochemistry and clinical chemistry, and playing a crucial role in the discovery of ATP and phosphocreatine.[2]
Modern Applications (20th and 21st Centuries): Further research has refined and expanded the applications of ammonium phosphomolybdate. Its ion-exchange properties have been harnessed for the selective removal of certain cations, most notably cesium-137 (B1233774) from nuclear waste streams. The development of instrumental techniques such as thermogravimetric analysis (TGA) has provided a deeper understanding of its thermal stability and decomposition pathways.
Quantitative Data
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | (NH₄)₃[P(Mo₃O₁₀)₄]·xH₂O |
| Molar Mass | 1876.35 g/mol (anhydrous) |
| Appearance | Canary-yellow crystalline powder |
| Density | ~3.15 g/cm³ |
| Crystal System | Cubic |
| CAS Number | 12026-66-3 (anhydrous), 54723-94-3 (hydrate) |
Table 2: Solubility in Water
This compound is generally described as being slightly soluble or insoluble in water. Quantitative data is scarce, but the following provides an indication of its low solubility.
| Temperature (°C) | Solubility ( g/100g H₂O) |
| 20 | < 0.1 |
| 100 | Slightly increased, but remains low |
Note: Solubility is significantly higher in aqueous solutions of ammonia (B1221849) and alkali hydroxides.
Table 3: Thermal Decomposition Data (TGA)
Thermogravimetric analysis reveals a multi-step decomposition process for this compound.
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 25 - 200 | Variable (depends on hydration) | Loss of water of hydration |
| 200 - 400 | ~5 | Decomposition of ammonium ions (release of NH₃ and H₂O) |
| > 400 | ~3 | Further decomposition to form mixed molybdenum and phosphorus oxides |
Table 4: Ion Exchange Capacity
Ammonium phosphomolybdate is an effective ion exchanger for certain monovalent cations, particularly cesium.
| Ion | Exchange Capacity (meq/g) | Conditions |
| Cs⁺ | ~1.0 - 1.6 | Acidic to neutral pH |
Experimental Protocols
Synthesis of this compound
This protocol describes a standard laboratory synthesis of this compound.
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Disodium (B8443419) hydrogen phosphate (Na₂HPO₄)
-
Concentrated nitric acid (HNO₃)
-
Distilled water
-
Beakers
-
Stirring rod
-
Heating plate
-
Buchner funnel and filter paper
Procedure:
-
Prepare Molybdate (B1676688) Solution: Dissolve 20 g of ammonium heptamolybdate tetrahydrate in 100 mL of distilled water in a 250 mL beaker. Gently warm the solution on a heating plate to aid dissolution.
-
Prepare Phosphate Solution: In a separate 100 mL beaker, dissolve 2 g of disodium hydrogen phosphate in 50 mL of distilled water.
-
Acidify Molybdate Solution: Slowly and with constant stirring, add 50 mL of concentrated nitric acid to the warm ammonium molybdate solution.
-
Precipitation: While continuously stirring the acidified molybdate solution, slowly add the phosphate solution. A bright yellow precipitate of this compound will form immediately.
-
Digestion: Heat the mixture to 60-70 °C and maintain this temperature for 30 minutes, stirring occasionally. This "digestion" step encourages the formation of larger, more easily filterable crystals.
-
Cooling and Filtration: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Buchner funnel and Whatman No. 42 filter paper.
-
Washing: Wash the precipitate on the filter paper several times with a 1% nitric acid solution to remove any unreacted reagents. Follow this with a final wash with a small amount of cold distilled water.
-
Drying: Dry the yellow precipitate in a desiccator or in an oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Gravimetric Determination of Phosphorus
This protocol outlines the classical method for the quantitative determination of phosphorus.
Materials:
-
Sample containing an unknown amount of phosphate
-
Concentrated nitric acid (HNO₃)
-
Ammonium molybdate reagent (prepared as in the synthesis protocol)
-
1% Nitric acid wash solution
-
Gooch crucible
-
Drying oven
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a sample containing approximately 0.02-0.03 g of P₂O₅ into a 250 mL beaker. If the sample is not in solution, dissolve it in a suitable solvent (e.g., water or dilute nitric acid).
-
Acidification: Add 10 mL of concentrated nitric acid to the sample solution and dilute to approximately 100 mL with distilled water.
-
Precipitation: Heat the solution to 60-70 °C and slowly add 50 mL of the ammonium molybdate reagent with constant stirring.
-
Digestion and Standing: Allow the mixture to stand at this temperature for 30 minutes, then let it cool to room temperature and stand for at least 4 hours, or preferably overnight, to ensure complete precipitation.
-
Filtration: Filter the precipitate through a pre-weighed Gooch crucible.
-
Washing: Wash the precipitate with a 1% nitric acid solution until the filtrate is free from molybdate ions (test with H₂S; no brown precipitate should form).
-
Drying and Weighing: Dry the crucible and precipitate in an oven at 105-110 °C to a constant weight.
-
Calculation: The weight of the precipitate is multiplied by the gravimetric factor of 0.0165 to determine the weight of phosphorus (P), or by 0.0378 to determine the weight of phosphorus pentoxide (P₂O₅).
Signaling Pathways and Logical Relationships
In the context of ammonium phosphomolybdate, "signaling pathways" are more appropriately described as reaction pathways or analytical workflows. The formation of the phosphomolybdate complex is a key logical relationship in the detection of phosphate.
Conclusion
The discovery and subsequent refinement of analytical techniques involving this compound represent a significant chapter in the history of chemistry. From its early observation by Berzelius to its establishment as a reliable gravimetric reagent by Eggert, and the revolutionary development of the colorimetric "molybdenum blue" method by Fiske and Subbaro, this compound has been instrumental in advancing our understanding of the role of phosphorus in countless scientific disciplines. Its continued use in specialized applications such as ion exchange demonstrates its enduring utility. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this important inorganic compound in their work.
References
An In-depth Technical Guide to the Core Principles of Ammonium Phosphomolybdate Hydrate Precipitation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the precipitation of ammonium (B1175870) phosphomolybdate hydrate, a cornerstone of gravimetric and colorimetric analysis of phosphate (B84403). This method is of significant interest to researchers in various fields, including environmental science, agriculture, and materials science. For professionals in drug development, accurate phosphate quantification is critical in formulation, stability testing, and analysis of biological samples.
Core Principles of Precipitation
The precipitation of ammonium phosphomolybdate is a quantitative analytical method for the determination of phosphate ions in solution. The fundamental principle lies in the reaction of orthophosphate ions with an excess of ammonium molybdate (B1676688) in an acidic medium, typically nitric acid, to form a sparingly soluble, bright yellow crystalline precipitate of ammonium phosphomolybdate hydrate.
The overall chemical reaction can be represented as:
H₃PO₄ + 12(NH₄)₂MoO₄ + 21HNO₃ → (NH₄)₃PO₄·12MoO₃·H₂O↓ + 21NH₄NO₃ + 11H₂O
This equation highlights the formation of the characteristic yellow precipitate, which can be isolated, dried, and weighed for gravimetric analysis. The large molecular weight of the precipitate relative to the atomic weight of phosphorus provides a favorable gravimetric factor, enhancing the accuracy of the measurement.
The structure of the phosphomolybdate anion is a Keggin-type heteropolyanion, [PMo₁₂O₄₀]³⁻, where a central phosphate tetrahedron is surrounded by twelve molybdenum-oxygen octahedra.[1]
Key Factors Influencing Precipitation
The efficiency and accuracy of the ammonium phosphomolybdate precipitation are critically dependent on several experimental parameters. Understanding and controlling these factors are paramount for obtaining reliable and reproducible results.
Acidity of the Solution
The concentration of nitric acid is a crucial factor. The solution must be sufficiently acidic to prevent the precipitation of ammonium molybdate itself, yet not so acidic as to significantly increase the solubility of the ammonium phosphomolybdate precipitate.[2] An optimal nitric acid concentration ensures the selective precipitation of the phosphomolybdate complex.
Temperature
Temperature plays a significant role in the kinetics of the precipitation reaction and the physical characteristics of the precipitate. Heating the solution, typically between 40-60°C, accelerates the formation of the precipitate. However, excessively high temperatures (above 70°C) can lead to the co-precipitation of molybdic acid, resulting in positive errors in the determination.[2]
Excess of Reagents
A significant excess of ammonium molybdate is necessary to ensure the complete precipitation of the phosphate ions, driving the equilibrium towards the formation of the product. Similarly, the presence of an adequate concentration of ammonium nitrate (B79036) is beneficial for the formation of a crystalline precipitate that is easy to filter.
Presence of Interfering Ions
Certain ions can interfere with the precipitation process. Arsenate, if present, can form a similar heteropoly acid and co-precipitate with the phosphomolybdate. Silicates can also form interfering complexes. Other ions may form insoluble salts with molybdate in acidic conditions if the acidity is not properly controlled.
Data Presentation: Quantitative Effects of Key Parameters
The following tables summarize the quantitative impact of nitric acid concentration and temperature on the precipitation of ammonium phosphomolybdate, based on historical experimental data.
Table 1: Effect of Nitric Acid Concentration on the Gravimetric Determination of P₂O₅
| Normality of Nitric Acid | Weight of Precipitate (g) | P₂O₅ Found (g) | Error (%) |
| 2.5 | - | Incomplete Precipitation | - |
| 2.0 | - | Incomplete Precipitation | - |
| 1.7 | - | Incomplete Precipitation | - |
| 1.5 | 0.6482 | 0.0245 | -0.77 |
| 1.0 | 0.6548 | 0.0247 | -0.00 |
| 0.8 | 0.6551 | 0.0248 | +0.40 |
| 0.6 | 0.6579 | 0.0249 | +0.80 |
| 0.5 | 0.6631 | 0.0251 | +1.61 |
Data adapted from Ishibashi, M. (1929). Memoirs of the College of Science, Kyoto Imperial University, Series A, 12(2), 135-153.
Table 2: Effect of Temperature on the Gravimetric Determination of P₂O₅
| Temperature (°C) | Weight of Precipitate (g) | P₂O₅ Found (g) | Error (%) |
| 45 | 0.6545 | 0.0247 | -0.00 |
| 50 | 0.6548 | 0.0247 | -0.00 |
| 60 | 0.6550 | 0.0248 | +0.40 |
| 70 | 0.6580 | 0.0249 | +0.80 |
| 80 | 0.6612 | 0.0250 | +1.21 |
| 90 | 0.6635 | 0.0251 | +1.61 |
| 100 | 0.6658 | 0.0252 | +2.02 |
Data adapted from Ishibashi, M. (1929). Memoirs of the College of Science, Kyoto Imperial University, Series A, 12(2), 135-153.
Experimental Protocols
Detailed methodologies for the determination of phosphorus using ammonium phosphomolybdate precipitation are provided by various regulatory bodies. Below are summaries of key experimental protocols.
Gravimetric Determination of Phosphorus
This protocol outlines the classical gravimetric method for phosphate determination.
-
Sample Preparation: An accurately weighed sample containing phosphate is dissolved in nitric acid. If organic matter is present, a suitable digestion procedure is employed.
-
Precipitation: The acidic solution is heated to a controlled temperature (typically 40-60°C). A freshly prepared solution of ammonium molybdate reagent is added in excess with constant stirring. The mixture is allowed to stand for a sufficient time to ensure complete precipitation.
-
Filtration and Washing: The yellow precipitate is filtered through a pre-weighed Gooch crucible or filter paper. The precipitate is washed with a dilute solution of nitric acid or potassium nitrate to remove excess molybdate reagent and other soluble impurities.[3]
-
Drying and Weighing: The crucible with the precipitate is dried in an oven at a specific temperature (e.g., 105-110°C) to a constant weight.
-
Calculation: The weight of the ammonium phosphomolybdate precipitate is used to calculate the amount of phosphorus or P₂O₅ in the original sample using the appropriate gravimetric factor.
Comparison of Official Methods: AOAC vs. EPA
Both the AOAC International and the U.S. Environmental Protection Agency (EPA) provide standardized methods for phosphorus determination, often employing the molybdate chemistry.
Table 3: Comparison of AOAC and EPA Methods for Phosphorus Determination
| Feature | AOAC Official Method (e.g., 958.01) | EPA Method (e.g., 365.1) |
| Principle | Spectrophotometric Molybdovanadophosphate Method or Gravimetric Method. | Colorimetric, Automated, Ascorbic Acid Method. |
| Matrix | Primarily fertilizers. | Drinking water, groundwater, surface water, and wastewater. |
| Reagents | Molybdovanadate reagent for colorimetric method. | Ammonium molybdate, antimony potassium tartrate, and ascorbic acid for colorimetric method. |
| Digestion | Acid digestion for total phosphorus. | Persulfate digestion for total phosphorus. |
| Detection | Spectrophotometry at 400 nm (molybdovanadophosphate) or gravimetric. | Automated colorimetric analysis at 880 nm (molybdenum blue). |
Visualizations
Chemical Reaction Pathway
Caption: Reaction of phosphate with ammonium molybdate in nitric acid.
Experimental Workflow for Gravimetric Analysis
Caption: Step-by-step workflow for the gravimetric analysis of phosphate.
Logical Relationships of Factors Influencing Precipitation
References
The Stoichiometry of Ammonium Phosphomolybdate Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stoichiometry of ammonium (B1175870) phosphomolybdate hydrate (B1144303), a compound of significant interest in analytical chemistry, materials science, and various research and development sectors. This document details its chemical composition, synthesis, and thermal properties, presenting quantitative data in structured tables and outlining key experimental protocols. Visual representations of its core chemical processes are also provided to facilitate a deeper understanding.
Core Stoichiometry and Chemical Identity
Ammonium phosphomolybdate is an inorganic salt of phosphomolybdic acid, recognized for its distinct yellow precipitate.[1] Its chemical formula is (NH₄)₃PMo₁₂O₄₀.[1] This compound is a heteropolymetalate with a Keggin structure, where a central phosphate (B84403) tetrahedron is surrounded by twelve molybdenum-oxygen octahedra.[1][2] It is commonly found in a hydrated form, with a variable number of water molecules, denoted as (NH₄)₃PMo₁₂O₄₀·xH₂O.[3] The anhydrous form has a molar mass of 1876.35 g/mol .[1]
Quantitative Data Summary
The elemental composition and hydration states of ammonium phosphomolybdate are critical for its application in quantitative analysis. The following tables summarize this key data.
Table 1: Elemental Composition of Anhydrous Ammonium Phosphomolybdate ((NH₄)₃PMo₁₂O₄₀)
| Element | Symbol | Atomic Mass ( g/mol ) | Molar Ratio | Mass Percentage (%) |
| Ammonium | NH₄⁺ | 18.04 | 3 | 2.88 |
| Phosphorus | P | 30.97 | 1 | 1.65 |
| Molybdenum | Mo | 95.94 | 12 | 61.36 |
| Oxygen | O | 16.00 | 40 | 34.10 |
| Total | 100.00 |
Table 2: Common Hydration States of Ammonium Phosphomolybdate
| Hydrate | Molecular Formula | Molar Mass ( g/mol ) |
| Anhydrous | (NH₄)₃PMo₁₂O₄₀ | 1876.35 |
| Trihydrate | (NH₄)₃PMo₁₂O₄₀·3H₂O | 1930.39 |
| Hexahydrate | (NH₄)₃PMo₁₂O₄₀·6H₂O | 1984.44 |
Table 3: Solubility Characteristics
| Solvent | Solubility | Notes |
| Water | Slightly soluble/Insoluble | [4][5] |
| Acids (e.g., Nitric Acid) | Insoluble | [6] |
| Alkaline Solutions (e.g., Ammonia (B1221849), Alkali Hydroxides) | Soluble | [7] |
| Acetic Acid | Soluble (turns blue) | [7] |
| Hydrogen Peroxide | Soluble (turns blue) | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of ammonium phosphomolybdate are crucial for reproducible research.
Synthesis of Ammonium Phosphomolybdate
This protocol describes the precipitation of ammonium phosphomolybdate from a phosphate-containing solution.
Materials:
-
Ammonium molybdate (B1676688) solution
-
Concentrated nitric acid
-
Phosphate-containing sample solution
-
Beakers
-
Hot plate
-
Stirring rod
-
Filtration apparatus (e.g., Gooch crucible with glass fiber filter)
-
Drying oven
Procedure:
-
To a solution containing phosphate ions, add a considerable excess of ammonium molybdate solution.
-
Acidify the mixture with concentrated nitric acid.
-
Gently warm the solution on a hot plate to approximately 60-70°C to facilitate the precipitation of the yellow ammonium phosphomolybdate.[1]
-
Allow the precipitate to settle.
-
Filter the precipitate using a pre-weighed Gooch crucible.
-
Wash the precipitate with a dilute nitric acid solution followed by potassium nitrate (B79036) solution to remove excess reagents.
-
Dry the precipitate in an oven at a temperature of 105-110°C to a constant weight.
Gravimetric Determination of Phosphorus
This protocol outlines the quantitative determination of phosphorus by precipitating it as ammonium phosphomolybdate.
Materials:
-
Sample containing an unknown amount of phosphate
-
Concentrated nitric acid
-
Ammonium molybdate solution
-
Analytical balance
-
Filtration apparatus
-
Drying oven
-
Desiccator
Procedure:
-
Accurately weigh a portion of the sample and dissolve it in an appropriate solvent.
-
Acidify the sample solution with concentrated nitric acid.
-
Add an excess of ammonium molybdate solution while stirring to precipitate the phosphorus as ammonium phosphomolybdate.
-
Heat the mixture gently to ensure complete precipitation.
-
Allow the precipitate to cool and settle.
-
Filter the precipitate through a pre-weighed filtering crucible.
-
Wash the precipitate with dilute nitric acid and then with water to remove impurities.
-
Dry the crucible with the precipitate in an oven at 105-110°C until a constant weight is achieved.
-
Cool the crucible in a desiccator before weighing.
-
Calculate the mass of phosphorus based on the stoichiometric factor of P in (NH₄)₃PMo₁₂O₄₀.
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate the fundamental chemical pathways and workflows associated with ammonium phosphomolybdate.
Caption: Precipitation of Ammonium Phosphomolybdate.
Caption: Gravimetric Analysis Workflow for Phosphorus.
Caption: Thermal Decomposition Pathway.
Thermal Decomposition Behavior
The thermal decomposition of ammonium phosphomolybdate hydrate occurs in distinct stages.[8] Initially, upon heating, the water of crystallization is lost.[8] At higher temperatures, the ammonium ions decompose, releasing ammonia and water.[8] The final decomposition at temperatures above 450°C yields a mixture of phosphorus pentoxide (P₂O₅) and molybdenum trioxide (MoO₃).[8] The exact intermediate products and decomposition temperatures can vary depending on the heating rate and atmospheric conditions.[8]
References
- 1. Ammonium phosphomolybdate - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. scbt.com [scbt.com]
- 4. This compound | 54723-94-3 [chemicalbook.com]
- 5. Ammonium Phosphomolybdate | AAA Molybdenum Products, Inc. [aaamolybdenum.com]
- 6. aaamolybdenum.com [aaamolybdenum.com]
- 7. Ammonium Phosphomolybdate - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Phosphate Determination using the Ammonium Phosphomolybdate Hydrate Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of phosphate (B84403) using the ammonium (B1175870) phosphomolybdate hydrate (B1144303) method. Two primary methodologies are covered: a gravimetric method for high phosphate concentrations and a more sensitive spectrophotometric method suitable for trace analysis.
Principle of the Method
The fundamental principle of this method lies in the reaction of orthophosphate ions with ammonium molybdate (B1676688) in an acidic solution to form a bright yellow precipitate of ammonium phosphomolybdate, (NH₄)₃[P(Mo₃O₁₀)₄].[1] The formation of this complex serves as the basis for both gravimetric and colorimetric quantification of phosphate.
For the spectrophotometric method, the phosphomolybdate complex is subsequently reduced using a reducing agent, such as ascorbic acid or stannous chloride, to form a intensely colored molybdenum blue complex.[1][2][3] The intensity of the blue color, which is proportional to the phosphate concentration, is then measured using a spectrophotometer.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the spectrophotometric determination of phosphate using the ammonium phosphomolybdate method.
| Parameter | Value | Wavelength (nm) | Notes |
| Molar Absorptivity | 2.9 x 10⁴ L mol⁻¹ cm⁻¹ | 830 | Using hydrazine (B178648) sulfate (B86663) as the reductant.[4][5] |
| Lambert-Beer's Law Range | 0.5 - 5 µg/mL of phosphate | 830 | With a relative standard deviation of 0.1%.[4][5] |
| Wavelength of Maximum Absorption (λmax) | 600, 680, 830, or 880 | Varies with the reducing agent and reaction conditions.[2][4][5][6][7] |
Experimental Protocols
Gravimetric Method for Phosphate Determination
This protocol is suitable for samples with a relatively high concentration of phosphate (≥ 0.10%).[8]
a. Reagents
-
Concentrated Nitric Acid (HNO₃)
-
Ammonium Molybdate Solution: Dissolve 200 g of ammonium molybdate in 800 mL of water and add 100-140 mL of 25% ammonium hydroxide (B78521) solution until the solution is clear. Make up the volume to 1 liter with water.[9]
-
Nitric Acid (1:1): A mixture of equal volumes of concentrated nitric acid and water.[9]
-
Potassium Nitrate (B79036) (KNO₃) Solution (3% m/v) [9]
-
Standard Sodium Hydroxide (NaOH) Solution (0.1 N) [9]
-
Standard Nitric Acid (HNO₃) Solution (0.1 N) [9]
-
Phenolphthalein (B1677637) Indicator Solution: Dissolve 0.1 g of phenolphthalein in 100 mL of 60% (v/v) ethanol.[9]
b. Procedure
-
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in water or a suitable acid.
-
Precipitation:
-
In a separate beaker, prepare a fresh ammonium molybdate reagent by mixing 10 mL of the stock ammonium molybdate solution with 10 mL of concentrated nitric acid.[9]
-
Add the freshly prepared ammonium molybdate solution to the sample solution while stirring.[9]
-
Heat the mixture gently to facilitate the formation of the yellow precipitate of ammonium phosphomolybdate.[1][10]
-
Allow the precipitate to stand overnight to ensure complete precipitation.[9]
-
-
Filtration and Washing:
-
Drying and Weighing:
-
Dry the crucible and precipitate in an oven at a constant temperature until a constant weight is achieved.
-
The weight of the precipitate is used to calculate the amount of phosphate in the original sample.
-
Spectrophotometric (Molybdenum Blue) Method for Phosphate Determination
This protocol is highly sensitive and suitable for determining trace amounts of phosphate.
a. Reagents
-
Ammonium Molybdate Solution: Dissolve 2 g of (NH₄)₆Mo₇O₂₄·4H₂O in 1000 cm³ of deionized water.
-
Sulfuric Acid (H₂SO₄) Solution (2.5 M): Slowly add 135 mL of concentrated H₂SO₄ to 800 mL of deionized water, cool, and dilute to 1 liter.[11]
-
Ascorbic Acid Solution: Dissolve 3.5 g of ascorbic acid in 1000 cm³ of deionized water. Prepare this solution fresh.
-
Potassium Antimonyl-Tartrate Solution: Dissolve 0.09 g of KSbC₄H₄O₇·1/2H₂O in 1000 cm³ of deionized water.
-
Mixed Reagent: Mix 50 cm³ of ammonium molybdate solution, 125 cm³ of sulfuric acid solution, 50 cm³ of ascorbic acid solution, and 25 cm³ of potassium antimonyl-tartrate solution. This reagent should be prepared fresh daily.
-
Standard Phosphate Solution (100 ppm P): Dissolve 0.4394 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in deionized water and dilute to 1000 mL.[2]
b. Procedure
-
Preparation of Standard Curve:
-
Prepare a series of standard phosphate solutions with known concentrations by diluting the stock solution.
-
To a known volume of each standard solution, add the mixed reagent.
-
Allow the color to develop for a specific time (e.g., 15 minutes).[11]
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (e.g., 880 nm) using a spectrophotometer.[2]
-
Plot a calibration curve of absorbance versus phosphate concentration.
-
-
Sample Analysis:
-
Take a known volume of the sample solution.
-
Add the mixed reagent in the same manner as for the standards.
-
Allow the color to develop for the same amount of time.
-
Measure the absorbance of the sample solution at the same wavelength.
-
Determine the phosphate concentration in the sample by comparing its absorbance to the standard curve.
-
Visualizations
Caption: Gravimetric determination of phosphate workflow.
Caption: Spectrophotometric phosphate determination workflow.
References
- 1. Phosphate test - Wikipedia [en.wikipedia.org]
- 2. sydney.edu.au [sydney.edu.au]
- 3. nemi.gov [nemi.gov]
- 4. Spectrophotometric determination of trace amounts of phosphate in water and soil - ProQuest [proquest.com]
- 5. Spectrophotometric determination of trace amounts of phosphate in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. scispace.com [scispace.com]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. dairyknowledge.in [dairyknowledge.in]
- 10. youtube.com [youtube.com]
- 11. lovibond.com [lovibond.com]
Application Note: Gravimetric Analysis of Phosphate using Ammonium Phosphomolybdate
Introduction
Gravimetric analysis is a highly accurate and precise method for quantitative chemical analysis.[1][2][3] This application note details the gravimetric determination of phosphate (B84403) through precipitation as ammonium (B1175870) phosphomolybdate, (NH₄)₃PO₄·12MoO₃. This method is applicable across various fields, including environmental monitoring, industrial process control, and pharmaceutical analysis, particularly for the quantification of phosphate in raw materials, intermediates, and finished products.[1][4] The principle of this method lies in the selective precipitation of phosphate ions from a solution by adding an excess of ammonium molybdate (B1676688) reagent in an acidic medium. The resulting precipitate is then filtered, washed, dried, and weighed to determine the mass of phosphate in the original sample.
Principle of the Method
In an acidic solution, typically nitric acid, orthophosphate ions react with an excess of ammonium molybdate to form a bright yellow, crystalline precipitate of ammonium phosphomolybdate. The reaction is stoichiometric, allowing for the accurate calculation of the phosphate concentration from the mass of the precipitate. The chemical equation for this reaction is:
H₃PO₄ + 12(NH₄)₂MoO₄ + 21HNO₃ → (NH₄)₃PO₄·12MoO₃(s) + 21NH₄NO₃ + 12H₂O
The large molecular weight of the ammonium phosphomolybdate precipitate is advantageous as it allows for a more accurate determination of a small mass of phosphate.
Experimental Protocol
1. Reagents and Materials
-
Ammonium Molybdate Solution: Dissolve 40 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 800 mL of deionized water and dilute to 1 L.[5]
-
Nitric Acid (5 M): Carefully add concentrated nitric acid to deionized water.
-
Ammonium Nitrate (B79036) Solution (2% w/v): Dissolve 20 g of ammonium nitrate (NH₄NO₃) in 1 L of deionized water.
-
Sample Solution: A solution containing an unknown quantity of phosphate.
-
Gooch Crucible or Sintered Glass Crucible
-
Drying Oven
-
Desiccator
-
Analytical Balance
2. Procedure
-
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in deionized water. If necessary, digest the sample to convert all phosphorus forms to orthophosphate. The final solution should be neutral or slightly acidic.
-
Precipitation:
-
Transfer a known volume of the sample solution (containing approximately 50-100 mg of P₂O₅) to a beaker.
-
Add approximately 10 mL of 5 M nitric acid.
-
Heat the solution to 60-70°C.
-
Slowly add an excess of the ammonium molybdate solution with constant stirring. A yellow precipitate of ammonium phosphomolybdate will form.[6]
-
Continue to stir for a few minutes and then allow the precipitate to digest at 60-70°C for about 30 minutes.
-
Let the solution stand for at least 4 hours, or preferably overnight, to ensure complete precipitation.
-
-
Filtration and Washing:
-
Filter the precipitate through a pre-weighed Gooch or sintered glass crucible.
-
Wash the precipitate several times with small portions of 2% ammonium nitrate solution to remove any adsorbed impurities.
-
Finally, wash the precipitate with a small amount of cold deionized water.
-
-
Drying and Weighing:
-
Dry the crucible and precipitate in an oven at 105-110°C to a constant weight.
-
Cool the crucible in a desiccator before each weighing.
-
Record the final weight of the crucible and the dried precipitate.
-
3. Calculation
The percentage of phosphate (as P₂O₅) in the original sample can be calculated using the following formula:
% P₂O₅ = (Weight of precipitate (g) × Gravimetric Factor × 100) / Weight of sample (g)
The gravimetric factor is the ratio of the molar mass of P₂O₅ to the molar mass of the ammonium phosphomolybdate precipitate ((NH₄)₃PO₄·12MoO₃).
-
Molar mass of P₂O₅ = 141.94 g/mol
-
Molar mass of (NH₄)₃PO₄·12MoO₃ = 1876.36 g/mol
-
Gravimetric Factor = 141.94 / 1876.36 = 0.0756
Data Presentation
| Sample ID | Sample Weight (g) | Precipitate Weight (g) | Calculated P₂O₅ (%) |
| Sample A | 1.5000 | 0.8525 | 4.30 |
| Sample B | 1.5234 | 0.8642 | 4.29 |
| Sample C | 1.4876 | 0.8439 | 4.28 |
Potential Interferences
Several ions can interfere with the gravimetric determination of phosphate. It is crucial to be aware of these and take necessary precautions.
| Interfering Ion | Nature of Interference | Mitigation Strategy |
| Arsenate (AsO₄³⁻) | Forms a similar yellow precipitate with ammonium molybdate, leading to positive interference.[5] | Precipitate arsenic as sulfide (B99878) by passing H₂S gas through the acidic solution before adding the molybdate reagent. |
| Silicate (SiO₃²⁻) | Can form a pale-blue complex that may co-precipitate, causing positive interference.[5] | Dehydrate the sample with concentrated HCl to precipitate silica (B1680970) as SiO₂, which can then be filtered off. |
| Lead (Pb²⁺), Barium (Ba²⁺), Silver (Ag⁺) | Can form insoluble phosphate precipitates, leading to incomplete precipitation with molybdate and negative interference.[5] | These ions are generally not present in significant amounts in typical samples. If present, they can be removed by selective precipitation prior to analysis. |
| Reducing Agents | Can reduce the molybdate reagent, preventing the formation of the phosphomolybdate complex. | Oxidize the sample with a suitable oxidizing agent (e.g., potassium permanganate) before precipitation. |
Visualizations
Caption: Experimental workflow for gravimetric analysis of phosphate.
Caption: Chemical reaction and precipitation of ammonium phosphomolybdate.
References
Application Notes: Spectrophotometric Determination of Phosphorus with Ammonium Phosphomolybdate
Introduction
The spectrophotometric determination of phosphorus using the ammonium (B1175870) phosphomolybdate method is a widely adopted, sensitive, and robust analytical technique. It is the foundation for quantifying orthophosphate in a diverse range of sample matrices. The principle of this method involves a two-step chemical reaction. Initially, in an acidic medium, orthophosphate ions react with an ammonium molybdate (B1676688) reagent to form a yellow-colored heteropoly acid, specifically phosphomolybdic acid.[1][2] Subsequently, this complex is reduced by an agent such as ascorbic acid or hydrazine (B178648) sulfate, producing an intensely colored, stable "molybdenum blue" complex.[1][3][4] The intensity of the blue color, which is directly proportional to the concentration of phosphate (B84403), is measured using a spectrophotometer at a specific wavelength, typically between 700 nm and 890 nm.[4][5] The addition of antimony potassium tartrate is often employed to accelerate the reduction process and enhance color stability.[2][6]
Application Areas
This method is versatile and finds application in numerous scientific and industrial fields, including:
-
Environmental Monitoring: Analysis of phosphate levels in water (freshwater, seawater), soil, and wastewater to assess eutrophication and pollution.[3][4][7]
-
Agriculture: Determination of phosphorus content in fertilizers, manure, and soil extracts to guide nutrient management.[5][8][9]
-
Food and Beverage Industry: Quantifying phosphate in products like sugarcane juice and animal feed.[10][11][12]
-
Clinical Chemistry: Measurement of inorganic phosphorus in biological samples such as serum, plasma, or urine.[13]
-
Drug Development & Research: Used in various assays where phosphate release or concentration is a critical parameter, such as enzymatic activity studies.[14]
-
Industrial Quality Control: Monitoring phosphate concentrations in detergents and industrial process water.[11][15]
Chemical Reaction Pathway
The core of the method is the formation of the molybdenum blue complex. The simplified reaction pathway begins with the condensation of orthophosphate and molybdate ions in an acidic environment to form phosphomolybdic acid. This intermediate is then reduced to the final, intensely colored complex for quantification.
Caption: Chemical pathway for the formation of Molybdenum Blue.
Experimental Workflow
The general workflow for phosphorus determination involves careful sample and standard preparation, followed by the color-forming reaction and subsequent spectrophotometric analysis. Adherence to the protocol is critical for achieving accurate and reproducible results.
Caption: Standard experimental workflow for phosphorus analysis.
Detailed Experimental Protocol (Murphy and Riley Method)
This protocol is based on the widely cited Murphy and Riley (1962) method, which utilizes ascorbic acid as the reductant and includes antimony potassium tartrate to enhance reaction kinetics.[1][2]
1. Required Materials and Equipment
-
UV-Visible Spectrophotometer
-
Matched cuvettes (1 cm path length or longer for low concentrations)
-
Analytical balance
-
Class A volumetric flasks and pipettes
-
Heating plate or autoclave (for total phosphorus digestion)
-
Acid-washed glassware (to prevent phosphate contamination)[16]
-
pH meter
2. Reagent Preparation
-
Standard Phosphate Stock Solution (50 mg/L P): Accurately weigh 0.2197 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄), previously dried at 105°C. Dissolve in deionized water in a 1000 mL volumetric flask and dilute to the mark.[2][17]
-
5N Sulfuric Acid (H₂SO₄): Carefully and slowly add 139 mL of concentrated H₂SO₄ to approximately 800 mL of deionized water while cooling in an ice bath. Once cool, dilute to 1000 mL.
-
Ammonium Molybdate Solution: Dissolve 40 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 800 mL of deionized water, warming gently if necessary. Dilute to 1000 mL.[2]
-
Antimony Potassium Tartrate Solution: Dissolve 3.0 g of antimony potassium tartrate (K(SbO)C₄H₄O₆·½H₂O) in 800 mL of deionized water. Dilute to 1000 mL. Store in a dark bottle.[2]
-
Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution is not stable and should be prepared fresh daily.[14]
-
Combined Reagent: Mix the following reagents in order. This combined reagent should be prepared fresh for each batch of analyses.
-
50 mL of 5N Sulfuric Acid
-
15 mL of Ammonium Molybdate solution
-
5 mL of Antimony Potassium Tartrate solution
-
30 mL of Ascorbic Acid solution
-
3. Preparation of Calibration Standards Prepare a series of working standards by diluting the stock solution. For a range of 0.1 to 1.0 mg/L P, pipette 0.2, 0.5, 1.0, 1.5, and 2.0 mL of the 50 mg/L stock solution into separate 100 mL volumetric flasks and dilute to the mark with deionized water. This will yield concentrations of 0.1, 0.25, 0.5, 0.75, and 1.0 mg/L P.
4. Sample Preparation
-
For Orthophosphate: Filter the sample through a 0.45 µm membrane filter.
-
For Total Phosphorus: An acid-persulfate digestion is required to convert all forms of phosphorus to orthophosphate.[2]
-
Add 1 mL of 11N H₂SO₄ and 0.4 g of ammonium persulfate to 50 mL of sample in an Erlenmeyer flask.[18]
-
Boil gently on a hot plate or autoclave for 30-40 minutes, ensuring the volume does not drop below 10 mL.[18]
-
Cool, neutralize to a faint pink with phenolphthalein (B1677637) indicator using NaOH solution, and dilute back to the original 50 mL volume.
-
5. Assay Procedure (Color Development)
-
Pipette 50 mL of the sample (or a suitable aliquot diluted to 50 mL) or standard into a clean 125 mL Erlenmeyer flask.
-
Prepare a reagent blank using 50 mL of deionized water.
-
Add 8.0 mL of the combined reagent to each flask and mix thoroughly.
-
Allow the color to develop for at least 10 minutes but no longer than 30 minutes. The color is stable for several hours.[1]
6. Spectrophotometric Measurement
-
Use the reagent blank to zero the instrument (set absorbance to 0.000).
-
Measure the absorbance of each standard and sample.
7. Data Analysis and Calculation
-
Plot a calibration curve of absorbance versus phosphorus concentration (mg/L) for the standards.
-
Perform a linear regression on the data points. The plot should be linear, and the correlation coefficient (R²) should be ≥ 0.998.[4]
-
Determine the concentration of phosphorus in the sample using the equation of the line (y = mx + c), where y is the absorbance of the sample.
-
P (mg/L) = (Absorbance_sample - intercept) / slope
-
-
If the sample was diluted, multiply the result by the dilution factor.
Quantitative Performance Data
The performance of the method has been validated across numerous studies. The following tables summarize typical validation parameters.
Table 1: Method Performance Characteristics
| Parameter | Value Range | Reference |
| Linearity Range | 0.1 - 11 ppm | [11] |
| 0.1 - 30 ppm | [10][12] | |
| 0.01 - 1.0 mg P/L | [4][18] | |
| Limit of Detection (LOD) | 1.653 mg/L | [9][19] |
| 0.066 ppm (Instrumental) | [10] | |
| Limit of Quantitation (LOQ) | 5.508 mg/L | [9][19] |
| 0.22 ppm (Instrumental) | [10] |
Table 2: Accuracy and Precision Data
| Parameter | Value | Reference |
| Accuracy (% Recovery) | 100.58% | [9][19] |
| 101.15% | [10][12] | |
| 96.59% - 104.45% | [12] | |
| Precision (%RSD / Repeatability) | 0.174% | [9][19] |
| 0.11% | [10][12] |
Interferences and Considerations
-
Arsenate (AsO₄³⁻): Arsenate reacts similarly to phosphate and can cause a positive interference. However, concentrations up to 100 µg/L typically do not interfere.[2]
-
Silicate: High concentrations of silica (B1680970) can form a pale-blue complex, but this interference is generally negligible under the described conditions.[2]
-
Turbidity/Color: Sample turbidity or inherent color can interfere with absorbance measurements. Filtering the sample and using a sample blank (sample without the combined reagent) can correct for this.[8]
-
Glassware Contamination: Use of detergents containing phosphates for cleaning glassware is a common source of contamination and must be avoided. All glassware should be thoroughly rinsed with acid and deionized water.[16]
References
- 1. sydney.edu.au [sydney.edu.au]
- 2. nemi.gov [nemi.gov]
- 3. Spectrophotometric determination of trace amounts of phosphate in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. lovibond.com [lovibond.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. Determination of Phosphate in Manure [merckmillipore.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. nepjol.info [nepjol.info]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. scribd.com [scribd.com]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. scribd.com [scribd.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 18. epa.gov [epa.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Ammonium Phosphomolybdate Hydrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ammonium (B1175870) phosphomolybdate hydrate (B1144303), (NH₄)₃PMo₁₂O₄₀·xH₂O, as a highly efficient and reusable solid acid catalyst in various organic transformations. Its Keggin structure, high acidity, and thermal stability make it an attractive catalyst for environmentally benign synthesis.
Three-Component Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), yielding dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic and pharmacological properties. Ammonium phosphomolybdate hydrate serves as an effective catalyst for this multicomponent reaction, promoting high yields under mild conditions.
Quantitative Data Summary
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 4.5 | 95 |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 4 | 96 |
| 4 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 6 | 88 |
| 5 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 6 | 85 |
| 6 | Benzaldehyde | Methyl acetoacetate | Urea | 5 | 90 |
| 7 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 5.5 | 89 |
| 8 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 4 | 94 |
Experimental Protocol
General Procedure for the Synthesis of Dihydropyrimidinones:
A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (0.02 g, ~1 mol%) in ethanol (B145695) (10 mL) is refluxed for the appropriate time as indicated in the table above. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture is cooled to room temperature. The solid product is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure dihydropyrimidinone. The catalyst can be recovered by filtration, washed with ethanol, dried, and reused for subsequent reactions.
Three-Component Synthesis of α-Amino Phosphonates (Kabachnik-Fields Reaction)
The Kabachnik-Fields reaction is a one-pot synthesis of α-amino phosphonates from an amine, a carbonyl compound, and a dialkyl phosphite (B83602). These products are of significant interest as they are structural analogs of α-amino acids and exhibit a wide range of biological activities. This compound acts as an efficient catalyst for this reaction.
Quantitative Data Summary
| Entry | Aldehyde | Amine | Dialkyl Phosphite | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Diethyl phosphite | 6 | 90 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Diethyl phosphite | 5 | 94 |
| 3 | 4-Nitrobenzaldehyde | Aniline | Diethyl phosphite | 4 | 95 |
| 4 | 4-Methylbenzaldehyde | Aniline | Diethyl phosphite | 7 | 85 |
| 5 | Benzaldehyde | Benzylamine | Diethyl phosphite | 6.5 | 88 |
| 6 | Benzaldehyde | Aniline | Dimethyl phosphite | 6 | 89 |
| 7 | Cyclohexanecarboxaldehyde | Aniline | Diethyl phosphite | 8 | 82 |
| 8 | 4-Methoxybenzaldehyde | Aniline | Diethyl phosphite | 7 | 84 |
Experimental Protocol
General Procedure for the Synthesis of α-Amino Phosphonates:
A mixture of an aldehyde (1 mmol), an amine (1 mmol), dialkyl phosphite (1.2 mmol), and this compound (0.02 g, ~1 mol%) is stirred at room temperature or gentle heating (50-60 °C) under solvent-free conditions. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure α-amino phosphonate.
Synthesis of 1,8-Dioxo-octahydroxanthenes
This compound can also be utilized as a catalyst for the one-pot synthesis of 1,8-dioxo-octahydroxanthenes from the condensation of aromatic aldehydes and dimedone. Xanthene derivatives are an important class of heterocyclic compounds with various applications in dyes, fluorescent materials, and pharmaceuticals.
Quantitative Data Summary
| Entry | Aromatic Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2 | 93 |
| 2 | 4-Chlorobenzaldehyde | 1.5 | 96 |
| 3 | 4-Nitrobenzaldehyde | 1 | 98 |
| 4 | 4-Methylbenzaldehyde | 2.5 | 90 |
| 5 | 4-Methoxybenzaldehyde | 2.5 | 88 |
| 6 | 2-Chlorobenzaldehyde | 1.5 | 94 |
| 7 | 3-Nitrobenzaldehyde | 1 | 97 |
| 8 | Vanillin | 3 | 85 |
Experimental Protocol
General Procedure for the Synthesis of 1,8-Dioxo-octahydroxanthenes:
A mixture of an aromatic aldehyde (1 mmol), dimedone (2 mmol), and this compound (0.02 g, ~1 mol%) in ethanol (10 mL) is heated at reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is recrystallized from ethanol to give the pure 1,8-dioxo-octahydroxanthene.
Application of Ammonium Phosphomolybdate Hydrate in Removing Cesium from Waste
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ammonium (B1175870) phosphomolybdate (APM) hydrate (B1144303) in the removal of cesium from waste streams. The information is compiled from recent scientific literature and is intended to guide researchers in applying this technology.
Ammonium phosphomolybdate is a well-established inorganic ion exchanger known for its high selectivity for cesium ions, even in highly acidic solutions.[1] This property makes it particularly suitable for the treatment of radioactive waste. Recent advancements have focused on enhancing its physical properties and performance by creating composite materials, which improve its handling and efficiency in practical applications.[2][3][4]
Data Presentation: Performance of APM-Based Adsorbents
The following tables summarize the quantitative data on the performance of various ammonium phosphomolybdate-based materials for cesium removal.
Table 1: Cesium Adsorption Capacities and Conditions
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Initial Cs⁺ Concentration | pH | Temperature (°C) | Contact Time | Reference |
| Sn-doped APM | 115 | Not specified | Not specified | Not specified | Not specified | [5] |
| SiO₂-AMP–Cal-Alg | 37.52 | Not specified | Not specified | Not specified | 30 min | [2] |
| CMC–AMP | Not specified | 100 mg/L | Wide range | 25.15 | 24 h | [6] |
| AMP/SiO₂ | Not specified | Not specified | Acidic (1-3 M HNO₃) | Not specified | Not specified | [5] |
| AMP-PAN | 138.9 ± 21.3 | 1 mg/L | Not specified | Not specified | Not specified | [3] |
| AMP-CaALG | Not specified | Trace amounts | Acidic (10⁻²–5 M HNO₃) | Not specified | 3 h | [7] |
Table 2: Cesium Removal Efficiency and Distribution Coefficients
| Adsorbent Material | Removal Efficiency (%) | Distribution Coefficient (Kₑ, cm³/g) | Competing Ions | Acid Concentration | Reference |
| SiO₂-AMP–Cal-Alg | >91 | Not specified | Not specified | Not specified | [2] |
| Sn-doped APM | >85 (after 3 cycles) | Not specified | Not specified | Not specified | [5] |
| AMP/SiO₂ | >99 | 688 and 270 | Not specified | 1 and 3 M HNO₃ | [5] |
| AMP-CaALG | >96 | ~10⁴ | 5 M NaNO₃ | 10⁻²–5 M HNO₃ | [7] |
| APM | Not specified | >1000 | Al(NO₃)₃ | Dilute HF, H₂SO₄, HCl | [8] |
Experimental Protocols
The following are detailed protocols for key experiments related to the application of ammonium phosphomolybdate for cesium removal.
Protocol 1: Synthesis of Ammonium Phosphomolybdate (APM)
This protocol is based on a chemical co-precipitation method.
Materials:
-
Ammonium molybdate (B1676688) ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Phosphoric acid (H₃PO₄)
-
Nitric acid (HNO₃)
-
Distilled water
-
Beakers
-
Magnetic stirrer
-
Heating plate
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Prepare a solution of ammonium molybdate in distilled water.
-
In a separate beaker, dilute phosphoric acid with nitric acid.
-
While stirring vigorously, slowly add the phosphoric acid solution to the ammonium molybdate solution.
-
A yellow precipitate of ammonium phosphomolybdate will form.
-
Continue stirring for a specified period (e.g., 1 hour) to ensure complete precipitation.
-
Filter the precipitate using a filtration apparatus.
-
Wash the precipitate several times with a dilute nitric acid solution and then with distilled water to remove any unreacted precursors.
-
Dry the resulting yellow powder in an oven at a controlled temperature (e.g., 60-70°C).[9]
Protocol 2: Batch Adsorption Experiments for Cesium Removal
This protocol is designed to evaluate the cesium removal efficiency and adsorption capacity of APM-based materials.
Materials:
-
Synthesized APM or APM composite material
-
Cesium chloride (CsCl) stock solution of known concentration
-
pH meter
-
Shaker or orbital incubator
-
Centrifuge
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for cesium concentration analysis
-
Conical flasks or centrifuge tubes
Procedure:
-
Accurately weigh a specific amount of the APM adsorbent and place it into a series of conical flasks.
-
Prepare cesium solutions of varying initial concentrations by diluting the stock solution.
-
Adjust the pH of the cesium solutions to the desired value using dilute HNO₃ or NaOH.
-
Add a fixed volume of the pH-adjusted cesium solution to each flask containing the adsorbent.
-
Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined contact time to reach equilibrium.[2]
-
After shaking, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the supernatant for the final cesium concentration using ICP-MS or AAS.
-
Calculate the amount of cesium adsorbed per unit mass of the adsorbent (qₑ, mg/g) and the removal efficiency (%).
Protocol 3: Kinetic Studies
This protocol aims to determine the rate of cesium adsorption.
Procedure:
-
Follow steps 1-4 from Protocol 2, using a single initial cesium concentration.
-
Instead of a single contact time, take samples at various time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).
-
Immediately separate the adsorbent from the solution at each time point.
-
Analyze the cesium concentration in the supernatant for each sample.
-
Plot the amount of cesium adsorbed per unit mass of adsorbent (qₜ) versus time.
-
Fit the experimental data to kinetic models such as the pseudo-first-order and pseudo-second-order models to determine the adsorption kinetics.[10]
Protocol 4: Adsorption Isotherm Studies
This protocol is used to model the equilibrium of cesium adsorption.
Procedure:
-
Follow all the steps of Protocol 2, ensuring a range of initial cesium concentrations are used.
-
Ensure the contact time is sufficient to reach equilibrium, as determined from the kinetic studies.
-
Plot the equilibrium adsorption capacity (qₑ) against the equilibrium cesium concentration in the solution (Cₑ).
-
Fit the data to isotherm models such as the Langmuir and Freundlich models to describe the adsorption behavior.[2][6]
Visualizations
The following diagrams illustrate the experimental workflow and the key factors influencing cesium adsorption by ammonium phosphomolybdate.
References
- 1. Radioactive Wastewater Treatment Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ammonium molybdate phosphate functionalized silicon dioxide impregnated in calcium alginate for highly efficient removal of 137Cs from aquatic bodies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Aluminosilicate-Supported Ammonium Phosphomolybdate Hydrate Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ammonium (B1175870) phosphomolybdate hydrate (B1144303) ((NH₄)₃PMo₁₂O₄₀·nH₂O), a heteropoly acid salt, exhibits strong Brønsted acidity, making it a valuable component in heterogeneous catalysis. When dispersed on high-surface-area supports like aluminosilicates, the resulting catalysts demonstrate enhanced thermal stability and catalytic activity for a variety of organic transformations. This document provides a detailed protocol for the preparation of aluminosilicate-supported ammonium phosphomolybdate hydrate catalysts, along with typical characterization data and a workflow diagram.
Experimental Protocols
The following protocol outlines the incipient wetness impregnation method, a common and effective technique for the preparation of supported catalysts.
Materials:
-
This compound ((NH₄)₃PMo₁₂O₄₀·nH₂O)
-
Aluminosilicate (B74896) support (e.g., amorphous silica-alumina, zeolites)
-
Deionized water
-
Ethanol (or other suitable lower alkyl alcohol)[1]
-
Ammonia (B1221849) solution (optional, for pH adjustment)
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Drying oven
-
Tube furnace for calcination
-
Mortar and pestle
Procedure:
-
Support Pre-treatment:
-
Dry the aluminosilicate support in an oven at 110-120 °C for at least 4 hours to remove adsorbed water.
-
Allow the support to cool to room temperature in a desiccator before use.
-
-
Preparation of the Impregnation Solution:
-
Calculate the required amount of this compound to achieve the desired loading on the support (e.g., 10-30 wt%).
-
Dissolve the calculated amount of this compound in a volume of deionized water or a water/ethanol mixture equivalent to the pore volume of the aluminosilicate support.[1] This ensures even distribution of the active species.
-
Stir the solution until the this compound is completely dissolved. The pH of the solution can be adjusted to between 2 and 6 using a dilute ammonia solution if necessary.[1]
-
-
Impregnation:
-
Add the pre-treated aluminosilicate support to the impregnation solution with continuous stirring.
-
Continue stirring the mixture at room temperature for 4-6 hours to ensure uniform impregnation of the active material into the pores of the support.
-
-
Drying:
-
Remove the excess solvent using a rotary evaporator at 60-80 °C.
-
Transfer the impregnated solid to a drying oven and dry at 100-120 °C overnight to remove the remaining solvent.
-
-
Calcination:
-
Grind the dried powder gently using a mortar and pestle.
-
Place the powder in a ceramic crucible and transfer it to a tube furnace.
-
Calcine the catalyst under a flow of air or nitrogen. A typical calcination procedure involves ramping the temperature to 300-400 °C at a rate of 5 °C/min and holding it at the final temperature for 2-4 hours.[1]
-
-
Characterization:
-
The prepared catalyst should be characterized using various techniques to determine its physicochemical properties. Common characterization methods include N₂ physisorption for surface area and pore size analysis, X-ray diffraction (XRD) for phase identification, ammonia temperature-programmed desorption (NH₃-TPD) for acidity measurement, and transmission electron microscopy (TEM) for morphology and particle size determination.
-
Data Presentation
The following table summarizes typical quantitative data for aluminosilicate-supported ammonium phosphomolybdate catalysts. The exact values will depend on the specific support used, the loading of the active phase, and the preparation conditions.
| Catalyst Property | Typical Value Range | Characterization Technique |
| BET Surface Area | 150 - 500 m²/g | N₂ Physisorption |
| Pore Volume | 0.3 - 0.8 cm³/g | N₂ Physisorption |
| Average Pore Diameter | 3 - 10 nm | N₂ Physisorption |
| Total Acidity | 0.5 - 1.5 mmol NH₃/g | NH₃-TPD |
| Crystallite Size of Active Phase | 5 - 20 nm | XRD/TEM |
Mandatory Visualization
Experimental Workflow Diagram:
Caption: Workflow for the preparation of aluminosilicate-supported catalysts.
References
Application Notes and Protocols for Nutrient Analysis using Ammonium Phosphomolybdate Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of phosphate (B84403), a key nutrient, in environmental samples using ammonium (B1175870) phosphomolybdate hydrate (B1144303). The methodologies described are based on the widely used spectrophotometric "molybdenum blue" method and the gravimetric analysis method, suitable for various matrices including water and soil.
Introduction
Ammonium phosphomolybdate hydrate is a crucial reagent in analytical chemistry for the determination of phosphates, arsenates, and lead.[1][2] In environmental analysis, it is extensively used to measure phosphate levels in water and soil, which is vital for monitoring water quality, assessing soil fertility, and understanding nutrient cycling.[1][3]
The most common application involves the reaction of orthophosphate ions with ammonium molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex.[4][5] This complex can then be either precipitated for gravimetric analysis or reduced to form an intensely colored molybdenum blue complex for spectrophotometric quantification.[4][6] The intensity of the blue color is directly proportional to the phosphate concentration.[7][8]
Spectrophotometric Determination of Orthophosphate (Molybdenum Blue Method)
This method is highly sensitive and suitable for determining low concentrations of phosphate in environmental samples.[3]
Principle
In an acidic solution, orthophosphate reacts with ammonium molybdate and potassium antimony tartrate to form a heteropoly acid, phosphomolybdic acid.[4] This complex is subsequently reduced by ascorbic acid to form a stable and intensely colored molybdenum blue complex.[4][5] The absorbance of the solution is then measured at a specific wavelength, typically between 830 nm and 890 nm, to determine the phosphate concentration.[9][10]
Experimental Protocol
Reagents:
-
Ammonium Molybdate Solution: Dissolve 12.0 g of ammonium paramolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 250 mL of deionized water.[4]
-
Sulfuric Acid (5N): Slowly add 138.8 mL of concentrated sulfuric acid to 800 mL of deionized water, cool, and dilute to 1 L.
-
Potassium Antimony Tartrate Solution: Dissolve 0.291 g of potassium antimony tartrate (K(SbO)C₄H₄O₆·½H₂O) in 100 mL of deionized water.[4]
-
Combined Reagent (Reagent A): Add the ammonium molybdate solution and the potassium antimony tartrate solution to 1000 mL of 5N sulfuric acid. Mix well and make up to 2000 mL with deionized water.[4]
-
Ascorbic Acid Solution (Reagent B): On the day of use, dissolve 1.32 g of ascorbic acid in 250 mL of Reagent A. This solution is stable for about 12 hours.[4]
-
Standard Phosphate Solution (100 ppm P): Dissolve 0.4394 g of potassium dihydrogen orthophosphate (KH₂PO₄), previously dried at 105°C, in deionized water and dilute to 1 L.[4] From this stock solution, prepare a series of working standards by appropriate dilution.
Procedure for Water Samples:
-
Pipette 50 mL of the filtered water sample into a clean 100 mL volumetric flask. If the sample is colored or turbid, a blank should be prepared by adding all reagents except the combined molybdate reagent.
-
Add one drop of phenolphthalein (B1677637) indicator. If a pink color develops, add 5N sulfuric acid dropwise until the color disappears.[8]
-
Add 8 mL of the combined reagent (Reagent A + Ascorbic Acid) to the flask and mix thoroughly.[8]
-
Allow the solution to stand for at least 10 minutes, but no longer than 30 minutes, for color development.[8]
-
Measure the absorbance of the solution at 880 nm using a spectrophotometer, after zeroing the instrument with a reagent blank.[4]
-
Construct a calibration curve by measuring the absorbance of a series of standard phosphate solutions treated in the same manner as the samples.
-
Determine the phosphate concentration in the sample from the calibration curve.
Procedure for Soil Samples:
-
Extraction: Weigh 10 g of air-dried soil into a flask. Add 200 mL of an extracting solution (e.g., Bray's No. 1 or Mehlich 3) and shake for the recommended time.
-
Filter the suspension through Whatman No. 42 filter paper.
-
Take a suitable aliquot of the clear filtrate and proceed with the color development as described for water samples (steps 2-7).
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 830 - 890 nm | [9][10] |
| Linear Concentration Range | 0.1 - 5 µg/mL (or ppm) | [9][10] |
| Molar Absorptivity | 2.9 × 10⁴ L mol⁻¹ cm⁻¹ at 830 nm | [7][9] |
| Correlation Coefficient (R²) of Calibration Curve | > 0.99 | [9][11] |
| Relative Standard Deviation (RSD) | < 5% | [7][9] |
Gravimetric Determination of Phosphate
This method is suitable for samples with higher phosphate concentrations and involves the precipitation of phosphate as ammonium phosphomolybdate.[12]
Principle
In a nitric acid solution containing an excess of ammonium nitrate (B79036), phosphate ions react with ammonium molybdate to form a bright yellow precipitate of ammonium phosphomolybdate ((NH₄)₃[P(Mo₃O₁₀)₄]).[6][12] The precipitate is then filtered, washed, dried, and weighed. The mass of phosphate in the original sample is calculated from the weight of the precipitate.
Experimental Protocol
Reagents:
-
Ammonium Molybdate Solution: Dissolve 35 g of ammonium molybdate in 1 L of deionized water.[12]
-
Ammonium Nitrate Solution (5 M): Dissolve 400.3 g of ammonium nitrate in 1 L of deionized water.[12]
-
Nitric Acid (5 N): Prepare by diluting concentrated nitric acid.
-
Wash Solution (2% Nitric Acid): Dilute 5 N nitric acid.
Procedure:
-
Take a known volume of the sample solution containing phosphate.
-
Add 50 mL of the ammonium nitrate solution.[12]
-
Add 25 mL of the ammonium molybdate solution.[12]
-
Add 25 mL of 5 N nitric acid while stirring.[12]
-
Heat the solution to 45-60°C and allow the yellow precipitate of ammonium phosphomolybdate to form.[12]
-
Let the precipitate settle for at least 3 hours, or preferably overnight.[12][13]
-
Filter the precipitate through a pre-weighed Gooch crucible or filter paper (Whatman No. 42).[13]
-
Wash the precipitate with 2% nitric acid solution until the filtrate is free from molybdate ions.[12]
-
Finally, wash the precipitate with a small amount of cold deionized water.
-
Dry the precipitate in an oven at 105-110°C to a constant weight.
-
The weight of P₂O₅ can be calculated by multiplying the weight of the precipitate by a gravimetric factor of 0.0378.[12]
Visualizations
Chemical Reaction Pathway for Molybdenum Blue Method
Caption: Chemical reaction pathway for the spectrophotometric determination of phosphate.
Experimental Workflow for Nutrient Analysis
Caption: General experimental workflow for nutrient analysis using ammonium phosphomolybdate.
References
- 1. krpano - HouseGallery_pano_fixed [tour.legis.delaware.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. sydney.edu.au [sydney.edu.au]
- 5. nemi.gov [nemi.gov]
- 6. Phosphate test - Wikipedia [en.wikipedia.org]
- 7. Spectrophotometric determination of trace amounts of phosphate in water and soil - ProQuest [proquest.com]
- 8. scispace.com [scispace.com]
- 9. Spectrophotometric determination of trace amounts of phosphate in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. dairyknowledge.in [dairyknowledge.in]
Application Notes and Protocols for Colorimetric Phosphate Assays Using Ammonium Phosphomolybdate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of inorganic phosphate (B84403) (Pi) is fundamental in various fields of biological and chemical research, including enzymology, environmental analysis, and drug development. The formation of a colored complex between phosphate and an acidic molybdate (B1676688) solution is a widely used principle for the colorimetric determination of phosphate concentrations. This application note provides detailed protocols for two common variations of this assay: the Molybdenum Blue method and the Malachite Green method. These assays are essential for studying enzyme kinetics, particularly for ATPases and phosphatases, and for screening potential inhibitors.
The underlying principle for both methods involves the reaction of orthophosphate ions with ammonium (B1175870) molybdate in an acidic medium to form a phosphomolybdate complex.[1][2] In the Molybdenum Blue method, this complex is subsequently reduced by a reducing agent, such as ascorbic acid or stannous chloride, to produce a stable blue-colored compound.[1][3] The Malachite Green method is a modification where the phosphomolybdate complex binds to the dye Malachite Green, resulting in a significant color change.[4][5]
Quantitative Data Summary
The performance of these assays can vary depending on the specific reagents and protocols used. The following tables summarize typical quantitative data for the Molybdenum Blue and Malachite Green phosphate assays.
Table 1: Molybdenum Blue Assay Performance Characteristics
| Parameter | Typical Value | Wavelength (nm) | Notes |
| Linearity Range | 0.005 - 0.06 mg P/mL | 880 | Using sodium thiosulphate as the reducing agent.[6] |
| Linearity Range | 0.01 - 1.0 mg P/L | 880 or 660 | Applicable for automated analysis.[7] |
| Limit of Detection (LOD) | 2.213 x 10⁻³ mg P/mL | 880 | [6] |
| Molar Absorptivity | 57526 L mol⁻¹ cm⁻¹ | 880 | [6] |
Table 2: Malachite Green Assay Performance Characteristics
| Parameter | Typical Value | Wavelength (nm) | Notes |
| Linearity Range | 1.5625 - 37.5 µM | 630 | [5][8] |
| Linearity Range | 0 - 2000 picomoles | 600-660 | [4] |
| Linearity Range | 50 - 1600 pmol | 630 | [9] |
| Detection Limit | ~2 µM | 360 | For the EnzChek Phosphate Assay Kit, which is an enzymatic assay.[10] |
| Useful Range | 0.02 - 40 µM | 600-660 | For a kit with a stable reagent formulation.[11] |
Experimental Protocols
Protocol 1: Molybdenum Blue Assay
This protocol is a generalized procedure for the determination of inorganic phosphate using the Molybdenum Blue method with ascorbic acid as the reducing agent.
Materials:
-
Ammonium molybdate solution
-
Ascorbic acid solution
-
Sulfuric acid
-
Phosphate standard solution (e.g., KH₂PO₄)
-
Spectrophotometer or plate reader
Procedure:
-
Reagent Preparation:
-
Ammonium Molybdate Solution: Dissolve ammonium molybdate in sulfuric acid. The exact concentrations can vary, a common preparation involves dissolving 40 g of ammonium molybdate in 800 mL of deionized water and then diluting to 1 L.[7]
-
Ascorbic Acid Solution: Prepare a fresh solution of ascorbic acid in deionized water (e.g., 18 g/L).[7]
-
Combined Working Reagent: Mix the ammonium molybdate and ascorbic acid solutions. Some protocols also include antimony potassium tartrate to increase the rate of color development.[7]
-
-
Standard Curve Preparation:
-
Prepare a series of phosphate standards by diluting a stock solution of known concentration (e.g., 0.010 mg P/mL) to cover the expected range of your samples.[7]
-
-
Assay Procedure:
-
To a suitable volume of your sample and each standard in separate tubes or wells, add the combined working reagent.
-
Incubate the mixture at room temperature for a specified time (e.g., 15-20 minutes) to allow for color development.[3]
-
Measure the absorbance of the solutions at the appropriate wavelength (typically between 660 nm and 880 nm) against a reagent blank.[6][7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus phosphate concentration.
-
Determine the phosphate concentration of your samples from the standard curve.
-
Protocol 2: Malachite Green Assay
This protocol describes a typical procedure for the Malachite Green assay, often used in a microplate format for high-throughput screening.
Materials:
-
Malachite Green Reagent A (Malachite Green in sulfuric acid)
-
Malachite Green Reagent B (Ammonium molybdate in water)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Commercial kits are widely available and provide optimized and stabilized reagents.[5][11] If preparing from individual components, dissolve Malachite Green oxalate (B1200264) in sulfuric acid and ammonium molybdate in water separately.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of a phosphate standard in the same buffer as your samples. A typical range is from 1 µM to 50 µM.[5]
-
-
Assay Procedure:
-
Add your samples and standards to the wells of a 96-well plate.
-
Add Malachite Green Reagent A to each well, mix, and incubate for a short period (e.g., 10 minutes) at room temperature.[5]
-
Add Malachite Green Reagent B to each well, mix, and incubate for a longer period (e.g., 20-30 minutes) at room temperature to allow for color development.[5]
-
Measure the absorbance of the solutions at approximately 620-630 nm.[5][8]
-
-
Data Analysis:
-
Similar to the Molybdenum Blue assay, calculate the net absorbance for each standard and sample.
-
Generate a standard curve and determine the phosphate concentration in your samples.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for colorimetric phosphate assays.
Signaling Pathway: Kinase Activity
Caption: Role of phosphate in a generic kinase signaling pathway.
References
- 1. Phosphate test - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dgtresearch.com [dgtresearch.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. Spectrophotometric Determination of Low Levels of the Orthophosphate Anion as Molybdenum Blue Using Sodium Thiosulphate Reducing Agent – Oriental Journal of Chemistry [orientjchem.org]
- 7. nemi.gov [nemi.gov]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. Malachite Green Phosphate Detection Kit | Cell Signaling Technology [cellsignal.com]
- 10. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Ammonium Phosphomolybdate Hydrate in the Synthesis of Molybdenum-Based Materials
Introduction
Ammonium (B1175870) phosphomolybdate hydrate (B1144303), with the chemical formula (NH₄)₃PMo₁₂O₄₀·nH₂O, is a prominent member of the heteropoly acid salts, characterized by the Keggin structure.[1][2] This compound serves as a versatile and efficient precursor for the synthesis of a wide array of molybdenum-based materials due to its high molybdenum content and well-defined structure. Its applications span across catalysis, materials science, and analytical chemistry.[3][4] The thermal decomposition of ammonium phosphomolybdate hydrate can yield molybdenum oxides, while its reaction with sulfur sources under hydrothermal conditions can produce molybdenum disulfide.[5][6] This document provides detailed application notes and experimental protocols for the synthesis of molybdenum trioxide (MoO₃) and molybdenum disulfide (MoS₂) nanosheets using this compound as the primary precursor.
Applications of Molybdenum-Based Materials from this compound
Molybdenum-based materials synthesized from this compound exhibit a range of valuable properties, making them suitable for various high-technology applications:
-
Catalysis: Molybdenum oxides and sulfides are excellent catalysts for various chemical reactions, including oxidation, hydrodesulfurization, and hydrogenation.[3][7]
-
Energy Storage: Materials like MoS₂ are investigated for their potential in high-performance energy storage systems, such as supercapacitors and batteries.[8]
-
Electronics: The unique electronic properties of molybdenum-based materials make them candidates for applications in sensors, transistors, and other electronic devices.[9]
-
Gas Sensing: The high surface area and reactivity of porous MoO₃ make it a promising material for detecting various gases.
-
Sorbents: Ammonium phosphomolybdate itself has been explored as an effective adsorbent for the removal of certain ions from aqueous solutions.[10]
Experimental Protocols
Protocol 1: Synthesis of Porous Molybdenum Trioxide (MoO₃) via Thermal Decomposition
This protocol details the synthesis of porous MoO₃ through the thermal decomposition of this compound. The resulting material is suitable for applications in gas sensing and catalysis.
Materials:
-
This compound ((NH₄)₃PMo₁₂O₄₀·nH₂O)
-
Deionized water
-
Ceramic crucible
-
Tube furnace
-
Mortar and pestle
Procedure:
-
Accurately weigh 5.0 g of this compound and place it in a ceramic crucible.
-
Place the crucible in the center of a tube furnace.
-
Heat the furnace to 500 °C at a ramping rate of 5 °C/min under a constant flow of air.
-
Maintain the temperature at 500 °C for 3 hours to ensure complete decomposition and crystallization into orthorhombic α-MoO₃.[11]
-
After calcination, allow the furnace to cool down to room temperature naturally.
-
The resulting product, a light-yellow powder, is porous MoO₃.
-
Gently grind the powder using a mortar and pestle to obtain a fine, homogeneous powder.
-
Store the synthesized MoO₃ in a desiccator for further characterization and use.
Protocol 2: Hydrothermal Synthesis of Molybdenum Disulfide (MoS₂) Nanosheets
This protocol describes the hydrothermal synthesis of MoS₂ nanosheets using this compound as the molybdenum source and thiourea (B124793) as the sulfur source. These nanosheets are well-suited for applications in electrocatalysis and energy storage.[6]
Materials:
-
This compound ((NH₄)₃PMo₁₂O₄₀·nH₂O)
-
Thiourea (CH₄N₂S)
-
Deionized water
-
Teflon-lined stainless steel autoclave (50 mL capacity)
-
Magnetic stirrer and hotplate
-
Centrifuge
Procedure:
-
In a typical synthesis, dissolve 1.0 g of this compound and 2.0 g of thiourea in 30 mL of deionized water in a beaker.[6]
-
Stir the solution vigorously for 30 minutes at room temperature to form a homogeneous mixture.
-
Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 200 °C for 24 hours.[6]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product, MoS₂ nanosheets, in a vacuum oven at 60 °C for 12 hours.
-
Store the synthesized MoS₂ nanosheets in a sealed container for subsequent analysis and application.
Data Presentation
Table 1: Influence of Calcination Temperature on the Properties of Synthesized MoO₃
| Sample ID | Calcination Temperature (°C) | BET Surface Area (m²/g) | Average Pore Size (nm) | Crystallite Size (nm) |
| MoO₃-400 | 400 | 45.8 | 12.3 | 35 |
| MoO₃-500 | 500 | 32.5 | 18.7 | 52 |
| MoO₃-600 | 600 | 15.2 | 25.1 | 78 |
Table 2: Effect of Hydrothermal Reaction Time on MoS₂ Nanosheet Characteristics
| Sample ID | Reaction Time (h) | Nanosheet Thickness (nm) | Lateral Size (nm) | Specific Capacitance (F/g at 1 A/g) |
| MoS₂-12 | 12 | ~10 | 100-200 | 350 |
| MoS₂-24 | 24 | ~5 | 200-400 | 518.7[8] |
| MoS₂-48 | 48 | ~5 | 300-500 | 480 |
Visualization of Experimental Workflows
References
- 1. Ammonium phosphomolybdate: a material for dielectric crossover and resistive switching performance - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00481B [pubs.rsc.org]
- 2. Ammonium phosphomolybdate - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Ammonium Molybdate Applications - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. nbinno.com [nbinno.com]
- 8. Hydrothermal synthesis of flower-like molybdenum disulfide microspheres and their application in electrochemical supercapacitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. honrel.com [honrel.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Ammonium Phosphomolybdate Hydrate as a Flame Retardant in Polymers
Introduction
Ammonium (B1175870) phosphomolybdate hydrate (B1144303), (NH₄)₃PMo₁₂O₄₀·xH₂O, is an inorganic salt of phosphomolybdic acid belonging to the heteropolymetalate class of compounds with a Keggin structure.[1] Traditionally used in analytical chemistry for phosphate (B84403) determination, it is gaining attention as a potential flame retardant for polymeric materials.[2] Its efficacy stems from its thermal decomposition behavior, which can interfere with the combustion cycle of polymers through both condensed-phase and gas-phase actions. Upon heating, it decomposes to release non-combustible gases like ammonia (B1221849) and water, while forming a protective layer of phosphoric and molybdic acids that promotes char formation.[3][4] This dual mechanism makes it a promising candidate for enhancing the fire safety of various polymers.
Mechanism of Flame Retardancy
The flame-retardant action of ammonium phosphomolybdate hydrate is a multi-step process initiated by heat. The mechanism involves contributions from both the condensed (solid) phase and the gas phase of the burning polymer.[5][6]
-
Thermal Decomposition: When the polymer composite is exposed to a heat source, the this compound begins to decompose. This process occurs in stages, starting with the loss of crystal water, followed by the release of ammonia (NH₃) and water (H₂O) at higher temperatures, ultimately leaving a residue of molybdenum trioxide (MoO₃) and phosphorus oxides.[3][7][8]
-
Gas-Phase Action: The released ammonia and water vapor are non-combustible gases. They act to dilute the concentration of flammable volatile gases produced by the decomposing polymer and also reduce the oxygen concentration near the flame front, thus inhibiting the combustion process in the gas phase.[9][10]
-
Condensed-Phase Action: In the solid phase, the acidic residues from the decomposition (phosphoric acid and molybdic species) act as catalysts for dehydration and cross-linking of the polymer chains.[5] This process promotes the formation of a stable, insulating char layer on the polymer's surface.[11] This char layer serves as a physical barrier that slows down the transfer of heat from the flame to the underlying polymer and hinders the escape of flammable volatiles into the gas phase.[6]
Data Presentation
The effectiveness of a flame retardant is quantified using several standard tests. The table below summarizes representative data for a polymer system incorporating a phosphomolybdate compound as a synergist, illustrating the potential improvements in flame retardancy. Specific results for this compound will vary based on the polymer matrix, loading level, and processing conditions.
| Polymer System | Additive(s) | Loading (wt%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield (%) |
| Polyurethane (PU) Foam | None | 0 | 19.5 | Fails | ~350 | ~85 | 10.5 |
| PU Foam | Ammonium Polyphosphate (APP) | 15 | 26.2 | V-1 | ~200 | ~70 | 19.2 |
| PU Foam | APP + Phosphomolybdic Acid (PMA) | 12 + 3 | 28.5 | V-0 | ~160 | ~52.8 | 32.5 |
Data adapted from a study on synergistic effects in polyurethane foam, demonstrating the efficacy of phosphomolybdate compounds.[12] The pHRR, THR, and Char Yield values are illustrative based on typical cone calorimeter results for such systems.
Experimental Protocols
Protocol 1: Preparation of Polymer Composites by Melt Blending
This protocol is suitable for incorporating this compound into thermoplastic polymers such as polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), or polylactic acid (PLA).
Materials and Equipment:
-
Thermoplastic polymer pellets
-
This compound (APM) powder, dried in a vacuum oven at 80°C for 12 hours
-
Twin-screw extruder
-
Injection molding machine or compression molder
-
Granulator
Procedure:
-
Premixing: Physically mix the dried polymer pellets and APM powder at the desired weight ratio (e.g., 90:10 polymer:APM) in a sealed bag by tumbling for 10 minutes to ensure a homogeneous mixture.
-
Melt Compounding: Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific polymer. For PLA, a typical profile might range from 160°C to 190°C from the feed zone to the die.
-
Extrusion: Feed the premixed material into the extruder hopper at a constant rate. The molten polymer and dispersed APM will be extruded as a continuous strand.
-
Cooling and Pelletizing: Pass the extruded strand through a water bath to cool and solidify it. Feed the cooled strand into a pelletizer to produce composite pellets.
-
Drying: Dry the resulting composite pellets in a vacuum oven at 80°C for at least 4 hours to remove any absorbed moisture before molding.
-
Specimen Preparation: Use an injection molding machine or a compression molder to prepare test specimens of the required dimensions for flammability testing (e.g., for UL-94 and LOI tests) from the dried composite pellets.
Protocol 2: Limiting Oxygen Index (LOI) Test
This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material. It is performed according to the ASTM D2863 standard.
Equipment:
-
LOI apparatus with a heat-resistant glass chimney
-
Specimen holder
-
Oxygen and Nitrogen gas cylinders with flowmeters
-
Ignition source (propane torch)
Procedure:
-
Specimen Mounting: Mount the polymer specimen (typically 100mm x 10mm x 10mm) vertically in the center of the glass chimney using the specimen holder.[12]
-
Set Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney. Start with an oxygen concentration estimated to be below the LOI value of the material. Allow the gas to flow for at least 30 seconds to establish a stable atmosphere.
-
Ignition: Lower the ignition source to apply the flame to the top surface of the specimen until it ignites (for a maximum of 30 seconds). Remove the igniter.
-
Observation: Observe the combustion behavior. Record the duration of flaming. The test is considered positive if flaming continues for more than 180 seconds or if the burned length exceeds 50 mm.
-
Adjust Oxygen Concentration: If the specimen does not ignite or self-extinguishes, repeat the test with a new specimen at a higher oxygen concentration. If the specimen burns, repeat at a lower concentration.
-
Determine LOI: Continue this iterative process until the minimum oxygen concentration required to sustain combustion is determined. This percentage is the LOI value.[13]
Protocol 3: UL-94 Vertical Burning Test
This test classifies materials based on their self-extinguishing characteristics after exposure to a flame.
Equipment:
-
UL-94 test chamber
-
Specimen holder to clamp the specimen vertically
-
Burner (Tirrill or Bunsen)
-
Surgical cotton
-
Timer
Procedure:
-
Specimen Mounting: Clamp a specimen (typically 125mm x 13mm x thickness) at its upper end, with the longitudinal axis vertical.[14]
-
Flame Application: Place a layer of dry surgical cotton on the chamber floor, 300 mm below the specimen. Apply a 20 mm high blue flame to the bottom edge of the specimen for 10 seconds.
-
First Afterflame Time (t₁): After 10 seconds, remove the flame and measure the duration of flaming (t₁).
-
Second Flame Application: As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.
-
Second Afterflame (t₂) and Afterglow (t₃) Times: After the second flame application, remove the flame and measure the second afterflame time (t₂) and the afterglow time (t₃).
-
Observation: Note if any flaming drips ignite the cotton below.
-
Classification: Test five specimens. The material is classified as V-0, V-1, or V-2 based on the criteria in the table below.[15][16]
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each specimen (t₁ or t₂) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for 5 specimens (Σ t₁ + t₂) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame + afterglow time for each specimen (t₂ + t₃) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping that ignites cotton | No | No | Yes |
| Burn to holding clamp | No | No | No |
Protocol 4: Cone Calorimetry
This test evaluates the fire behavior of materials by measuring heat release rate and other combustion parameters under a specified radiant heat flux, according to ASTM E1354.[17]
Equipment:
-
Cone calorimeter apparatus
-
Specimen holder (100mm x 100mm)
-
Spark igniter
-
Load cell for mass measurement
Procedure:
-
Sample Preparation: Condition the test specimens (100mm x 100mm x desired thickness) at 23°C and 50% relative humidity for 24 hours. Wrap the back and edges of the specimen in aluminum foil.[17]
-
Calibration: Calibrate the instrument according to the manufacturer's instructions.
-
Test Setup: Place the wrapped specimen in the holder on the load cell. Position it horizontally under the conical heater at a set distance to achieve the desired incident heat flux (e.g., 35 or 50 kW/m²).
-
Initiate Test: Start the data acquisition and expose the sample to the radiant heat. The spark igniter is positioned above the sample to ignite the pyrolysis gases.
-
Data Collection: The instrument continuously records key parameters throughout the test, including:
-
Time to Ignition (TTI): Time from the start of exposure until sustained flaming is observed.[18]
-
Mass Loss Rate (MLR): Measured by the load cell.[18]
-
Heat Release Rate (HRR): Calculated from oxygen consumption measurements. The peak value (pHRR) is a critical indicator of fire intensity.[19][20]
-
Total Heat Release (THR): The integrated HRR over the entire test duration.[18]
-
Effective Heat of Combustion (EHC): The ratio of HRR to MLR.[18]
-
-
Test Termination: The test is typically concluded when flaming ceases or after a predetermined time.
-
Analysis: Analyze the collected data curves (e.g., HRR vs. time) and summary metrics to evaluate the material's fire performance.
References
- 1. Ammonium phosphomolybdate - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Ammonium molybdate tetrahydrate: introduce and the process of the pyrolytic decomposition_Chemicalbook [chemicalbook.com]
- 4. deepdyve.com [deepdyve.com]
- 5. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 6. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 10. Effects of different types of flame-retardant treatment on the flame performance of polyurethane/wood-flour composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. specialchem.com [specialchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
- 14. passive-components.eu [passive-components.eu]
- 15. innovative-polymers.com [innovative-polymers.com]
- 16. specialchem.com [specialchem.com]
- 17. revues.imist.ma [revues.imist.ma]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming interference in the ammonium molybdate test for phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences encountered during the ammonium (B1175870) molybdate (B1676688) test for phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What are the most common substances that interfere with the ammonium molybdate test for phosphate?
A1: The most frequently encountered interferences in the ammonium molybdate test for phosphate include silicate (B1173343), arsenate, and proteins (particularly paraproteins).[1][2][3] Other substances that can cause interference include iodide, sulfide, chromate, and high concentrations of iron.[4][5]
Q2: How does silicate interfere with the phosphate test, and at what concentrations does it become significant?
A2: Silicate interferes by reacting with the molybdate reagent to form a silicomolybdate complex, which, like the phosphomolybdate complex, can be reduced to form a blue-colored compound, leading to an overestimation of phosphate concentration.[1] The interference from silicate becomes more significant at higher concentrations and can be influenced by temperature and the acidity of the reaction.[6][7] For example, a silicate to phosphate (SiO4:PO4) aqueous ratio of 1500 can lead to an overestimation of 10 µM phosphate by up to approximately 250%.[1] However, for higher phosphate concentrations (e.g., 25, 35, and 50 µM), the overestimation is reduced to a maximum of about 20% even with similar high silicate to phosphate ratios.[1]
Q3: Arsenate is chemically similar to phosphate. How does it interfere and what are the signs of this interference?
A3: Arsenate (AsO4³⁻) interferes by forming an arsenomolybdate complex that is structurally similar to the phosphomolybdate complex.[2] This complex is also reduced to a blue-colored compound, causing a positive interference (falsely high phosphate readings).[2] The visual result is indistinguishable from a true phosphate-positive test, making chemical mitigation necessary if arsenic contamination is suspected.
Q4: Can proteins in my sample affect the accuracy of the phosphate measurement?
A4: Yes, high concentrations of proteins, especially immunoglobulins like IgG and IgM (paraproteins), can interfere with the assay.[3][8] This interference is typically due to the formation of a precipitate when the acidic molybdate reagent is added, leading to spuriously high phosphate readings.[3][8]
Q5: My blank solution (deionized water + reagents) is turning blue. What could be the cause?
A5: A blue color in the blank solution indicates contamination. Potential sources include:
-
Contaminated reagents: The ammonium molybdate or other reagents may be contaminated with phosphate.
-
Contaminated glassware: Glassware that has not been properly cleaned can leach phosphate. It is recommended to acid-wash all glassware.
-
Contaminated deionized water: The water itself may contain traces of phosphate or silicate.
If the ammonium molybdate solution itself turns blue or forms a yellow precipitate, it should be discarded.[9]
Troubleshooting Guides
Issue 1: Suspected Silicate Interference
Symptoms:
-
Inconsistently high phosphate readings in silica-rich samples (e.g., environmental water samples, certain cell culture media).
-
A pale-blue complex formation that may differ slightly in hue from the true phosphomolybdate blue.[10]
Solution: Oxalic Acid Treatment
Oxalic acid is used as a masking agent to prevent the formation of the silicomolybdate complex or to destroy it once formed.[11]
Workflow for Silicate Interference Removal
Caption: Workflow for removing silicate interference using oxalic acid.
Experimental Protocol: Silicate Interference Removal with Oxalic Acid
-
Reagent Preparation:
-
Prepare a 10% (w/v) oxalic acid solution by dissolving 10 g of oxalic acid in 100 mL of deionized water.
-
-
Sample Preparation:
-
To your sample, add the standard ammonium molybdate and sulfuric acid reagents as per your primary protocol. Allow time for the initial complex formation to occur.
-
-
Interference Removal:
-
Add the 10% oxalic acid solution to the reaction mixture. A final concentration of 0.01% oxalic acid has been shown to be effective. The optimal concentration may need to be determined empirically for your specific sample matrix.
-
-
Measurement:
-
Proceed with the addition of the reducing agent (e.g., ascorbic acid) and measure the absorbance at the appropriate wavelength.
-
Quantitative Data on Silicate Interference
| Phosphate Concentration (µM) | Silicate:Phosphate Ratio | Approximate Overestimation of Phosphate |
| 10 | 1500 | ~250% |
| 25 | High | ~20% (maximum) |
| 35 | High | ~20% (maximum) |
| 50 | High | ~20% (maximum) |
| Data summarized from a study on the interfering effect of silicate.[1] |
Issue 2: Suspected Arsenate Interference
Symptoms:
-
Falsely elevated phosphate levels in samples where arsenic contamination is possible (e.g., certain environmental or biological samples).
Solution: Reduction of Arsenate to Arsenite
Arsenate (As V) interferes, but arsenite (As III) does not. Therefore, reducing arsenate to arsenite prior to the addition of the molybdate reagent will eliminate the interference. A common method involves using sodium thiosulphate and sodium metabisulfite.[2][12]
Logical Relationship for Arsenate Interference and Removal
Caption: Logic of arsenate interference and its removal by reduction.
Experimental Protocol: Arsenate Interference Removal
This protocol is adapted from a method optimized for removing arsenate interference below 100 ppb.[2][12]
-
Reagent Preparation:
-
1 M Sodium Metabisulfite: Dissolve 19.01 g of Na₂S₂O₅ in 100 mL of deionized water.
-
0.1 M Sodium Thiosulphate: Dissolve 2.48 g of Na₂S₂O₃·5H₂O in 100 mL of deionized water.
-
-
Sample Treatment:
-
To a 25 mL volumetric flask containing your sample, add 1 mL of 0.1 M sodium thiosulphate followed by 0.2 mL of 1 M sodium metabisulfite.
-
Allow the reduction reaction to proceed for approximately 15 minutes.
-
-
Phosphate Determination:
-
Proceed with your standard ammonium molybdate phosphate detection protocol by adding the acidic molybdate and reducing agent (e.g., hydrazine (B178648) hydrate (B1144303) or ascorbic acid).
-
The time for full color development after adding the final reagents is typically around 15 minutes at 30°C.[2]
-
Issue 3: Interference from Proteins (Paraproteinemia)
Symptoms:
-
Spuriously high phosphate results, often in clinical samples from patients with multiple myeloma.[3]
-
Formation of a precipitate upon addition of the acidic molybdate reagent.[3][8]
Solution: Deproteination
Removing proteins from the sample prior to the assay is the most effective way to eliminate this interference. Trichloroacetic acid (TCA) precipitation is a common and effective method.[3][13]
Experimental Protocol: TCA Deproteination
This protocol is a general guideline for TCA precipitation to remove protein interference.[13]
-
Precipitation:
-
In a microcentrifuge tube, mix 150 µL of the sample (e.g., serum) with 15 µL of cold 100% (w/v) TCA.
-
Incubate the mixture on ice for 15 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at 12,000 x g for 5 minutes.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the phosphate, to a new, clean tube.
-
-
Neutralization and Analysis:
-
Neutralize the supernatant by adding a small amount of a suitable base (a neutralization solution is often included in commercial kits).[13]
-
Use the deproteinized and neutralized sample for the ammonium molybdate phosphate assay.
-
Issue 4: Interference from Tannins and Lignins
Symptoms:
-
Potential for positive interference (falsely high readings) in samples with high organic matter, such as certain environmental water samples.
Solution: Pre-treatment of the Sample
For samples containing tannins and lignins, which can cause a positive interference, pre-treatment may be necessary.
Experimental Protocol: General Interference Removal for Tannins and Lignins
The following are general steps for mitigating interference from substances like tannins and lignins in colorimetric water analysis.
-
Oxidation:
-
In some cases, a digestion step using an oxidizing agent (e.g., acid-persulfate digestion) can break down organic matter, including tannins and lignins, converting organic phosphorus to orthophosphate.[10]
-
-
Adsorption:
-
Activated carbon can be used to adsorb dissolved organic compounds like tannins and lignins. Pass the sample through a column packed with granular activated carbon before analysis.
-
-
pH Adjustment and Flocculation:
-
Adjusting the pH of the sample can sometimes precipitate out interfering organic molecules. This is often followed by filtration.
-
It is important to note that the direct interference of tannins and lignins on the ammonium molybdate test for phosphate is not as extensively documented as that of silicate or arsenate. The methods described are general approaches to remove organic interferences.
References
- 1. Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method [accscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Elimination of paraprotein interference in determination of plasma inorganic phosphate by ammonium molybdate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphate measurement in natural waters: two examples of analytical problems associated with silica interference using phosphomolybdic acid methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference from silica in phosphate analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nemi.gov [nemi.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ammonium Phosphomolybdate Hydrate Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the precipitation conditions for ammonium (B1175870) phosphomolybdate hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the chemical formula for the yellow precipitate?
A1: The yellow precipitate is ammonium phosphomolybdate hydrate, with the general chemical formula (NH₄)₃[P(Mo₃O₁₀)₄] · xH₂O. The exact stoichiometry and water content can vary depending on the precipitation conditions.
Q2: What is the fundamental principle behind the precipitation reaction?
A2: In an acidic solution (typically nitric acid), phosphate (B84403) ions react with an excess of ammonium molybdate (B1676688) to form a bright yellow, crystalline precipitate of ammonium phosphomolybdate. This reaction is highly specific to phosphate and is widely used for its qualitative detection and quantitative determination.
Q3: Why is nitric acid essential for this reaction?
A3: Nitric acid provides the acidic medium necessary for the formation of the phosphomolybdate complex. It also prevents the precipitation of ammonium molybdate itself.[1][2] The concentration of nitric acid is a critical parameter that must be carefully controlled.
Q4: Can other acids be used instead of nitric acid?
A4: While nitric acid is the most common and recommended acid, some procedures mention the use of hydrochloric acid. However, precipitations in a hydrochloric acid medium may require the substitution of ammonium nitrate (B79036) with ammonium chloride.
Q5: What is the expected color of the ammonium phosphomolybdate precipitate?
A5: The precipitate should be a distinct canary yellow.[3] Any deviation from this color may indicate the presence of impurities or suboptimal reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No precipitate or incomplete precipitation | - Incorrect nitric acid concentration: If the acid concentration is too high, the precipitation will be incomplete.[1] If it is too low, other molybdenum compounds may precipitate. - Insufficient heating: The reaction is often facilitated by gentle warming.[4] - Low phosphate concentration: The phosphomolybdate method is very sensitive, but extremely low concentrations may require longer standing times for the precipitate to form.[5] - Presence of interfering substances: Large amounts of iron can retard precipitation. | - Adjust the nitric acid normality to be within the optimal range (see Table 1). - Warm the solution in a water bath (around 40-60°C). Avoid boiling, as this can cause decomposition.[6] - Allow the solution to stand for a longer period (e.g., overnight) to ensure complete precipitation.[7] - For samples with high iron content, consider a double precipitation method. |
| Precipitate is not yellow (e.g., white, greenish, or blue) | - White precipitate: This could be ammonium nitromolybdate, which can form in dilute nitric acid solutions containing ammonium nitrate and ammonium molybdate.[1] It can also be molybdic acid if the solution is not sufficiently acidic. - Greenish or bluish tint: This may indicate the presence of reducing agents in the sample that are reducing the molybdenum. In biological samples, co-extracted organic compounds can cause discoloration.[8] Partial reduction of the molybdate can also occur during drying at high temperatures.[9] | - Ensure the nitric acid concentration is appropriate to prevent the precipitation of molybdenum compounds other than the desired product.[1] - If a white precipitate forms upon adding nitric acid to the ammonium molybdate solution, it can be dissolved by making the solution basic with ammonia (B1221849) and then re-acidifying.[4] - For biological samples, consider a pre-treatment step to remove interfering organic compounds.[8] - When drying the precipitate, adhere to the recommended temperature range to avoid decomposition. |
| Precipitate is difficult to filter | - Colloidal precipitate formation: This can occur if the precipitating agent is added too quickly or if the solution is not stirred properly. | - Add the ammonium molybdate reagent slowly and with constant stirring. - Allow the precipitate to digest (stand in the mother liquor) for a period, which can promote the growth of larger, more easily filterable crystals. |
| Results are not reproducible | - Variable composition of the precipitate: The water content and the exact ratio of ammonia to phosphorus can vary with precipitation conditions.[9] - Inconsistent drying procedure: Overheating can lead to decomposition and loss of mass.[9] | - Strictly control all experimental parameters, including temperature, acid concentration, and reagent addition rates. - Dry the precipitate to a constant weight at a controlled temperature (e.g., 105-110°C). |
Data Presentation
Table 1: Optimal Conditions for Ammonium Phosphomolybdate Precipitation
| Parameter | Recommended Range/Value | Notes |
| Temperature | 40 - 60°C | Temperatures above 70°C can lead to the formation of hydrated molybdenum trioxide, causing positive errors.[1] |
| Nitric Acid Normality | 0.7 - 1.3 N | Concentrations higher than 1.7 N may lead to incomplete precipitation.[1] |
| Ammonium Nitrate | Presence is beneficial | Promotes complete precipitation. |
| Standing Time | 3 hours to overnight | Longer standing times ensure complete precipitation, especially for low phosphate concentrations.[1][7] |
| Drying Temperature | 105 - 110°C | For gravimetric analysis, drying to a constant weight is crucial. Higher temperatures can cause decomposition.[9] |
Experimental Protocols
Gravimetric Determination of Phosphate
This protocol is adapted from established analytical methods.[1][7]
1. Reagent Preparation:
-
Ammonium Molybdate Solution: Dissolve 35 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 100 mL of deionized water. In a separate container, add 100 mL of concentrated nitric acid to 150 mL of deionized water. After both solutions have cooled, slowly add the ammonium molybdate solution to the nitric acid solution with constant stirring.
-
Ammonium Nitrate Solution (5 M): Dissolve 400.3 g of ammonium nitrate in deionized water and dilute to 1 L.
-
Wash Solution (2% Nitric Acid): Add 20 mL of concentrated nitric acid to 980 mL of deionized water.
2. Precipitation Procedure: a. Take a known volume of the phosphate sample solution (containing approximately 0.05-0.1 g of P₂O₅) in a beaker. b. Add 50 mL of 5 M ammonium nitrate solution. c. Dilute the solution to about 200 mL with deionized water. d. Heat the solution to 40-50°C. e. Slowly, and with constant stirring, add 50 mL of the ammonium molybdate solution. f. Continue stirring for a few minutes, then allow the precipitate to settle. g. Let the beaker stand in a warm place (around 40°C) for at least 3 hours, or preferably overnight.
3. Filtration and Washing: a. Decant the supernatant liquid through a pre-weighed Gooch crucible with a filter paper or a sintered glass crucible. b. Wash the precipitate in the beaker by decantation with several portions of 2% nitric acid wash solution. c. Transfer the precipitate to the crucible and continue washing until the filtrate is free from acid (test with litmus (B1172312) paper).
4. Drying and Weighing: a. Dry the crucible and precipitate in an oven at 105-110°C until a constant weight is achieved. b. The weight of P₂O₅ can be calculated by multiplying the weight of the precipitate by the gravimetric factor of 0.0378.[1]
Visualizations
Caption: Workflow for the gravimetric determination of phosphate.
Caption: Troubleshooting logic for common precipitation issues.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. echemi.com [echemi.com]
- 3. allen.in [allen.in]
- 4. Solved The presence of phosphate ions is detected through | Chegg.com [chegg.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. sarthaks.com [sarthaks.com]
- 7. dairyknowledge.in [dairyknowledge.in]
- 8. researchgate.net [researchgate.net]
- 9. The phosphomolybdate estimation of phosphoric acid in soils - Analyst (RSC Publishing) [pubs.rsc.org]
preventing co-precipitation of impurities with ammonium phosphomolybdate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the co-precipitation of impurities during the precipitation of ammonium (B1175870) phosphomolybdate.
Frequently Asked Questions (FAQs)
Q1: What is ammonium phosphomolybdate precipitation and why is it used?
Ammonium phosphomolybdate precipitation is an analytical technique primarily used for the gravimetric and volumetric determination of phosphorus. In this method, phosphate (B84403) ions react with an excess of ammonium molybdate (B1676688) in an acidic solution to form a characteristic yellow precipitate of ammonium phosphomolybdate, (NH₄)₃[P(Mo₃O₁₀)₄].[1][2] Due to its low solubility, it allows for the separation and quantification of phosphorus from a sample matrix.
Q2: What are the most common impurities that co-precipitate with ammonium phosphomolybdate?
Common impurities include:
-
Molybdic acid or excess ammonium molybdate: This is a frequent contaminant, especially in highly acidic solutions or when an excessive amount of molybdate reagent is used.
-
Ammonium nitrate (B79036) and ammonium sulfate: These salts, often present in the reaction mixture, can be incorporated into the precipitate.
-
Silica (B1680970): If present in the sample, silica can form a pale-blue silicomolybdate complex that interferes with the analysis.[3]
-
Arsenates: Arsenate ions can form a similar yellow precipitate, leading to positively biased results.[3]
-
Paraproteins: In clinical samples, high concentrations of immunoglobulins (IgG and IgM) can interact with the acidic ammonium molybdate reagent, causing the formation of a precipitate and leading to spuriously high phosphate readings.[4]
Q3: How does temperature affect the purity of the ammonium phosphomolybdate precipitate?
Temperature plays a critical role in the formation and purity of the precipitate. While warming the solution can accelerate precipitation, excessively high temperatures (above 70°C) can lead to the co-precipitation of hydrated molybdenum trioxide (MoO₃·2H₂O), resulting in a positive error in the determination of phosphoric acid.[5] It is recommended to carry out the precipitation at a controlled, moderately elevated temperature.
Q4: What is the optimal pH/acidity for the precipitation?
The precipitation of ammonium phosphomolybdate requires an acidic medium, typically nitric acid.[2] The concentration of nitric acid must be carefully controlled. If the acid concentration is too high (e.g., greater than 1.7 normal), the precipitation of ammonium phosphomolybdate may be incomplete.[5] Conversely, if the acidity is too low, there is an increased risk of precipitating ammonium nitromolybdate, an impurity.[5]
Q5: How can I prevent the interference of silica?
The interference from silica, which can form a pale-blue complex, is generally considered negligible under typical analytical conditions.[3] However, for samples with high silica content, specific procedures to remove silica prior to phosphate determination may be necessary, such as dehydration with a strong acid.
Q6: What is the purpose of washing the precipitate and what should I use as a wash solution?
Washing the precipitate is crucial for removing soluble impurities that may be adsorbed onto the surface of the precipitate or occluded within it. A common and effective wash solution is a dilute (e.g., 2%) nitric acid solution.[5] This helps to keep the ammonium phosphomolybdate from dissolving while washing away excess reagents and other soluble contaminants.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate is off-color (e.g., white, greenish, or bluish) instead of canary yellow. | - Co-precipitation of other ions: Silica can form a pale-blue complex.[3] - Incorrect acidity: Too low of an acid concentration can lead to the formation of other molybdate complexes. - Reduction of molybdate: The presence of reducing agents in the sample can reduce Mo(VI) to lower oxidation states, which are often blue or green. | - Adjust sample matrix: If silica is suspected, consider a sample pretreatment step. - Control acidity: Ensure the nitric acid concentration is within the optimal range.[5] - Oxidize sample: If reducing agents are present, pre-treat the sample with an oxidizing agent. |
| Incomplete precipitation of phosphate. | - Insufficient molybdate reagent: The ammonium molybdate reagent should be in excess to ensure complete precipitation of the phosphate. - High acidity: Nitric acid concentrations greater than 1.7 normal can hinder complete precipitation.[5] - Insufficient digestion time: The precipitate needs adequate time to form completely. | - Use excess reagent: Ensure a sufficient excess of the ammonium molybdate solution is added. - Optimize acidity: Adjust the nitric acid concentration to the recommended level.[5] - Allow for sufficient digestion: Let the precipitate stand for the recommended time before filtration. |
| High and non-reproducible results. | - Co-precipitation of excess molybdate: This is often caused by high temperatures (above 70°C) or improper acidity.[5] - Contamination from glassware: Phosphate-containing detergents can contaminate glassware. - Interference from other anions: Arsenates can co-precipitate, leading to high results.[3] | - Control temperature and acidity: Maintain the precipitation temperature below 70°C and optimize the nitric acid concentration.[5] - Use acid-washed glassware: Thoroughly clean all glassware with a phosphate-free detergent and rinse with acid and deionized water. - Remove interfering ions: If arsenates are present, they may need to be removed or masked prior to precipitation. |
| Slow filtration of the precipitate. | - Fine, poorly formed precipitate: This can result from rapid precipitation at low temperatures or with insufficient digestion time. | - Promote crystal growth: Precipitate from a warm solution and allow for a digestion period to encourage the formation of larger, more easily filterable crystals. |
Quantitative Data Summary
The following table summarizes the effect of temperature and nitric acid concentration on the accuracy of phosphorus determination.
| Parameter | Condition | Observed P₂O₅ (g) | Error | Potential Cause of Error | Reference |
| Temperature | 45°C | 0.0270 | - | - | [5] |
| 60°C | 0.0270 | - | - | [5] | |
| 70°C | 0.0272 | + | Formation of hydrated molybdenum trioxide | [5] | |
| 85°C | 0.0275 | + | Formation of hydrated molybdenum trioxide | [5] | |
| 100°C | 0.0280 | + | Formation of hydrated molybdenum trioxide | [5] | |
| Nitric Acid Normality | 2.5 N | Incomplete Precipitation | - | High acidity | [5] |
| 1.7 N | Incomplete Precipitation | - | High acidity | [5] | |
| 1.1 N | 0.0270 | - | - | [5] | |
| 0.8 N | 0.0270 | - | - | [5] | |
| 0.5 N | 0.0274 | + | Precipitation of ammonium nitromolybdate | [5] |
Note: The theoretical amount of P₂O₅ in the experiments was 0.0270 g.
Experimental Protocols
Protocol for Gravimetric Determination of Phosphorus
This protocol is a generalized procedure. Specific sample preparation steps will vary depending on the matrix.
1. Reagent Preparation:
-
Ammonium Molybdate Solution: Dissolve 35 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in deionized water to make 1 liter of solution.[5]
-
Ammonium Nitrate Solution (5 N): Dissolve 400.3 g of ammonium nitrate in deionized water to make 1 liter of solution.[5]
-
Nitric Acid (5 N and 2% v/v): Prepare a 5 N stock solution and a 2% wash solution from concentrated nitric acid.
2. Precipitation: a. Take a known volume of the sample solution containing phosphate into a beaker. b. Add 50 ml of 5 N ammonium nitrate solution.[5] c. Add 25 ml of the ammonium molybdate solution.[5] d. Adjust the acidity by adding 5 N nitric acid until the final concentration is approximately 1.1 N.[5] e. Warm the solution to 60-65°C and stir. f. Allow the precipitate to stand for at least 3 hours, or overnight, to ensure complete precipitation.[5]
3. Filtration and Washing: a. Filter the canary yellow precipitate through a pre-weighed quartz filter crucible. b. Wash the precipitate with 2% nitric acid until the filtrate is free of excess molybdate.[5] c. Finally, wash the precipitate with a small amount of deionized water to remove the nitric acid.
4. Drying and Weighing: a. Dry the crucible and precipitate in an oven at 250-300°C for about 30 minutes.[5] b. Cool the crucible in a desiccator to room temperature. c. Weigh the crucible with the dried ammonium phosphomolybdate precipitate. d. The amount of P₂O₅ can be calculated by multiplying the weight of the precipitate by the gravimetric factor of 0.0378.[5]
Visual Workflow
References
- 1. Ammonium phosphomolybdate - Wikipedia [en.wikipedia.org]
- 2. Ammonium Phosphomolybdate - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 3. nemi.gov [nemi.gov]
- 4. Elimination of paraprotein interference in determination of plasma inorganic phosphate by ammonium molybdate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
issues with the variable composition of ammonium phosphomolybdate precipitate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precipitation of ammonium (B1175870) phosphomolybdate.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical composition of ammonium phosphomolybdate precipitate?
The theoretical composition of the yellow precipitate is ammonium phosphomolybdate, with the chemical formula (NH₄)₃[P(Mo₃O₁₀)₄]. For gravimetric analysis, it's crucial to achieve a precipitate composition as close to this theoretical stoichiometry as possible.
Q2: My ammonium phosphomolybdate precipitate is not the expected canary yellow. What could be the cause?
An off-color precipitate can indicate the presence of interfering substances or improper reaction conditions. A greenish tint, for example, may suggest the co-precipitation of silicate (B1173343) molybdate (B1676688) complexes. Ensure all glassware is thoroughly cleaned to avoid silica (B1680970) contamination. A very pale yellow or incomplete precipitation might result from incorrect pH or insufficient molybdate reagent.
Q3: Why is the composition of the ammonium phosphomolybdate precipitate variable?
The exact stoichiometry of the precipitate is highly sensitive to the conditions of precipitation. Key factors that can lead to a variable composition include:
-
Temperature: High temperatures can cause the precipitation of molybdic acid, leading to a positive error.
-
Acidity: The concentration of nitric acid is critical. If the solution is not sufficiently acidic, other molybdates may precipitate. Conversely, excessively high acidity can inhibit the complete precipitation of ammonium phosphomolybdate.
-
Reagent Concentrations: The concentrations of ammonium nitrate (B79036) and ammonium molybdate in the solution influence the completeness and purity of the precipitate.
-
Presence of Interfering Ions: Ions such as arsenate and silicate can co-precipitate, altering the composition of the final product.
Q4: What is the role of ammonium nitrate in the precipitation process?
Ammonium nitrate is added to the solution to reduce the solubility of the ammonium phosphomolybdate precipitate, thereby promoting a more complete precipitation of the phosphate (B84403) ions from the solution.
Q5: Can I dry the precipitate at any temperature?
No, the drying temperature must be carefully controlled. The precipitate is typically dried at a temperature range of 100-120°C. Heating at significantly higher temperatures can lead to the decomposition of the precipitate, causing a loss of ammonia (B1221849) and water, which will affect the final weight and the accuracy of the determination. For instance, heating to around 400°C will convert the precipitate to phosphorus pentoxide and molybdenum trioxide (P₂O₅·24MoO₃).
Troubleshooting Guide
Issue 1: Incomplete Precipitation
| Potential Cause | Recommended Action |
| Insufficient Acidity | Ensure the solution is adequately acidified with nitric acid. The optimal normality of nitric acid is typically between 0.7 and 1.3 N.[1] |
| Low Temperature | While high temperatures are problematic, the reaction should be carried out at a moderately elevated temperature (around 40-60°C) to ensure a reasonable reaction rate. |
| Insufficient Molybdate Reagent | Add a sufficient excess of the ammonium molybdate reagent to ensure all phosphate ions react. |
| Precipitation Time Too Short | Allow the precipitate to stand for a sufficient amount of time (often overnight) to ensure complete precipitation.[2] |
Issue 2: Precipitate Compositional Error (High Positive Error)
| Potential Cause | Recommended Action |
| Precipitation at High Temperature | Avoid temperatures above 70°C, as this can lead to the co-precipitation of hydrated molybdenum trioxide.[1] |
| Co-precipitation of Silicates | Use silica-free water and ensure all glassware is scrupulously clean. If silica contamination is suspected, a pre-treatment step to remove silica may be necessary. |
| Excess Molybdate Reagent | While an excess is needed, a very large excess can lead to the post-precipitation of molybdic acid. Follow a validated protocol for the appropriate amount of reagent. |
Issue 3: Off-Color Precipitate
| Potential Cause | Recommended Action |
| Greenish Precipitate | This often indicates the presence of silicates. Implement rigorous cleaning of glassware and use high-purity water. |
| White Precipitate | A white precipitate could be ammonium nitromolybdate, which can form in dilute nitric acid solutions containing ammonium nitrate and ammonium molybdate.[1] Ensure the correct concentration of nitric acid is used. |
Data Presentation
Table 1: Effect of Precipitation Temperature on the Gravimetric Determination of P₂O₅
This table summarizes the effect of varying precipitation temperatures on the accuracy of phosphoric acid determination. The expected amount of P₂O₅ was 0.0214 g.
| Experiment No. | Temperature of Precipitation (°C) | P₂O₅ Found (g) | Error (g) |
| 1 | 45 | 0.0214 | 0.0000 |
| 2 | 55 | 0.0214 | 0.0000 |
| 3 | 65 | 0.0215 | +0.0001 |
| 4 | 70 | 0.0216 | +0.0002 |
| 5 | 80 | 0.0218 | +0.0004 |
| 6 | 90 | 0.0221 | +0.0007 |
| 7 | 100 | 0.0225 | +0.0011 |
Data adapted from "Quantitative Analysis of Phosphoric Acid, Part IV : Gravimetric and Volumetric Determination as Ammonium Phosphomolybdate".[1]
As the table indicates, temperatures above 70°C lead to a significant positive error in the determination of P₂O₅, likely due to the co-precipitation of hydrated molybdenum trioxide.[1]
Experimental Protocols
Gravimetric Determination of Phosphorus as Ammonium Phosphomolybdate
This protocol is a general guideline and may need to be optimized for specific sample matrices.
1. Reagents:
-
Ammonium Molybdate Solution: Dissolve 100 g of ammonium molybdate in 400 mL of distilled water and add 80 mL of 15 M ammonia water.
-
Nitric Acid Solution: Mix 400 mL of 15 M nitric acid with 600 mL of distilled water.
-
Wash Solution: 2% (m/v) nitric acid solution or 3% (m/v) potassium nitrate solution.[2]
-
Concentrated Nitric Acid
2. Procedure:
-
Sample Preparation: Take an accurately weighed aliquot of the sample solution containing phosphate into a beaker. The solution should be neutral or slightly acidic.
-
Precipitation:
-
In a separate beaker, prepare the ammonium molybdate precipitating reagent by adding the ammonium molybdate solution to the nitric acid solution with constant stirring.
-
Warm the sample solution to 40-60°C.
-
Add the freshly prepared ammonium molybdate reagent to the warm sample solution with constant stirring. A canary yellow precipitate of ammonium phosphomolybdate should form.
-
-
Digestion: Allow the precipitate to stand in the mother liquor, preferably overnight, to ensure complete precipitation.[2]
-
Filtration and Washing:
-
Filter the precipitate through a pre-weighed Gooch crucible with a filter paper disc.
-
Wash the precipitate several times with the wash solution (e.g., 2% nitric acid) to remove any co-precipitated impurities.
-
Finally, wash with a small amount of distilled water.
-
-
Drying and Weighing:
-
Dry the crucible and precipitate in an oven at 100-120°C until a constant weight is achieved.
-
Cool the crucible in a desiccator before weighing.
-
-
Calculation: The weight of phosphorus can be calculated from the weight of the ammonium phosphomolybdate precipitate using the appropriate gravimetric factor.
Visualizations
Troubleshooting Workflow for Variable Precipitate Composition
The following diagram outlines a logical workflow for troubleshooting issues related to the variable composition of the ammonium phosphomolybdate precipitate.
Caption: Troubleshooting workflow for variable ammonium phosphomolybdate precipitate composition.
References
Technical Support Center: Ammonium Phosphomolybdate Method for Phosphate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy of phosphate (B84403) analysis using the ammonium (B1175870) phosphomolybdate method.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Issue 1: No yellow precipitate or blue color formation.
-
Question: I've added all the reagents, but the expected yellow precipitate (gravimetric method) or blue color (spectrophotometric method) is not forming. What could be the problem?
-
Answer: This issue can stem from several factors:
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Incorrect pH: The formation of the phosphomolybdate complex is highly dependent on acidic conditions.[1] Ensure that the solution is sufficiently acidified, typically with nitric acid.[2]
-
Reagent Purity and Concentration: The quality of reagents, particularly the ammonium molybdate (B1676688) and the reducing agent (e.g., ascorbic acid), is crucial. Impure or degraded reagents can inhibit the reaction. Verify the concentration and freshness of your solutions.[3]
-
Insufficient Heating: For the gravimetric method, gentle heating is often required to facilitate the precipitation of ammonium phosphomolybdate.[4][5] Be careful not to boil the solution, as this can lead to decomposition of the complex.[4]
-
Low Phosphate Concentration: If the phosphate concentration in your sample is below the detection limit of the method, a visible precipitate or color change may not occur. Consider concentrating your sample or using a more sensitive analytical technique.
-
Issue 2: The color of the molybdenum blue complex is unstable or fades quickly.
-
Question: After developing the blue color for spectrophotometric analysis, I'm observing that the color is not stable and fades over time. How can I address this?
-
Answer: Color stability is a critical factor for accurate spectrophotometric measurements.[6][7]
-
Optimal pH: The pH of the solution strongly affects the stability of the molybdenum blue complex.[1] Ensure you are working within the recommended pH range for your specific protocol.
-
Reducing Agent: The choice and concentration of the reducing agent can impact color stability. Ascorbic acid is a commonly used reducing agent that produces a stable color.[6][7] The stability of the ascorbic acid solution itself can be a factor; it should be kept in a dark bottle and refrigerated and is typically stable for about a week.[1]
-
Time of Measurement: While the color can be stable for several hours, it is best practice to measure the absorbance within a consistent and optimal time window after color development.[7] Protocols often recommend reading within 1-2 hours.[7]
-
Temperature: Temperature can influence the rate of color development and fading.[3] Performing the reaction at a controlled and consistent temperature can improve reproducibility. For low-concentration samples, a water bath at 20-30°C can ensure complete color development.[3]
-
Issue 3: High blank absorbance values.
-
Question: My blank sample is showing a high absorbance reading, which is affecting the accuracy of my results. What are the potential causes?
-
Answer: High blank absorbance can be caused by several factors:
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Contaminated Reagents: Impurities in the reagents, especially the potassium persulfate used in total phosphorus analysis, can lead to high blank values.[3] Using high-purity reagents is recommended.[3]
-
Contaminated Glassware: Phosphate is easily adsorbed onto glass surfaces.[3] Ensure all glassware is thoroughly cleaned, preferably with a phosphate-free detergent, and rinsed with deionized water.[3]
-
Silica Interference: Silica can form a pale-blue complex that may interfere with the measurement, although this interference is generally considered negligible.[1]
-
Frequently Asked Questions (FAQs)
1. What are the common interferences in the ammonium phosphomolybdate method?
Several ions and substances can interfere with the accuracy of phosphate analysis:
-
Arsenate (AsO₄³⁻): Arsenate can form a similar blue complex, leading to a positive interference.[1]
-
Silicate (SiO₃²⁻): Silicates can also react to form a blue-colored complex, though its effect is generally minimal.[1]
-
Iodide (I⁻): In the presence of iodide, a dark green color can develop, which can be mistaken for the blue phosphomolybdate complex.[8]
-
Sulfide (S²⁻), Sulfite (SO₃²⁻), and Chromate (CrO₄²⁻): These ions can also cause interferences.[8]
-
Barium (Ba²⁺), Lead (Pb²⁺), and Silver (Ag⁺): These cations can precipitate phosphate, leading to lower measured values, but their effect is often negligible.[1]
-
Paraproteins: In clinical samples, high concentrations of paraproteins (especially IgG and IgM) can cause the formation of a precipitate, leading to falsely elevated phosphate results.[9]
2. How can I minimize interferences?
-
For arsenate interference: While arsenic concentrations up to 100 µg/L may not interfere, higher concentrations can be problematic.[1] Specific sample pretreatment steps may be necessary if high arsenic levels are suspected.
-
For iodide interference: The green color caused by iodide can be eliminated by heating the solution in a boiling water bath to drive off iodine vapor.[8] Alternatively, the iodide can be precipitated with silver nitrate (B79036) and removed by centrifugation before the analysis.[8]
-
For colored or turbid samples: High-temperature digestion can often clarify the sample.[3] For spectrophotometric methods, a sample blank can be used to compensate for background color and turbidity.[3]
3. What is the principle behind the spectrophotometric determination of phosphate using the ammonium phosphomolybdate method?
In an acidic medium, orthophosphate reacts with ammonium molybdate and potassium antimony tartrate to form a heteropoly acid, phosphomolybdic acid.[7] This complex is then reduced by a reducing agent, such as ascorbic acid, to form an intensely colored molybdenum blue complex.[7] The intensity of the blue color is directly proportional to the phosphate concentration and is measured using a spectrophotometer at a specific wavelength, typically around 880 nm.[7][10]
Data Presentation
Table 1: Key Parameters for Spectrophotometric Phosphate Analysis
| Parameter | Recommended Value/Range | Notes |
| Wavelength (λmax) | 880 - 890 nm | The exact maximum absorbance can vary slightly.[6][7][10] |
| pH | Acidic | The color of the molybdate blue complex is strongly affected by pH.[1] A specific H+ level is crucial for accurate quantification.[11] |
| Temperature for Color Development | 20 - 30 °C | Especially important for low-concentration samples to ensure complete color development.[3] |
| Color Stability | Up to 12 hours | It is recommended to measure absorbance within 1-2 hours for best results.[7] |
| Concentration Range | 0.1 - 1.0 mg P/L | This is a typical range; it can be adjusted by using different cuvette path lengths.[6][7] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Orthophosphate
This protocol is based on the reaction of orthophosphate with ammonium molybdate and subsequent reduction to molybdenum blue.
Reagents:
-
Ammonium Molybdate Solution: Dissolve 12.0 g of ammonium paramolybdate in 250 mL of deionized water.[7]
-
Potassium Antimony Tartrate Solution: Dissolve 1.371 g of K(SbO)C₄H₄O₆·0.5H₂O in 400 cm³ of distilled water and dilute to 500 cm³.[10]
-
Sulfuric Acid (2.5 M): Slowly add 500 cm³ of concentrated H₂SO₄ to a large volume of deionized water, cool, and dilute to the final volume.
-
Ascorbic Acid Solution (to be made fresh): Dissolve 1.32 g of ascorbic acid in 250 mL of a combined reagent mixture (see below).[7]
-
Combined Reagent: Mix 500 cm³ of 2.5 M H₂SO₄, 150 cm³ of ammonium molybdate solution, and 50 cm³ of potassium antimony tartrate solution.[10]
-
Standard Phosphate Solution (100 ppm P): Dissolve 0.4394 g of potassium dihydrogen orthophosphate (KH₂PO₄), dried at 105°C, in deionized water and dilute to 1000 mL.[7]
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions with known phosphate concentrations (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg P/L) by diluting the stock solution.[10]
-
Pipette a known volume of each standard into a 25 mL volumetric flask.
-
Add the freshly prepared ascorbic acid/combined reagent solution to each flask.
-
Allow the color to develop for at least 10 minutes but no more than 30 minutes.
-
Measure the absorbance of each standard at 880 nm using a spectrophotometer.
-
Plot a calibration curve of absorbance versus phosphate concentration.
-
-
Sample Analysis:
-
Pipette an aliquot of the sample into a 25 mL volumetric flask.
-
Add the ascorbic acid/combined reagent solution.
-
Allow color development as with the standards.
-
Measure the absorbance at 880 nm.
-
Determine the phosphate concentration from the calibration curve.
-
Visualizations
Caption: Spectrophotometric phosphate analysis workflow.
Caption: Logic diagram for troubleshooting common issues.
References
- 1. nemi.gov [nemi.gov]
- 2. tutorchase.com [tutorchase.com]
- 3. Factors affecting the determination of total phosphorus by ammonium molybdate spectrophotometry - Knowledge - Zhejiang Lohand Environment Technology Co.,Ltd. [lohandbio.com]
- 4. korbis-labor.de [korbis-labor.de]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. sydney.edu.au [sydney.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elimination of paraprotein interference in determination of plasma inorganic phosphate by ammonium molybdate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colourimetric determination of phosphate [wwwchem.uwimona.edu.jm]
- 11. researchgate.net [researchgate.net]
troubleshooting unexpected color changes in phosphomolybdate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphomolybdate-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: No blue color development, or the color is much weaker than expected.
Question: My phosphomolybdate reaction did not produce the expected blue color, or the color intensity is very low. What are the possible causes and how can I troubleshoot this?
Answer:
The absence or weakness of the characteristic blue color in a phosphomolybdate reaction typically points to an issue with one of the core components of the assay. Here is a step-by-step guide to troubleshoot this problem:
-
Check Reagent Integrity and Preparation:
-
Reducing Agent: The reducing agent, most commonly ascorbic acid, is prone to degradation, especially when in solution.[1] Prepare fresh ascorbic acid solutions for each experiment.[1] If using other reducing agents like stannous chloride, ensure they have been stored correctly and are not oxidized.
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Molybdate (B1676688) Reagent: Verify the correct preparation and storage of the ammonium (B1175870) molybdate solution. Improper pH or contamination can inhibit the formation of the phosphomolybdate complex.[2]
-
Reagent Purity: Ensure all chemicals used for reagent preparation are of analytical grade.[2]
-
-
Verify Experimental Conditions:
-
pH of the Reaction: The formation of the phosphomolybdic acid complex is highly dependent on an acidic environment.[3] Ensure the final reaction mixture has the correct pH as specified in your protocol.
-
Incubation Time and Temperature: Color development is a time-dependent process.[4] Ensure that the samples have been incubated for the appropriate duration and at the specified temperature as outlined in the protocol. For instance, the phosphomolybdate assay for total antioxidant capacity often requires incubation at 95°C for 90 minutes.[5][6]
-
-
Sample Considerations:
-
Absence or Low Concentration of Analyte: It is possible that the sample contains no or very low concentrations of phosphate (B84403) or antioxidant to be detected by the assay.[2] Consider running a known positive control to confirm that the assay is working correctly.
-
Sample Matrix Interferences: The presence of certain substances in your sample can interfere with the reaction. See the section on interfering substances for more details.
-
-
Instrumental Checks:
-
Spectrophotometer Settings: Confirm that the spectrophotometer is set to the correct wavelength for absorbance measurement (e.g., 695 nm, 765 nm, or 880 nm, depending on the specific method).[5][6]
-
Blank Measurement: Ensure that the spectrophotometer was properly blanked with the appropriate reagent blank.
-
Issue 2: The blank control shows a blue color.
Question: My reagent blank is turning blue. What could be causing this and how can I fix it?
Answer:
A blue color in the reagent blank indicates contamination with phosphate or a substance that can reduce the molybdate complex. Follow these steps to identify and resolve the issue:
-
Phosphate Contamination:
-
Water Source: Use high-purity, deionized water for all reagent and sample preparations. Tap water can contain phosphates.
-
Glassware: Glassware that is not properly cleaned can be a significant source of phosphate contamination, often from detergents.[1] To avoid this, wash all glassware with a phosphate-free detergent and rinse thoroughly with deionized water. For highly sensitive assays, acid-washing the glassware is recommended.
-
Reagents: One or more of your reagents may be contaminated with phosphate. Prepare fresh solutions using high-purity chemicals.
-
-
Reagent Instability:
-
The combined reagent (containing molybdate and reducing agent) can become unstable over time, leading to self-reduction of the molybdate. It is often recommended to prepare the complete reagent mixture fresh before use.
-
Issue 3: The blue color is unstable and fades over time.
Question: The blue color in my samples and standards develops but then fades before I can take the measurements. Why is this happening?
Answer:
The stability of the blue phosphomolybdate complex can be influenced by several factors:
-
Choice of Reducing Agent: The stability of the colored complex can vary depending on the reducing agent used. Ascorbic acid, when used with antimony potassium tartrate, generally produces a stable complex.[4][7]
-
Reaction Conditions: Deviations from the optimal pH or reagent concentrations can affect the stability of the final product.
-
Presence of Oxidizing Agents: If the sample contains oxidizing agents, they can re-oxidize the reduced molybdenum, causing the blue color to fade.
To address this, ensure you are using a validated protocol with a stabilizing agent like antimony potassium tartrate if required, and take absorbance readings within the recommended timeframe after color development.[4]
Issue 4: Unexpected precipitate formation.
Question: A precipitate formed in my reaction tubes. What is the cause and what should I do?
Answer:
Precipitate formation can occur due to a few reasons:
-
High Analyte Concentration: Very high concentrations of phosphate can lead to the precipitation of the phosphomolybdate complex. If this is suspected, dilute your sample and re-run the assay.
-
Interfering Ions: Certain cations, such as barium, lead, and silver, can form insoluble phosphate salts, leading to precipitation.[8]
-
Reagent Instability: An aged or improperly prepared molybdate reagent can sometimes form a yellow precipitate.[1]
If a precipitate is observed, it is best to discard the result for that sample and troubleshoot the issue, which may involve sample dilution or using a sample preparation method to remove interfering ions.
Quantitative Data Summary
Table 1: Common Wavelengths for Absorbance Maxima
| Assay Type | Common Wavelengths (nm) |
| Phosphate Determination (Murphy-Riley) | 880 |
| Total Antioxidant Capacity | 695, 765 |
| Phosphate Determination (Fiske-Subbarow) | 620, 690 |
Table 2: Common Interfering Substances
| Interfering Substance | Effect | Notes |
| Silicate (B1173343) (SiO₄⁴⁻) | Positive interference (forms a similar blue complex) | Can lead to overestimation of phosphate. The interference is more pronounced at high silicate to phosphate ratios.[9][10] |
| Arsenate (AsO₄³⁻) | Positive interference (reacts similarly to phosphate) | Can cause significant overestimation of phosphate.[8] |
| Nitrate (NO₃⁻) | Can interfere with color development | The effect can be complex and dependent on the cation present. |
| Certain Cations (e.g., Ba²⁺, Pb²⁺, Ag⁺) | Negative interference (precipitation of phosphate) | Can lead to underestimation of phosphate.[8] |
| High concentrations of some organic compounds | Can interfere with complex formation | The specific effects vary depending on the compound. |
| Reducing agents in the sample | Positive interference in antioxidant assays | Will reduce the molybdate, leading to an overestimation of antioxidant capacity.[11] |
Experimental Protocols
Protocol 1: Phosphomolybdate Assay for Total Antioxidant Capacity
-
Reagent Preparation:
-
Assay Procedure:
-
Add 0.1 mL of the sample (e.g., plant extract) to a test tube.[12]
-
Add 1 mL of the phosphomolybdate reagent.[12]
-
Incubate the tubes in a water bath at 95°C for 90 minutes.[6][12]
-
Cool the samples to room temperature.[6]
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Measure the absorbance at 695 nm or 765 nm against a blank.[5][6] The blank consists of the solvent used for the sample and the phosphomolybdate reagent.[13]
-
Protocol 2: Phosphate Determination by the Murphy and Riley Method
-
Reagent Preparation:
-
Reagent A (Combined Reagent): In a fume hood, dissolve 12 g of ammonium molybdate in 250 mL of deionized water. Separately, dissolve 0.2908 g of antimony potassium tartrate in 100 mL of deionized water. Add both of these solutions to 1000 mL of 5N sulfuric acid. Mix well and dilute to 2000 mL with deionized water. Store in a dark bottle.
-
Reagent B (Ascorbic Acid): Dissolve 1.056 g of ascorbic acid in 200 mL of Reagent A. This solution is stable for about 24 hours.
-
-
Assay Procedure:
-
Add 50 mL of the sample to a clean flask.
-
Add 8 mL of the combined ascorbic acid reagent (Reagent B) and mix thoroughly.
-
Allow the color to develop for at least 10 minutes.
-
Measure the absorbance at 880 nm.
-
Visualizations
Caption: Phosphomolybdate reaction pathway.
Caption: Troubleshooting workflow for color changes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. plant-stress.weebly.com [plant-stress.weebly.com]
- 6. youtube.com [youtube.com]
- 7. Murphy & Riley(1962) [earthresources.sakura.ne.jp]
- 8. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]
- 9. researchgate.net [researchgate.net]
- 10. Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method [accscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Antioxidant Potential, Total Phenolics and Flavonoids of Different Solvent Fractions of Monotheca Buxifolia Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
stability of ammonium phosphomolybdate hydrate reagent solution over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ammonium (B1175870) phosphomolybdate hydrate (B1144303) reagent solution.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a prepared ammonium phosphomolybdate solution?
A1: The stability of an ammonium phosphomolybdate solution is highly dependent on its composition and storage conditions. An ammonium molybdate (B1676688) solution in demineralized water can be stable indefinitely when stored in a plastic bottle.[1] However, when mixed with other reagents for analysis, such as ascorbic acid, the stability decreases significantly. This "mixed reagent" should ideally be prepared fresh for each use and not stored for more than a few hours.[1]
Q2: My ammonium phosphomolybdate reagent has turned yellow. What does this indicate?
A2: A yellow discoloration in the final mixed reagent can be a sign of ascorbic acid decomposition.[2] It is also important to note that phosphomolybdic acid itself is pale yellow.[2] If the solution is supposed to be colorless before reacting with phosphate (B84403), a yellow tint suggests that the ascorbic acid solution may have degraded and should be prepared fresh.
Q3: Why is my phosphomolybdate assay not developing the expected blue color in the presence of phosphate?
A3: A lack of blue color development can be due to several factors. The most common reason is the degradation of the ascorbic acid reducing agent.[3] Ensure that the ascorbic acid solution is fresh and has been stored correctly. Another possibility is that the phosphate concentration in your sample is below the detection limit of the assay.[3] It is also crucial to strictly follow a validated protocol and use high-purity reagents and water.[3]
Q4: What are the optimal storage conditions for the individual stock solutions and the final mixed reagent?
A4: Individual stock solutions should be stored according to their specific properties. The ammonium molybdate solution is stable at room temperature when stored in a plastic bottle.[1] The ascorbic acid solution is sensitive to light and heat and should be stored in a dark bottle under refrigeration; it is typically stable for about one week under these conditions.[4] The final mixed reagent is highly unstable and should be prepared fresh daily or immediately before use.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reagent solution is blue or has a precipitate before adding the sample. | Degradation of the mixed reagent, particularly the ascorbic acid component. | Discard the solution and prepare a fresh batch of the mixed reagent. Ensure individual stock solutions are within their stability period.[2] |
| Inconsistent or non-reproducible results in phosphate quantification. | Instability of the mixed reagent during the course of the experiment. | Prepare the mixed reagent immediately before use. Ensure thorough mixing of reagents and samples. Verify the accuracy of pipetting and dilutions. |
| Formation of a yellow precipitate upon mixing reagents. | This can indicate the presence of certain interfering ions or incorrect reagent preparation. | Check the sample for high concentrations of silicates or arsenates, which can also react with the molybdate reagent.[6] Review the reagent preparation protocol to ensure correct concentrations and pH. |
| Color development is slow or incomplete. | Suboptimal reaction temperature or incorrect pH of the final reaction mixture. | Some protocols recommend gentle heating (e.g., 37°C or 45°C) to facilitate color development.[5][7] Verify that the sulfuric acid concentration is correct to maintain the required acidic environment. |
Experimental Protocols
Preparation of Stock Solutions for Phosphate Assay
-
Ammonium Molybdate Solution (2.5%): Dissolve 2.5 g of ammonium molybdate tetrahydrate in 100 mL of demineralized water.[5] Store in a plastic bottle at room temperature. This solution is stable indefinitely.[1]
-
Sulfuric Acid (6N): Cautiously add 16.7 mL of concentrated sulfuric acid to 83.3 mL of demineralized water in a flask, while cooling the flask in an ice bath. Store at room temperature.
-
Ascorbic Acid Solution (10%): Dissolve 10 g of ascorbic acid in 100 mL of demineralized water.[5] Store in a dark bottle at 4°C. This solution is stable for approximately one month.[5]
-
Potassium Antimonyl-Tartrate Solution: Dissolve 0.09 g of KSbC₄H₄O₇·1/2H₂O in 1000 cm³ of nanopure water. This solution is stable for many months.[1]
Preparation of Freshly Prepared Mixed Reagent (Reagent C)
-
For immediate use, mix the following in the specified ratio:
-
1 volume of 6N Sulfuric Acid
-
1 volume of 2.5% Ammonium Molybdate
-
1 volume of 10% Ascorbic Acid
-
2 volumes of deionized water[5]
-
-
Keep the mixed reagent at 4°C until use and prepare it fresh each day.[5]
Stability Troubleshooting Workflow
Caption: Troubleshooting workflow for ammonium phosphomolybdate reagent stability issues.
References
effect of pH on the formation of the phosphomolybdate complex
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of pH on the formation of the phosphomolybdate complex. It is intended for researchers, scientists, and drug development professionals who utilize this assay in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of the phosphomolybdate complex?
A1: The formation of the phosphomolybdate complex, which is the basis for the widely used molybdenum blue reaction for phosphate (B84403) determination, is highly dependent on acidic conditions.[1][2][3] The reaction is typically carried out in a strong acidic medium, with an optimal pH range generally considered to be between 0 and 1.[4] This acidic environment is crucial for the formation of the stable 12-molybdophosphoric acid, a necessary precursor to the colored complex.[3]
Q2: How does pH affect the stability of the phosphomolybdate complex?
A2: The stability of the phosphomolybdate complex is significantly influenced by pH. While acidic conditions are necessary for its formation, deviations from the optimal pH range can lead to instability and decomposition. At a pH above 5.6, the phosphomolybdic acid tends to break down into simpler molybdate (B1676688) and phosphate ions. Conversely, excessively acidic conditions can also affect the reaction kinetics and the stability of the final colored product.[5]
Q3: Can the pH of the sample itself interfere with the assay?
A3: Yes, the inherent pH of the sample can interfere with the assay. If a sample is significantly alkaline or acidic, it can alter the final pH of the reaction mixture, moving it outside the optimal range for complex formation. This can lead to inaccurate results. Therefore, pH adjustment of the sample or the final reaction mixture may be necessary prior to measurement.[3]
Q4: What are common sources of interference in the phosphomolybdate assay related to pH?
A4: Besides the direct effect on complex formation, pH can exacerbate interferences from other ions. For instance, silicate (B1173343) can also react with molybdate to form a silicomolybdate complex, which can be a positive interferent.[1] The rate of formation of this interfering complex is also pH-dependent. Arsenate can produce a similar colored complex as phosphate, leading to positive interference.[1] Maintaining a strongly acidic environment helps to minimize some of these interferences.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no color development | Incorrect pH of the reaction mixture: The pH may be too high for the phosphomolybdate complex to form. | Ensure that the final pH of the reaction mixture is within the optimal acidic range (typically pH 0-1).[4] Verify the concentration and volume of the acid reagent used. Consider measuring the pH of the final solution. |
| Degradation of reagents: The acidic molybdate reagent or the reducing agent may have degraded. | Prepare fresh reagents. The ascorbic acid solution, a common reducing agent, can be particularly susceptible to degradation and is affected by factors like light, temperature, and pH.[6] | |
| High background or blank reading | Contamination of reagents or glassware: Contamination with phosphate can lead to a high blank reading. | Use phosphate-free detergents for cleaning glassware and rinse thoroughly with deionized water. Prepare fresh reagents using high-purity water. |
| Formation of isopolymolybdenum blue: In highly acidic conditions and in the absence of phosphate, molybdate ions can self-reduce to form a blue-colored species, leading to a high blank.[7] | Carefully control the concentration of the acid and molybdate reagents. Follow the established protocol precisely. | |
| Inconsistent or non-reproducible results | Fluctuations in pH: Small variations in the pH of the reaction mixture between samples can lead to inconsistent results. | Ensure accurate and consistent pipetting of all reagents, especially the acid. If necessary, buffer the reaction mixture, although this is not common in standard protocols. |
| Sample matrix effects: The sample matrix may contain substances that alter the pH or interfere with the reaction. | Perform a spike and recovery experiment to assess matrix effects. If significant interference is observed, sample pretreatment, such as digestion or dilution, may be necessary. | |
| Precipitate formation | Interference from certain metal ions: Barium, lead, and silver can form precipitates with phosphate, removing it from the solution and leading to lower readings.[1] | If these ions are known to be present in the sample, a sample pretreatment step to remove them may be required. |
Experimental Protocols
General Protocol for Phosphomolybdate Blue Assay
This is a generalized protocol and may need optimization based on specific experimental conditions and sample types.
-
Reagent Preparation:
-
Ammonium (B1175870) Molybdate Solution: Dissolve ammonium molybdate in deionized water. The concentration can vary, but a common preparation involves dissolving 40 g of (NH₄)₆Mo₇O₂₄·4H₂O in 800 mL of water and diluting to 1 L.[1]
-
Sulfuric Acid Solution: Cautiously add concentrated sulfuric acid to deionized water with constant stirring and cooling. A typical concentration is 2.45M.[1]
-
Ascorbic Acid Solution (Reducing Agent): Dissolve ascorbic acid in deionized water. A common concentration is 18 g/L. This solution should be kept in a dark bottle and refrigerated, as it is stable for about a week.[1]
-
Combined Reagent (optional but common): A mixed reagent can be prepared by combining the ammonium molybdate, sulfuric acid, and a source of antimony (like antimony potassium tartrate, which increases the reduction rate).
-
-
Sample Preparation:
-
Ensure the sample is free of particulate matter by filtration or centrifugation.
-
If necessary, perform an acid-persulfate digestion to convert all forms of phosphorus to orthophosphate.[1]
-
Adjust the pH of the sample if it is highly alkaline or acidic to ensure the final reaction pH will be in the optimal range.
-
-
Assay Procedure:
-
To a known volume of the sample (or standard), add the acidic molybdate solution.
-
Add the reducing agent (e.g., ascorbic acid solution).
-
Mix well and allow the color to develop for a specific time at a controlled temperature (e.g., 37°C).[1]
-
Measure the absorbance of the resulting blue complex at the appropriate wavelength (typically around 880 nm or 660 nm).[1]
-
-
Calibration:
-
Prepare a series of standard phosphate solutions of known concentrations.
-
Follow the same procedure as for the samples to generate a standard curve of absorbance versus phosphate concentration.
-
Determine the phosphate concentration in the samples by comparing their absorbance to the standard curve.
-
Visualizations
Caption: Experimental workflow for the phosphomolybdate assay.
Caption: Principle of phosphomolybdate complex formation.
References
- 1. nemi.gov [nemi.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Effects of acidity and molybdate concentration on the kinetics of the formation of the phosphoantimonylmolybdenum blue complex | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Technical Support Center: Gravimetric Determination of Phosphorus as Ammonium Phosphomolybdate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the gravimetric determination of phosphorus as ammonium (B1175870) phosphomolybdate.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No precipitate or incomplete precipitation forms | 1. Incorrect pH of the solution. The precipitation of ammonium phosphomolybdate is pH-sensitive. 2. Insufficient amount of ammonium molybdate (B1676688) reagent added. 3. Low temperature of the solution. | 1. Ensure the solution is acidic, typically with nitric acid. The pH should be between 1.5 and 3.5. 2. Add an excess of the ammonium molybdate solution to ensure complete precipitation of the phosphate (B84403). 3. Gently warm the solution to promote precipitation, but avoid high temperatures which can lead to the formation of molybdenum trioxide.[1] |
| The precipitate is green or a different color instead of yellow | 1. Presence of interfering ions. Iodide ions can cause a dark green color to develop.[2] 2. Reduction of molybdate. Some reducing agents in the sample may reduce Mo(VI) to a lower oxidation state, resulting in a blue or green color. | 1. To remove iodide, you can either heat the solution in a boiling water bath to drive off iodine vapor or precipitate the iodide as silver iodide by adding silver nitrate (B79036) before the molybdate solution.[2] 2. Pre-treat the sample to remove or oxidize any interfering reducing agents. |
| Results are consistently high | 1. Co-precipitation of impurities. Molybdic acid or ammonium molybdate may co-precipitate, especially if the nitric acid concentration is not optimal. 2. Presence of interfering ions that also form precipitates with the molybdate reagent, such as arsenate or silicate.[2][3] 3. In biological samples, paraproteins (specifically IgG and IgM) can interact with the molybdate reagent to form a precipitate, leading to falsely high phosphate readings.[4] | 1. Carefully control the concentration of nitric acid. A sufficient amount is needed to prevent the precipitation of excess molybdate. 2. For arsenate interference, specific separation techniques may be required prior to precipitation. For silica (B1680970) interference, ensure proper sample preparation to minimize its presence. 3. For samples containing paraproteins, deproteination through ultrafiltration or treatment with trichloroacetic acid is necessary to remove the interference.[4] |
| Results are consistently low | 1. Incomplete precipitation (see above). 2. Loss of precipitate during washing or transfer. 3. The precipitate is slightly soluble in the wash solution. | 1. Address the factors leading to incomplete precipitation. 2. Use care during the filtration and transfer steps. A rubber policeman can be used to ensure all precipitate is transferred from the beaker.[5] 3. Wash the precipitate with a dilute solution of ammonium nitrate (e.g., 1%) instead of pure water to reduce solubility losses.[6] |
| The composition of the precipitate is not constant | 1. The water of hydration in the ammonium phosphomolybdate precipitate can be variable.[7] 2. Drying temperature and duration are not properly controlled. | 1. To obtain a weighable form with a more defined composition, the ammonium phosphomolybdate precipitate can be dissolved in ammonia, and the molybdate then precipitated as lead molybdate (PbMoO₄).[7] Alternatively, the precipitate can be heated and decomposed to magnesium pyrophosphate (Mg₂P₂O₇) for weighing.[8] 2. Dry the precipitate at a consistent and appropriate temperature (e.g., 250°C for quinolinium phosphomolybdate) to a constant weight.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction for the precipitation of phosphorus as ammonium phosphomolybdate?
A1: When a solution containing orthophosphate ions is mixed with an excess of ammonium molybdate in a nitric acid solution, a yellow precipitate of ammonium phosphomolybdate is formed. The reaction can be represented as: P₂O₅ + HNO₃ → H₃PO₄ + N₂O₃ And the precipitation reaction is: PO₄³⁻ + 12MoO₄²⁻ + 3NH₄⁺ + 24H⁺ → (NH₄)₃PO₄·12MoO₃(s) + 12H₂O[6]
Q2: What are the common interfering ions in this analysis?
A2: Several ions can interfere with the gravimetric determination of phosphorus as ammonium phosphomolybdate. These include:
-
Arsenate (AsO₄³⁻): Forms a similar precipitate with the molybdate reagent.[2]
-
Iodide (I⁻): Can cause the formation of a dark green color and precipitate.[2]
-
Sulfide (S²⁻): May lead to the precipitation of brown MoS₃.[2]
-
Silica: Can co-precipitate as ammonium silicomolybdate, affecting the accuracy of the results.[3]
-
Paraproteins (in biological samples): Can interact with the molybdate reagent to form a precipitate.[4]
Q3: What is the "quimociac" reagent and how does it differ from the standard ammonium molybdate reagent?
A3: The "quimociac" reagent is used for the precipitation of phosphate as quinolinium phosphomolybdate, (C₉H₇N)₃H₃PO₄·12MoO₃.[9][10] This method is advantageous as it produces a predictable, stable precipitate with a high molar mass, which makes it easier to form, filter, dry, and weigh accurately.[11] The reagent is prepared by combining solutions of sodium molybdate, citric acid, nitric acid, and synthetic quinoline.[9]
Q4: What is the importance of temperature control during precipitation?
A4: Temperature control is crucial for accurate results. While gentle heating can promote complete precipitation, high temperatures (above 70°C) can lead to the formation of a hydrated molybdenum trioxide (MoO₃·2H₂O), which co-precipitates and causes a positive error in the determination of phosphoric acid.[1]
Q5: How should the precipitate be washed to minimize errors?
A5: To minimize the loss of the slightly soluble ammonium phosphomolybdate precipitate, it is recommended to wash it with a solution that reduces its solubility. A 1% ammonium nitrate solution is commonly used for this purpose.[6] Washing with pure distilled water can lead to dissolution of the precipitate and consequently, lower results.
Experimental Protocols
Gravimetric Determination of Phosphorus as Ammonium Phosphomolybdate
This protocol is a synthesized procedure based on common laboratory practices.
1. Sample Preparation:
- Accurately weigh a suitable amount of the sample and dissolve it in distilled water.[5] If the sample is not fully soluble, it may need to be digested using a mixture of nitric acid and hydrochloric acid.[9]
- If necessary, filter the solution to remove any insoluble material.[5]
2. Precipitation:
- To an aliquot of the sample solution, add distilled water and nitric acid to achieve a pH between 1.5 and 3.5.[6]
- Add an excess of the ammonium molybdate solution while stirring.[6]
- Gently heat the solution to promote precipitation, but do not exceed 70°C.[1]
- Allow the mixture to stand for a period to ensure complete precipitation. This can range from 15 minutes to several hours.[1][5]
3. Filtration and Washing:
- Filter the yellow precipitate through a pre-weighed Gooch crucible or filter paper using a vacuum filtration apparatus.[6][5]
- Wash the precipitate several times with small portions of a 1% ammonium nitrate solution to remove any impurities.[6]
- Finally, wash the precipitate with distilled water or isopropyl alcohol to remove the ammonium nitrate.[5]
4. Drying and Weighing:
- Dry the crucible and precipitate in an oven at a specified temperature (e.g., 450°C for one hour for ammonium phosphomolybdate, or 250°C for 30 minutes for quinolinium phosphomolybdate) until a constant weight is achieved.[6][9]
- Cool the crucible in a desiccator before weighing.[6][9]
5. Calculation:
- Calculate the mass of the precipitate.
- Use the appropriate gravimetric factor to determine the mass of phosphorus or P₂O₅ in the original sample.[9][12]
Visualizations
Caption: Experimental workflow for the gravimetric determination of phosphorus.
Caption: Troubleshooting logic for common issues in phosphorus determination.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Elimination of paraprotein interference in determination of plasma inorganic phosphate by ammonium molybdate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mrkscience.tripod.com [mrkscience.tripod.com]
- 6. scribd.com [scribd.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. physical chemistry - Gravimetric analysis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. cdfa.ca.gov [cdfa.ca.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemskills.com [chemskills.com]
Technical Support Center: Acid-Persulfate Digestion for Total Phosphorus Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the acid-persulfate digestion step for total phosphorus analysis. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during the acid-persulfate digestion for total phosphorus analysis in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Phosphorus Recovery | Why are my total phosphorus results unexpectedly low or zero? | Incomplete digestion of organic phosphorus compounds or polyphosphates. | - Ensure the sample has been boiled gently for at least 30 minutes. For some samples, a longer digestion time of up to 24 hours at sub-boiling temperatures (90°C) may be necessary.[1][2][3] - Verify the correct concentration and volume of sulfuric acid and persulfate reagents were added. An insufficient amount of oxidant will lead to incomplete digestion. - For highly alkaline or buffered samples, ensure the pH after acid addition is below 1. Add more acid if necessary.[3] - Check that the heating apparatus (hot plate or autoclave) is reaching and maintaining the target temperature (e.g., 121°C in an autoclave).[4][5] |
| Presence of interfering substances. | - High concentrations of ferric iron can cause a negative error.[4] Some methods suggest the use of EDTA in a buffer solution to eliminate this interference.[6] - If high turbidity is present in the original sample, it may interfere with the subsequent colorimetric analysis. Filter turbid samples prior to digestion.[6] | ||
| High Variability in Replicate Samples | Why are my replicate sample results inconsistent? | Non-homogenous sample. | - Ensure the sample is well-mixed before taking an aliquot for digestion, especially for samples containing particulate matter.[7] |
| Contamination of glassware. | - All glassware should be meticulously cleaned. It is recommended to acid-wash glassware with a 1:1 HCl solution and then rinse thoroughly with deionized water to remove any phosphate (B84403) residues.[8] Dedicating glassware solely for phosphorus analysis is a good practice.[8] | ||
| Colorimetric Issues Post-Digestion | Why is the blue color in the final molybdenum blue reaction faint or developing slowly? | The final pH of the digested sample after reagent addition may be too low.[9] | - Ensure proper neutralization of the acidic digestate before the addition of the colorimetric reagents. Follow the protocol for adding sodium hydroxide (B78521) to adjust the pH.[2][3] |
| High concentrations of nitrate (B79036) from the digestion process may interfere with the molybdenum blue reaction.[1] | - While persulfate is generally preferred over nitric acid for digestion to avoid this, ensure that there are no other sources of high nitrate contamination. | ||
| Precipitate Formation | Why is there a precipitate in my sample after digestion? | High concentrations of certain minerals in the sample. | - Apatite, a phosphorus-bearing mineral, may not fully dissolve with the acid-persulfate method alone, especially in sediment or soil samples.[10] A stronger digestion method might be required for such matrices. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the acid-persulfate digestion step?
A1: The acid-persulfate digestion is a wet chemical oxidation method used to convert all forms of phosphorus (organic, inorganic, and particulate) in a sample into dissolved orthophosphate (PO₄³⁻).[2][3][4] This conversion is necessary because the common colorimetric methods for phosphorus determination, such as the ascorbic acid method (molybdenum blue), can only detect orthophosphate.[6]
Q2: What are the key reagents in the acid-persulfate digestion?
A2: The primary reagents are a strong acid, typically sulfuric acid (H₂SO₄), and an oxidizing agent, which is either potassium persulfate (K₂S₂O₈) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈).[4][8]
Q3: What are the typical temperature and time for the digestion?
A3: Common procedures involve either boiling the sample gently on a hot plate for at least 30 minutes or heating it in an autoclave at 121°C and 15-20 psi for 30 minutes.[2][3][4] For some sample matrices, a longer digestion at sub-boiling temperatures (e.g., 90°C for 24 hours) may be more effective.[1]
Q4: Can I use this method for all sample types?
A4: The acid-persulfate digestion is widely applicable for determining total phosphorus in water, wastewater, and seawater.[2][3][4] However, for solid samples like soils and sediments with high mineral content, this method may not be as effective as more aggressive digestion techniques like those using perchloric acid.[7][10]
Q5: How should I prepare my glassware for this analysis?
A5: Phosphate contamination from glassware is a common source of error. It is crucial to acid-wash all glassware with a hot 1:1 hydrochloric acid (HCl) solution, followed by a thorough rinsing with deionized water.[8] It is highly recommended to use this glassware exclusively for phosphorus analysis.[8]
Q6: What are the main interferences in the acid-persulfate digestion method?
A6: Potential interferences include high concentrations of ferric iron, which can lead to negative errors, and silica, which can cause positive errors.[4] High turbidity in the original sample can also interfere with the final colorimetric measurement.[6] Additionally, high levels of chloride can be problematic in some analytical setups.[11]
Experimental Protocol: Acid-Persulfate Digestion (Hot Plate Method)
This protocol is adapted from standard methods for the analysis of total phosphorus in water and wastewater samples.[2][3]
1. Sample Preparation:
-
Pipette 25 mL of a well-mixed, homogenous sample into a 125 mL Erlenmeyer flask.
2. Reagent Addition:
-
Add the contents of one potassium persulfate powder pillow or an equivalent amount of crystalline potassium persulfate.
-
Swirl to mix.
-
Carefully add 2.0 mL of 5.25 N Sulfuric Acid Solution to the flask.
3. Digestion:
-
Place the flask on a hot plate and boil gently for 30 minutes.
-
To ensure complete digestion, allow the sample volume to concentrate to less than 20 mL, but do not let the flask boil dry.
-
Maintain the volume near 20 mL by adding small amounts of deionized water as needed.
4. Cooling and Neutralization:
-
Remove the flask from the hot plate and allow it to cool to room temperature.
-
Add 2.0 mL of 5.0 N Sodium Hydroxide Solution to the flask.
-
Swirl to mix.
5. Final Volume Adjustment:
-
Quantitatively transfer the digested sample to a 25 mL graduated cylinder.
-
Rinse the Erlenmeyer flask with a small amount of deionized water and add the rinse water to the graduated cylinder to bring the final volume to exactly 25 mL.
6. Subsequent Analysis:
-
The sample is now ready for the determination of orthophosphate using a colorimetric method, such as the ascorbic acid (PhosVer® 3) method.
Experimental Workflow and Troubleshooting Logic
Caption: Experimental workflow for acid-persulfate digestion.
Caption: Troubleshooting logic for total phosphorus analysis.
References
- 1. oekologie.uni-rostock.de [oekologie.uni-rostock.de]
- 2. cdn.hach.com [cdn.hach.com]
- 3. cdn.hach.com [cdn.hach.com]
- 4. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. ezkem.com [ezkem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. dec.vermont.gov [dec.vermont.gov]
- 9. mel2.xmu.edu.cn [mel2.xmu.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Phosphate Precipitation: Ammonium Phosphomolybdate vs. Magnesium Ammonium Phosphate
For Researchers, Scientists, and Drug Development Professionals
The precise removal and quantification of phosphate (B84403) are critical across various scientific disciplines, from environmental remediation to biomedical research. Two prominent methods for phosphate precipitation are the use of ammonium (B1175870) phosphomolybdate and magnesium ammonium phosphate (struvite). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate method for their specific application. While both methods achieve phosphate precipitation, their underlying chemistries, optimal conditions, and primary applications differ significantly. Ammonium phosphomolybdate is predominantly utilized for the quantitative analysis of phosphate, whereas magnesium ammonium phosphate precipitation is a widely adopted strategy for nutrient recovery and removal from wastewater.
Performance Comparison: Ammonium Phosphomolybdate vs. Magnesium Ammonium Phosphate
The quantitative performance of these two methods is best understood in the context of their primary applications.
Table 1: Quantitative Performance of Magnesium Ammonium Phosphate (Struvite) for Phosphate Removal
Magnesium ammonium phosphate, or struvite, is highly effective for removing and recovering nutrients from wastewater. The efficiency of phosphate removal is influenced by several key parameters, as detailed in the table below.
| Parameter | Optimal Range | Phosphate Removal Efficiency (%) | Reference |
| pH | 8.0 - 10.0 | >90% | [1][2] |
| Molar Ratio (Mg:N:P) | 1:1:1 to 1.5:1:1 | 88% - 97% | [3][4] |
| Temperature (°C) | 20 - 35 | ~90% | [2] |
| Stirring Speed (rpm) | 30 - 60 | Up to 99% | [2] |
| Initial Phosphate Conc. | Varies | Up to 99% | [2] |
Note: The efficiency of ammonium phosphomolybdate for large-scale phosphate removal is not widely reported as its primary application is analytical.
Table 2: Comparison of Key Features
| Feature | Ammonium Phosphomolybdate | Magnesium Ammonium Phosphate (Struvite) |
| Primary Application | Quantitative analysis of phosphate | Nutrient recovery and removal from wastewater |
| Precipitate | Bright yellow, fine powder | White crystalline solid |
| Chemical Formula | (NH₄)₃PMo₁₂O₄₀ | MgNH₄PO₄·6H₂O |
| Optimal pH | Acidic (typically < 2) | Alkaline (typically 8-10) |
| Key Reagents | Ammonium molybdate (B1676688), nitric acid | Magnesium source (e.g., MgCl₂, MgO), source of ammonia |
| Advantages | High sensitivity for phosphate detection | High phosphate removal efficiency, recovery of nutrients as a slow-release fertilizer[5][6] |
| Disadvantages | Interference from other ions (e.g., arsenate, silicate), not suitable for large-scale removal | Cost of chemical reagents, potential for scaling in equipment[2][7] |
Experimental Protocols
Ammonium Phosphomolybdate Precipitation for Phosphate Quantification
This method is a classic analytical technique for determining the concentration of phosphate in a sample.
Materials:
-
Sample containing phosphate
-
Concentrated nitric acid (HNO₃)
-
Ammonium molybdate solution: Dissolve 100 g of ammonium molybdate in 1 L of deionized water.
-
Heating apparatus (e.g., water bath)
-
Filtration apparatus (e.g., Gooch crucible with filter paper)
-
Drying oven
Procedure:
-
Sample Preparation: Take a known volume of the sample solution and acidify it with concentrated nitric acid.
-
Precipitation: To the acidified solution, add an excess of ammonium molybdate solution. A bright yellow precipitate of ammonium phosphomolybdate will form. Gentle heating can facilitate the precipitation process.[8]
-
Digestion: Allow the solution to stand for a period to ensure complete precipitation. The mixture can be gently warmed to aid this process.
-
Filtration and Washing: Filter the yellow precipitate through a pre-weighed Gooch crucible. Wash the precipitate with a dilute nitric acid solution to remove any impurities, followed by a final wash with deionized water.
-
Drying and Weighing: Dry the crucible with the precipitate in an oven at a controlled temperature (e.g., 105-110 °C) until a constant weight is achieved.
-
Calculation: The weight of the precipitate can be used to calculate the amount of phosphate in the original sample based on the stoichiometry of (NH₄)₃PMo₁₂O₄₀.
Magnesium Ammonium Phosphate (Struvite) Precipitation for Phosphate Removal
This protocol is designed for the removal and recovery of phosphate from aqueous solutions, such as wastewater.
Materials:
-
Wastewater or solution containing phosphate and ammonium
-
Magnesium source (e.g., magnesium chloride, MgCl₂·6H₂O)
-
pH adjustment solution (e.g., sodium hydroxide, NaOH)
-
Jar testing apparatus or stirred reactor
-
Filtration or settling equipment
Procedure:
-
Characterization: Determine the initial concentrations of phosphate (PO₄³⁻-P) and ammonium (NH₄⁺-N) in the wastewater.
-
Reagent Addition: Add a magnesium source to the wastewater to achieve the desired Mg:N:P molar ratio. A common starting point is a 1:1:1 ratio, though a slight excess of magnesium may improve efficiency.[3]
-
pH Adjustment: Adjust the pH of the solution to the optimal range of 8.5 to 9.5 using a base such as NaOH. This is a critical step for struvite formation.[2]
-
Precipitation and Crystal Growth: Gently mix the solution for a specified period (e.g., 30-60 minutes) to promote the formation and growth of struvite crystals. The mixing speed should be sufficient to keep the particles in suspension without breaking them.
-
Settling and Separation: Allow the formed struvite precipitate to settle. The solid phase can then be separated from the liquid phase through filtration or decantation.
-
Analysis: Analyze the phosphate concentration in the supernatant to determine the removal efficiency. The collected struvite can be dried and potentially used as a slow-release fertilizer.
Visualizing the Processes
Chemical Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the chemical reactions and experimental workflows for both precipitation methods.
Conclusion
The choice between ammonium phosphomolybdate and magnesium ammonium phosphate for phosphate precipitation is fundamentally dependent on the desired outcome. For precise quantitative analysis of phosphate in a laboratory setting, the ammonium phosphomolybdate method is a well-established and sensitive technique. Conversely, for applications focused on the large-scale removal of phosphate from wastewater and the simultaneous recovery of valuable nutrients, the precipitation of magnesium ammonium phosphate (struvite) is a highly efficient and environmentally beneficial approach. Understanding the distinct advantages and operational parameters of each method is crucial for researchers to effectively achieve their experimental and process goals.
References
- 1. scispace.com [scispace.com]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. nemi.gov [nemi.gov]
- 5. mdpi.com [mdpi.com]
- 6. Precipitation of struvite using MgSO4 solution prepared from sidestream dolomite or fly ash - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Struvite precipitation (magnesium ammonium phosphate) - Biohubcat [biohub.cat]
- 8. Struvite precipitation within wastewater treatment: A problem or a circular economy opportunity? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphate Determination: Ammonium Phosphomolybdate Hydrate vs. Vanadomolybdate Methods
For researchers, scientists, and drug development professionals seeking accurate and reliable phosphate (B84403) quantification, the choice of analytical method is paramount. This guide provides an objective comparison of two widely used colorimetric techniques: the ammonium (B1175870) phosphomolybdate hydrate (B1144303) (often referred to as the molybdenum blue method) and the vanadomolybdate (or yellow) method. This comparison is supported by experimental data and detailed protocols to aid in selecting the most appropriate method for specific research needs.
Principle of the Methods
Both methods are based on the reaction of orthophosphate with molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex. The key difference lies in the subsequent treatment of this complex and the resulting colored product that is measured spectrophotometrically.
The ammonium phosphomolybdate method involves the reduction of the initial yellow phosphomolybdate complex to a intensely colored molybdenum blue complex. This reduction is typically achieved using agents like ascorbic acid or stannous chloride. The intensity of the blue color is directly proportional to the phosphate concentration.[1][2]
The vanadomolybdate method involves the formation of a yellow vanadomolybdophosphoric acid complex. In this reaction, vanadate (B1173111) is added to the molybdate reagent. The resulting yellow color's intensity is proportional to the phosphate concentration.[1]
Performance Comparison
The choice between the molybdenum blue and vanadomolybdate methods often depends on the expected concentration of phosphate in the sample and the required sensitivity of the assay. The molybdenum blue method is generally more sensitive, making it suitable for detecting low concentrations of phosphate.[3] Conversely, the vanadomolybdate method is better suited for higher concentrations of phosphate.[1][3]
| Performance Metric | Ammonium Phosphomolybdate (Molybdenum Blue) Method | Vanadomolybdate (Yellow) Method |
| Sensitivity | Higher | Lower |
| Concentration Range | Lower concentrations (µg/L to low mg/L) | Higher concentrations (mg/L) |
| Color of Complex | Blue | Yellow |
| Stability of Color | Less stable, time-dependent | More stable |
| Common Reducing Agents | Ascorbic acid, stannous chloride | None |
| Primary Interferences | Silicate, Arsenate, Sulfide | Silicate, Arsenate, Iron, Chloride |
Experimental Protocols
Ammonium Phosphomolybdate (Molybdenum Blue) Method
This protocol is a generalized procedure and may require optimization for specific sample matrices.
Reagents:
-
Molybdate Reagent: Dissolve ammonium molybdate in sulfuric acid.
-
Reducing Agent (Ascorbic Acid Solution): Dissolve ascorbic acid in deionized water. This solution should be prepared fresh.
-
Phosphate Standard Solution: Prepare a stock solution of a known concentration of potassium dihydrogen phosphate (KH₂PO₄) and create a series of dilutions for the calibration curve.
Procedure:
-
To a known volume of the sample (and each standard), add the molybdate reagent and mix thoroughly.
-
Add the ascorbic acid solution and mix again.
-
Allow the color to develop for a specific time (e.g., 10-30 minutes) at room temperature.
-
Measure the absorbance of the solution at the appropriate wavelength (typically around 880 nm) using a spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the phosphate concentration in the sample from the calibration curve.
Vanadomolybdate (Yellow) Method
This protocol provides a general outline and may need adjustment based on the specific application.
Reagents:
-
Vanadomolybdate Reagent: Dissolve ammonium metavanadate and ammonium molybdate in dilute nitric or sulfuric acid.
-
Phosphate Standard Solution: Prepare a stock solution of KH₂PO₄ and a series of standards as described for the molybdenum blue method.
Procedure:
-
To a known volume of the sample (and each standard), add the vanadomolybdate reagent and mix well.
-
Allow the solution to stand for a defined period (e.g., 5-10 minutes) for the color to develop fully.
-
Measure the absorbance of the yellow solution at a wavelength between 400 and 490 nm using a spectrophotometer.
-
Create a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Calculate the phosphate concentration in the sample using the calibration curve.
Logical Workflow and Chemical Reactions
The following diagrams illustrate the experimental workflows and the underlying chemical reactions for both methods.
References
comparative study of different reducing agents for the phosphomolybdate blue reaction
A Comparative Guide to Reducing Agents in the Phosphomolybdate Blue Reaction
For Researchers, Scientists, and Drug Development Professionals
The phosphomolybdate blue reaction is a cornerstone of colorimetric phosphate (B84403) determination, widely employed across various scientific disciplines for its simplicity and sensitivity. The crux of this method lies in the reduction of a phosphomolybdate complex to a stable, intensely colored molybdenum blue compound. The choice of reducing agent is critical as it directly influences the performance of the assay, including its sensitivity, stability, and susceptibility to interferences. This guide provides an objective comparison of four commonly used reducing agents: ascorbic acid, stannous chloride, hydrazine (B178648) sulfate (B86663), and 1-amino-2-naphthol-4-sulfonic acid (ANSA), supported by experimental data to aid researchers in selecting the most appropriate reagent for their specific analytical needs.
Performance Comparison of Reducing Agents
The selection of a reducing agent should be based on a careful consideration of several performance parameters. The following table summarizes key quantitative data for the four reducing agents, compiled from various studies. It is important to note that direct comparisons can be challenging as experimental conditions may vary between studies.
| Parameter | Ascorbic Acid | Stannous Chloride | Hydrazine Sulfate | 1-Amino-2-naphthol-4-sulfonic acid (ANSA) |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | ~25,000 at 880 nm | 2.093 x 10⁵ at 729 nm[1] | 2.9 x 10⁴ at 830 nm[2], 7.92 x 10⁴ at 689 nm[1], 1.216 x 10⁴ at 870 nm[3] | Not explicitly found |
| Limit of Detection (LOD) | 10 µg/L (as P)[4] | 3 µg/L (as P)[5] | 5.26 x 10⁻⁴ mg/L (as P)[6] | Sensitive to 0.01 micromoles of phosphate[7] |
| Reaction Time (Color Development) | 10-30 minutes at room temperature | 10-12 minutes at 20-30°C[5] | 30 minutes at 60°C[2] | 10 minutes at room temperature[8] |
| Stability of Blue Color | Stable for at least 45 minutes[9] | Requires measurement within a narrow time window (10-12 min)[5] | Stable for up to 24 hours[6] | Unstable, requires measurement within 8-12 minutes[10] |
| Common Interferences | Arsenate, Silicate, Sulfide, Hexavalent Chromium, Nitrite[4] | Arsenate, Silica (if heated)[11] | Arsenate, Silicate | Silicate, Arsenate, Ferric Iron |
| Key Advantages | Good stability, commonly used, relatively safe. | High sensitivity. | Good stability of the colored complex. | Established in the classic Fiske-Subbarow method. |
| Key Disadvantages | Slower color development compared to others. | Reagent is unstable and must be freshly prepared, narrow window for measurement. | Requires heating for color development. | Color is unstable, reagent can be difficult to dissolve. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and accurate results. Below are generalized methodologies for the phosphomolybdate assay using each of the four reducing agents.
Ascorbic Acid Method
This method is widely used due to the good stability of the resulting blue complex.
Reagents:
-
Sulfuric Acid (5N): Carefully add 140 mL of concentrated H₂SO₄ to 800 mL of deionized water, cool, and dilute to 1 L.
-
Ammonium (B1175870) Molybdate (B1676688) Solution (4% w/v): Dissolve 40 g of (NH₄)₆Mo₇O₂₄·4H₂O in 1 L of deionized water.
-
Potassium Antimonyl Tartrate Solution (0.274% w/v): Dissolve 2.74 g of K(SbO)C₄H₄O₆·½H₂O in 1 L of deionized water.
-
Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh daily.
-
Combined Reagent: Mix 50 mL of 5N H₂SO₄, 15 mL of ammonium molybdate solution, 5 mL of potassium antimonyl tartrate solution, and 30 mL of ascorbic acid solution. This combined reagent is stable for about 4 hours.
Procedure:
-
To 50 mL of the sample or standard solution, add 8 mL of the combined reagent.
-
Mix thoroughly and allow the solution to stand for 10-30 minutes at room temperature for color development.
-
Measure the absorbance of the solution at 880 nm using a spectrophotometer against a reagent blank.
-
Construct a calibration curve using standard phosphate solutions and determine the phosphate concentration in the sample.
Stannous Chloride Method
This method is known for its high sensitivity but requires careful timing due to the relative instability of the color.
Reagents:
-
Ammonium Molybdate in Acid Solution: Dissolve 25 g of (NH₄)₆Mo₇O₂₄·4H₂O in 175 mL of deionized water. Separately, cautiously add 280 mL of concentrated H₂SO₄ to 400 mL of deionized water and cool. Add the molybdate solution to the acid solution and dilute to 1 L.
-
Stannous Chloride Stock Solution: Dissolve 2.5 g of SnCl₂·2H₂O in 100 mL of glycerol. Gentle heating in a water bath can aid dissolution. This stock solution is stable.
-
Working Stannous Chloride Reagent: Dilute 1 mL of the stock solution with 99 mL of deionized water. This should be prepared fresh daily.
Procedure:
-
To 100 mL of the sample or standard, add 4 mL of the ammonium molybdate-acid reagent and mix well.
-
Add 0.5 mL (10 drops) of the working stannous chloride reagent and mix immediately.
-
After 10 minutes, but before 12 minutes, measure the absorbance at 690 nm against a reagent blank.
-
Prepare a calibration curve with phosphate standards to determine the sample's phosphate concentration.
Hydrazine Sulfate Method
This method offers a stable blue complex but requires a heating step.
Reagents:
-
Sulfuric Acid (2.5 M): Carefully add 139 mL of concentrated H₂SO₄ to 800 mL of deionized water, cool, and dilute to 1 L.
-
Ammonium Molybdate Solution (2.5% w/v): Dissolve 25 g of (NH₄)₆Mo₇O₂₄·4H₂O in 1 L of 2.5 M H₂SO₄.
-
Hydrazine Sulfate Solution (0.15% w/v): Dissolve 1.5 g of N₂H₆SO₄ in 1 L of deionized water.
Procedure:
-
To 50 mL of the sample or standard, add 2 mL of the ammonium molybdate solution and 1 mL of the hydrazine sulfate solution.
-
Mix the solution and heat in a boiling water bath for 10 minutes.
-
Cool the solution rapidly to room temperature.
-
Measure the absorbance at 830 nm against a reagent blank.
-
Use a standard curve to calculate the phosphate concentration.
1-Amino-2-naphthol-4-sulfonic Acid (ANSA) Method (Fiske-Subbarow Method)
A classic method, though the color stability can be a limitation.
Reagents:
-
Molybdate Reagent: Dissolve 25 g of ammonium molybdate in 500 mL of 5N H₂SO₄ and dilute to 1 L with deionized water.
-
ANSA Reagent: Dissolve 0.5 g of 1-amino-2-naphthol-4-sulfonic acid, 30 g of sodium bisulfite (NaHSO₃), and 1 g of sodium sulfite (B76179) (Na₂SO₃) in 200 mL of deionized water. Gentle warming may be necessary. If the solution is not clear, filter it. Store in a dark bottle.
-
Trichloroacetic Acid (10% w/v): Dissolve 100 g of trichloroacetic acid in 1 L of deionized water.
Procedure:
-
For samples containing protein (e.g., serum), deproteinize by adding an equal volume of 10% trichloroacetic acid, mixing well, and centrifuging or filtering to obtain a clear supernatant.
-
To 1 mL of the deproteinized sample or standard, add 1 mL of the molybdate reagent and mix.
-
Add 0.4 mL of the ANSA reagent and mix thoroughly.
-
Allow the color to develop for 10 minutes at room temperature.
-
Measure the absorbance at 660 nm against a reagent blank.
-
Determine the phosphate concentration from a standard calibration curve.[8]
Visualizing the Phosphomolybdate Blue Reaction
To better understand the underlying chemical process and the experimental workflow, the following diagrams have been generated using Graphviz.
Chemical Reaction Pathway
References
- 1. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 2. iwaponline.com [iwaponline.com]
- 3. researchgate.net [researchgate.net]
- 4. NEMI Method Summary - 4500-P E [nemi.gov]
- 5. NABL GUIDELINES: SOP for ESTIMATION OF PHOSPHORUS BY STANNOUS CHLORIDE METHOD [nablguideline.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. assets-global.website-files.com [assets-global.website-files.com]
- 8. JaypeeDigital | Estimation of serum inorganic phosphate by Fiske-Subba Row method [jaypeedigital.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved method for estimation of inorganic phosphate: implications for its application in enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gas-sensing.com [gas-sensing.com]
A Comparative Guide to Phosphate Determination: The Ammonium Phosphomolybdate Method vs. Alternatives
For researchers, scientists, and drug development professionals requiring accurate and precise quantification of phosphate (B84403), selecting the appropriate analytical method is a critical first step. This guide provides a detailed comparison of the traditional ammonium (B1175870) phosphomolybdate spectrophotometric method with two prominent alternatives: the malachite green spectrophotometric method and ion chromatography. The performance of each method is evaluated based on experimental data for accuracy and precision, alongside detailed experimental protocols to support methodological decisions.
Performance Comparison
The selection of a phosphate determination method often depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The following tables summarize the key performance characteristics of the ammonium phosphomolybdate, malachite green, and ion chromatography methods based on available experimental data.
| Method | Principle | Wavelength | Linear Range | Accuracy (% Recovery) | Precision (% RSD) | Matrix |
| Ammonium Phosphomolybdate | Formation of a phosphomolybdate complex, which is reduced to form a colored molybdenum blue complex.[1][2][3] | ~660-880 nm | 0.01-1.0 mg P/L | 96.59% - 104.45% | 0.11% | Animal Feed[4] |
| Malachite Green | Formation of a colored complex between phosphomolybdate and malachite green dye.[5][6] | ~620-650 nm | 1.5625-37.5 µM | 95% - 101% | < 4% | River and Tap Water[7] |
| Ion Chromatography | Separation of phosphate ions on an ion-exchange column followed by conductivity detection.[8][9][10][11] | N/A | 1.2-60 mg/L | 100 ± 3% | < 1.5% | Pharmaceutical Solutions[8][9][10][11] |
In-depth Method Analysis
Ammonium Phosphomolybdate Method
The ammonium phosphomolybdate method is a well-established and widely used technique for the determination of orthophosphate.[1][2][3] The method's reliability and relatively low cost make it a staple in many laboratories.
Advantages:
-
Robust and well-documented procedure.
-
Cost-effective compared to chromatographic techniques.
Disadvantages:
-
Potential for interference from silicates, arsenates, and turbid samples.[1]
-
The color development can be influenced by temperature and reaction time.
Malachite Green Method
The malachite green method offers a significant increase in sensitivity compared to the traditional ammonium phosphomolybdate method, making it suitable for samples with low phosphate concentrations.[7]
Advantages:
-
High sensitivity.
-
Rapid color development.
Disadvantages:
-
The reagent can be unstable and may require fresh preparation.
-
Susceptible to interference from detergents and high protein concentrations.
Ion Chromatography
Ion chromatography (IC) provides high selectivity and is capable of separating different forms of phosphorus, offering a significant advantage over spectrophotometric methods when speciation is required.[12]
Advantages:
-
High specificity and selectivity, minimizing interferences.[8][9][10][11]
-
Can simultaneously analyze multiple anions.
-
Amenable to automation for high-throughput analysis.
Disadvantages:
-
Higher initial instrument cost.
-
Requires more specialized technical expertise for operation and maintenance.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed methods.
Ammonium Phosphomolybdate Spectrophotometric Method
This protocol is based on the reaction of orthophosphate with ammonium molybdate (B1676688) and a reducing agent to form a colored complex.
-
Reagent Preparation:
-
Ammonium Molybdate Solution: Dissolve 4 g of ammonium molybdate tetrahydrate in 100 mL of deionized water.[13]
-
Antimony Potassium Tartrate Solution: Dissolve 0.2743 g of antimony potassium tartrate in 100 mL of deionized water.
-
Ascorbic Acid Solution: Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh.
-
Combined Reagent: Mix 50 mL of 5N sulfuric acid, 5 mL of antimony potassium tartrate solution, 15 mL of ammonium molybdate solution, and 30 mL of ascorbic acid solution. All reagents should be at room temperature before mixing.
-
-
Standard Preparation:
-
Prepare a stock solution of phosphate (e.g., 100 mg/L) from a primary standard (e.g., potassium dihydrogen phosphate).
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1 to 1.0 mg/L).
-
-
Sample Analysis:
-
To 50 mL of sample or standard, add 8 mL of the combined reagent and mix thoroughly.
-
Allow the color to develop for at least 10 minutes but no longer than 30 minutes.
-
Measure the absorbance of the solution at 880 nm using a spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of phosphate in the sample from the calibration curve.
-
Malachite Green Spectrophotometric Method
This protocol utilizes the formation of a complex between phosphomolybdate and malachite green dye.
-
Reagent Preparation:
-
Malachite Green Reagent A (Color Reagent): Dissolve 4.2 g of ammonium molybdate in 100 mL of 4 M HCl. In a separate container, dissolve 0.5 g of malachite green oxalate (B1200264) in 100 mL of deionized water. Combine the two solutions and dilute to 250 mL with deionized water.
-
Malachite Green Reagent B (Stabilizer): Dissolve 1.5 g of polyvinyl alcohol in 100 mL of warm deionized water and cool.
-
-
Standard Preparation:
-
Prepare a phosphate stock solution and a series of calibration standards as described for the ammonium phosphomolybdate method, but at a lower concentration range suitable for this method (e.g., 1 to 50 µg/L).
-
-
Sample Analysis:
-
To 1 mL of sample or standard, add 0.2 mL of Malachite Green Reagent A and mix.
-
Add 0.05 mL of Malachite Green Reagent B and mix.
-
Allow the reaction to proceed for 20 minutes.
-
Measure the absorbance at 620 nm.
-
Construct a calibration curve and determine the sample concentration.
-
Ion Chromatography Method
This protocol outlines the general procedure for phosphate analysis using an ion chromatograph with suppressed conductivity detection.
-
Instrument Setup:
-
Analytical Column: Anion-exchange column suitable for phosphate analysis (e.g., Dionex IonPac™ AS11-HC).[14]
-
Eluent: Potassium hydroxide (B78521) (KOH) or a carbonate/bicarbonate buffer, typically generated electrolytically in modern systems.[14][15]
-
Suppressor: Anion self-regenerating suppressor.
-
Detector: Conductivity detector.
-
-
Standard and Sample Preparation:
-
Prepare a phosphate stock solution and calibration standards in deionized water.
-
Filter all samples and standards through a 0.45 µm filter before injection.
-
For pharmaceutical solutions, dilute the sample to bring the phosphate concentration within the calibration range.[8]
-
-
Chromatographic Analysis:
-
Equilibrate the system with the eluent until a stable baseline is achieved.
-
Inject a fixed volume of the standard or sample onto the column.
-
Run the chromatogram and identify the phosphate peak based on its retention time, which is determined by running a known standard.
-
Integrate the peak area of the phosphate peak.
-
Construct a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Determine the concentration of phosphate in the sample from the calibration curve.
-
Visualizing the Methodologies
To further clarify the procedural differences, the following diagrams illustrate the chemical principle and workflow of the ammonium phosphomolybdate method and the general workflow for ion chromatography.
Caption: Chemical reaction pathway for the ammonium phosphomolybdate method.
Caption: Generalized experimental workflow for ion chromatography analysis.
References
- 1. nemi.gov [nemi.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. lovibond.com [lovibond.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. Spectrophotometric determination of phosphate in river waters with molybdate and malachite green - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Performance characteristics of an ion chromatographic method for the quantitation of citrate and phosphate in pharmaceutical solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Phosphate Quantification: ICP-OES vs. the Molybdate Method
For researchers, scientists, and professionals in drug development, the accurate quantification of phosphate (B84403) is crucial across a multitude of applications, from environmental monitoring to biological assays. Two of the most prevalent analytical techniques for this purpose are Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and the colorimetric Molybdate (B1676688) Blue method. This guide provides a comprehensive cross-validation of these two methods, presenting their principles, detailed experimental protocols, and comparative performance data to aid in the selection of the most suitable technique for your specific research needs.
Principles of Detection
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is an atomic emission spectroscopy technique.[1] In this method, a liquid sample is introduced into a high-temperature argon plasma (around 10,000 K). The intense heat excites the phosphorus atoms, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of phosphorus in the sample.[1] This allows for the quantification of the total phosphorus content.
The Molybdate Blue method is a colorimetric technique based on the reaction of orthophosphate ions with a molybdate reagent in an acidic solution to form a phosphomolybdate complex.[2][3] This complex is then reduced by an agent, typically ascorbic acid, to produce a stable, intensely blue-colored complex, often referred to as "molybdenum blue".[2][3] The intensity of the blue color, which is measured using a spectrophotometer at a specific wavelength (commonly around 880 nm), is proportional to the phosphate concentration in the sample.[2]
Comparative Performance Data
The choice between ICP-OES and the Molybdate Blue method often depends on the specific requirements of the analysis, such as sensitivity, sample matrix, and throughput. The following table summarizes key performance parameters for both methods based on available literature.
| Parameter | ICP-OES | Molybdate Blue Method |
| Limit of Detection (LOD) | 0.0745 mg/kg[4] | 0.03 µg/L to 0.1 mg/L[1] |
| Limit of Quantitation (LOQ) | 0.2482 mg/kg[4] | Varies by protocol |
| Linearity (Correlation Coefficient) | > 0.999[4] | ≥ 0.99[5] |
| Precision (RSD%) | Inter-day: 1.43-3.23%, Intra-day: 0.40-1.77%[4] | <5% at 10 ppb, decreasing to <0.8% at 100 ppb[1] |
| Accuracy (Recovery %) | 90.36% to 110.63%[4] | Average of 96.5 ± 5.4%[4] |
| Throughput | High (multi-element analysis possible) | Low to Medium |
| Interferences | Spectral interferences from other elements (e.g., Fe, Cu)[6] | Silicates, arsenates, and compounds that can be hydrolyzed to phosphate.[7] |
| Cost | High initial instrument cost | Low instrument cost |
| Ease of Use | Requires skilled operator | Relatively simple |
Experimental Protocols
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
1. Sample Preparation:
-
Aqueous samples may require acidification with high-purity nitric acid to a final concentration of 1-2% to stabilize the analytes.
-
Solid samples or complex matrices often require digestion to bring the phosphorus into a liquid form. This is typically achieved using strong acids (e.g., nitric acid, hydrochloric acid, hydrofluoric acid) and heat, often with the aid of a microwave digestion system. The goal is to completely break down the sample matrix and solubilize the phosphorus.
-
After digestion, the sample is diluted to a suitable volume with deionized water.
2. Instrument Calibration:
-
A series of calibration standards of known phosphorus concentrations are prepared in a matrix that matches the samples as closely as possible.
-
A blank solution (matrix without the analyte) is also prepared.
-
The instrument is calibrated by aspirating the blank and the calibration standards, generating a calibration curve of emission intensity versus concentration.
3. Sample Analysis:
-
The prepared samples are introduced into the ICP-OES instrument.
-
The instrument measures the emission intensity of phosphorus at its specific wavelength (e.g., 177.495 nm, 213.618 nm, or 214.914 nm).
-
The concentration of phosphorus in the sample is determined by comparing its emission intensity to the calibration curve.
Molybdate Blue Method (based on the Murphy and Riley procedure)
1. Reagent Preparation:
-
Reagent A (Ammonium Molybdate Solution): Dissolve ammonium (B1175870) molybdate in deionized water.
-
Reagent B (Sulfuric Acid Solution): Carefully add concentrated sulfuric acid to deionized water.
-
Reagent C (Ascorbic Acid Solution): Dissolve ascorbic acid in deionized water. This solution is not stable and should be prepared fresh.
-
Reagent D (Potassium Antimonyl Tartrate Solution): Dissolve potassium antimonyl tartrate in deionized water.
-
Combined Reagent: Mix Reagents A, B, and D. This combined reagent is stable for several weeks when stored in a dark, cool place.
2. Sample Preparation:
-
For total phosphorus analysis, samples often require a digestion step (e.g., acid-persulfate digestion) to convert all forms of phosphorus to orthophosphate.[7]
-
If only orthophosphate is being measured, this digestion step can be omitted.
-
Samples should be filtered to remove any particulate matter.
3. Color Development:
-
An aliquot of the sample is placed in a clean test tube or cuvette.
-
The combined molybdate reagent is added to the sample.
-
The ascorbic acid solution (Reagent C) is then added, and the solution is mixed thoroughly.
-
The solution is allowed to stand for a specific amount of time (typically 10-30 minutes) for the blue color to develop fully.
4. Spectrophotometric Measurement:
-
A series of phosphate standards of known concentrations are prepared and subjected to the same color development procedure to generate a calibration curve.
-
A reagent blank (deionized water instead of sample) is also prepared.
-
The absorbance of the samples and standards is measured at the wavelength of maximum absorbance (typically around 880 nm) using a spectrophotometer.
-
The concentration of phosphate in the samples is determined by comparing their absorbance to the calibration curve.
Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflows for phosphate analysis using both ICP-OES and the Molybdate Blue method, as well as a logical diagram comparing their key attributes.
References
- 1. ajol.info [ajol.info]
- 2. Comparison of Phosphorus Determination Methods by Ion Chromatography and Molybdenum Blue Methods | CoLab [colab.ws]
- 3. nemi.gov [nemi.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Limitations of the molybdenum blue method for phosphate quantification in the presence of organophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dgtresearch.com [dgtresearch.com]
- 7. moca.net.ua [moca.net.ua]
Performance Showdown: Ammonium Phosphomolybdate Hydrate versus Other Heteropoly Acids in Catalysis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of industrial and laboratory-scale catalysis, heteropoly acids (HPAs) stand out for their strong Brønsted acidity and unique redox properties. Among these, ammonium (B1175870) phosphomolybdate (APM) hydrate (B1144303), a salt of phosphomolybdic acid, presents a compelling case for its use in various catalytic applications. This guide provides an objective comparison of the catalytic performance of ammonium phosphomolybdate hydrate against other widely used heteropoly acids, supported by experimental data, detailed protocols, and visual representations of experimental workflows and reaction mechanisms.
At a Glance: Key Performance Indicators
To facilitate a clear comparison, the following tables summarize the catalytic performance of this compound and other common heteropoly acids in key industrial reactions.
Table 1: Gas-Phase Dehydration of Glycerol (B35011) to Acrolein
The dehydration of glycerol is a critical process for converting biomass-derived feedstock into valuable chemicals. The data below, adapted from studies on supported heteropoly acid catalysts, highlights the comparative performance in this reaction.
| Catalyst | Support | Glycerol Conversion (%) | Acrolein Selectivity (%) | Reference |
| Ammonium Phosphomolybdate | Alumina | 98 | 65 | [1] |
| Phosphomolybdic Acid | Alumina | 99 | 70 | [1] |
| Phosphotungstic Acid | Alumina | 100 | 72 | [1] |
| Silicotungstic Acid | Alumina | 100 | 75 | [1] |
Note: The data indicates that while ammonium phosphomolybdate demonstrates high activity in glycerol dehydration, tungsten-based heteropoly acids, such as phosphotungstic acid and silicotungstic acid, exhibit slightly higher selectivity towards the desired product, acrolein.[1]
Table 2: Esterification of Levulinic Acid with Methanol
Esterification reactions are fundamental in the synthesis of fine chemicals and pharmaceuticals. The following table compares the catalytic efficiency of metal-exchanged phosphomolybdic acid salts, which are structurally related to ammonium phosphomolybdate, in the esterification of levulinic acid.
| Catalyst | Conversion (%) (after 6h) | Selectivity towards Methyl Levulinate (%) | Reference |
| FePMo12O40 | ~100 | ~100 | |
| AlPMo12O40 | ~100 | ~100 | |
| Cu1.5PMo12O40 | >80 | ~100 | |
| Mn1.5PMo12O40 | ~70 | ~100 | |
| Ni1.5PMo12O40 | ~60 | ~100 | |
| Zn1.5PMo12O40 | ~50 | ~100 | |
| Co1.5PMo12O40 | ~40 | ~100 |
Note: This data suggests that the catalytic activity of phosphomolybdate-based catalysts in esterification is significantly influenced by the counter-ion. While direct data for ammonium phosphomolybdate in this specific reaction is not provided, the high performance of other salt forms indicates the potential of the phosphomolybdate anion in this application.
Experimental Protocols
For reproducible and accurate results, detailed experimental methodologies are crucial. The following sections outline the procedures for the synthesis of this compound and its application in a representative catalytic reaction.
Synthesis of this compound Catalyst
This protocol describes a common method for the preparation of this compound.
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Disodium (B8443419) hydrogen phosphate (B84403) dihydrate (Na₂HPO₄·2H₂O)
-
Concentrated nitric acid (HNO₃)
-
Distilled water
Procedure:
-
Dissolve 2.3 g of ammonium heptamolybdate tetrahydrate in 40 mL of distilled water and warm the solution to 80°C.
-
In a separate beaker, dissolve 0.15 g of disodium hydrogen phosphate dihydrate in 20 mL of distilled water.
-
Add the phosphate solution to the molybdate (B1676688) solution with continuous stirring.
-
Acidify the mixture by adding 4 mL of concentrated nitric acid under stirring.
-
Maintain the solution at 80°C for 60 minutes to allow for the formation of a yellow precipitate.
-
Filter the canary yellow precipitate of ammonium phosphomolybdate.
-
Wash the precipitate thoroughly with distilled water to remove any unreacted precursors.
-
Dry the resulting solid in a vacuum oven at 60°C to obtain the final this compound catalyst.[2][3]
Catalytic Dehydration of Glycerol (Gas-Phase)
This protocol outlines a general procedure for testing the catalytic performance of heteropoly acids in the gas-phase dehydration of glycerol.
Apparatus:
-
Fixed-bed reactor
-
Syringe pump
-
Temperature controller
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Place a known amount of the catalyst (e.g., 1 g of supported ammonium phosphomolybdate) in the fixed-bed reactor.
-
Pre-treat the catalyst by heating it under a flow of inert gas (e.g., nitrogen) at a specific temperature (e.g., 300°C) for a defined period (e.g., 1 hour).
-
Prepare an aqueous solution of glycerol (e.g., 10 wt%).
-
Introduce the glycerol solution into the reactor using a syringe pump at a constant flow rate.
-
Maintain the reactor at the desired reaction temperature (e.g., 275°C).
-
Collect the reaction products at the reactor outlet and analyze them using a gas chromatograph to determine the conversion of glycerol and the selectivity of different products, particularly acrolein.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To provide a clearer understanding of the experimental process and the underlying catalytic mechanism, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of ammonium phosphomolybdate and its use in catalytic reactions.
Caption: Generalized catalytic cycle for the oxidation of a substrate using a polyoxometalate catalyst.
Conclusion
This compound is a versatile and effective catalyst for a range of organic transformations. While in certain reactions, such as the dehydration of glycerol, tungsten-based heteropoly acids may offer slightly higher selectivity, the performance of ammonium phosphomolybdate remains highly competitive. Its ease of synthesis and the potential for modification of its properties through the exchange of the ammonium cation make it an attractive option for researchers and professionals in drug development and fine chemical synthesis. The choice of catalyst will ultimately depend on the specific reaction conditions, desired product selectivity, and economic considerations. This guide provides a foundational understanding to aid in the selection and application of these remarkable catalytic materials.
References
A Guide to Inter-Laboratory Comparison of Phosphate Measurements Using the Ammonium Phosphomolybdate Method
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of phosphate (B84403) measurements utilizing the ammonium (B1175870) phosphomolybdate method. It is intended for researchers, scientists, and professionals in drug development to ensure accurate and reproducible phosphate quantification. This document outlines the experimental protocol, presents data in a standardized format, and includes a visual representation of the experimental workflow.
Introduction
The accurate measurement of phosphate is critical in various scientific disciplines, from environmental monitoring to biomedical research. The ammonium phosphomolybdate method is a widely adopted colorimetric technique for the determination of orthophosphate.[1][2][3][4] This method relies on the reaction of orthophosphate ions with ammonium molybdate (B1676688) and potassium antimonyl tartrate in an acidic solution to form a phosphomolybdate complex.[2][5] This complex is subsequently reduced by ascorbic acid to produce a distinct blue color, the intensity of which is directly proportional to the phosphate concentration and can be measured spectrophotometrically.[1][2][6]
Inter-laboratory comparisons are essential for validating the robustness and reproducibility of analytical methods. By comparing results from multiple laboratories analyzing identical samples, it is possible to assess the overall precision and accuracy of the method and identify potential sources of variability. This guide offers a standardized protocol to facilitate such comparisons.
Experimental Protocol
This section details the methodology for the determination of phosphate using the ammonium phosphomolybdate method. Adherence to this protocol is crucial for ensuring consistency across participating laboratories.
2.1. Reagents
-
Sulfuric Acid Solution (5N): Slowly add 139 mL of concentrated H₂SO₄ to 800 mL of deionized water, cool, and dilute to 1 L.
-
Potassium Antimonyl Tartrate Solution: Dissolve 1.3715 g of K(SbO)C₄H₄O₆·½H₂O in 400 mL of deionized water and dilute to 500 mL.
-
Ammonium Molybdate Solution: Dissolve 20 g of (NH₄)₆Mo₇O₂₄·4H₂O in 500 mL of deionized water.
-
Combined Reagent: Mix 50 mL of 5N sulfuric acid, 5 mL of potassium antimonyl tartrate solution, 15 mL of ammonium molybdate solution, and 30 mL of ascorbic acid solution. This reagent should be prepared fresh daily.
-
Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh daily.
-
Standard Phosphate Solution (50 mg/L P): Dissolve 0.2197 g of anhydrous KH₂PO₄ in deionized water and dilute to 1 L.
2.2. Procedure
-
Sample Preparation: For total phosphorus determination, a digestion step is required to convert all forms of phosphorus to orthophosphate. A common method is the persulfate digestion.[6]
-
To 50 mL of sample, add 1 mL of 11N H₂SO₄ and 0.4 g of ammonium persulfate.
-
Boil gently for 30-40 minutes or until the volume is reduced to about 10 mL.
-
Cool and neutralize to a pH of 7 with 1N NaOH.
-
Dilute to 50 mL with deionized water.
-
-
Color Development:
-
Pipette 50 mL of the sample (or an aliquot diluted to 50 mL) into a clean flask.
-
Add 8.0 mL of the combined reagent and mix thoroughly.
-
Allow the color to develop for at least 10 minutes but no longer than 30 minutes.[2]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 880 nm using a spectrophotometer.
-
Use a reagent blank (50 mL of deionized water treated with the same reagents) to zero the instrument.
-
-
Calibration Curve:
-
Prepare a series of standards from the standard phosphate solution (e.g., 0.05, 0.1, 0.2, 0.5, and 1.0 mg/L P).
-
Treat the standards in the same manner as the samples.
-
Plot a calibration curve of absorbance versus phosphate concentration.
-
Determine the phosphate concentration of the samples from the calibration curve.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data from the inter-laboratory comparison.
Table 1: Absorbance Readings for Standard Solutions
| Concentration (mg/L P) | Lab 1 Absorbance | Lab 2 Absorbance | Lab 3 Absorbance | ... | Mean Absorbance | Std. Dev. |
| 0.00 (Blank) | ||||||
| 0.05 | ||||||
| 0.10 | ||||||
| 0.20 | ||||||
| 0.50 | ||||||
| 1.00 |
Table 2: Phosphate Concentration in Unknown Samples (mg/L P)
| Sample ID | Lab 1 | Lab 2 | Lab 3 | ... | Mean | Std. Dev. | % RSD |
| Unknown A | |||||||
| Unknown B | |||||||
| Unknown C |
Table 3: Quality Control Sample Results (Certified Reference Material)
| CRM ID | Certified Value (mg/L P) | Lab 1 Measured | Lab 2 Measured | Lab 3 Measured | ... | Mean Measured | % Recovery |
| CRM-123 | 0.45 ± 0.02 |
Visualization
The following diagram illustrates the experimental workflow for the inter-laboratory comparison of phosphate measurements.
References
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. remotelabs.asdlib.org [remotelabs.asdlib.org]
- 4. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 5. lovibond.com [lovibond.com]
- 6. nemi.gov [nemi.gov]
Safety Operating Guide
Proper Disposal of Ammonium Phosphomolybdate Hydrate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ammonium (B1175870) phosphomolybdate hydrate (B1144303), a commonly used reagent, is classified as a hazardous substance and requires specific procedures for its disposal to mitigate risks to personnel and the environment.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of ammonium phosphomolybdate hydrate, ensuring compliance with safety regulations and fostering a secure laboratory environment.
Immediate Safety and Handling Precautions
This compound is known to cause skin and eye irritation.[2][3][4][5] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this chemical. This includes protective gloves, clothing, and eye/face protection.[3][5] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[4] In case of contact, immediate action is necessary. For skin contact, wash the affected area with plenty of soap and water.[3][5] If the substance enters the eyes, rinse cautiously with water for several minutes.[3][5]
Emergency Contact Information: In the event of an emergency, contact your institution's environmental health and safety (EHS) office or the appropriate emergency response team.
Personal Protective Equipment (PPE) Summary
| PPE Type | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] | To prevent eye contact which can cause serious irritation.[2][3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6] Gloves must be inspected prior to use.[4] | To prevent skin irritation upon contact.[2][3][4][5] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing. A fully buttoned lab coat is recommended.[4][6] | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | Use only in a well-ventilated area.[4] If exposure limits are exceeded, use a full-face respirator with a particulates filter conforming to EN 143.[3] | To avoid inhalation of dust which may cause respiratory irritation.[4][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste, in accordance with local, state, and federal regulations.[3][7] Do not dispose of this chemical down the drain or with regular household garbage.[8][9]
For Small Quantities (Laboratory-Scale):
A common laboratory procedure for aqueous molybdenum waste involves pH adjustment and precipitation.[10]
-
Dissolution: Dissolve the this compound in water or an appropriate acid solution.[1]
-
Precipitation:
-
Sulfide (B99878) Precipitation: Adjust the pH of the solution to 7 (neutral) and treat with a sulfide source to precipitate the molybdenum as molybdenum sulfide.[1]
-
Alternative Precipitation: An alternative method involves precipitating the molybdenum as an insoluble salt, such as calcium molybdate.[10]
-
-
Collection: Collect the resulting precipitate for disposal.
-
Containerization: Place the collected solid waste in a labeled, sealed container.[10]
-
Waste Pickup: Arrange for disposal through your institution's hazardous waste management program.
For Spills:
-
Minor Spills: If a small spill occurs that can be cleaned up quickly, ensure you are wearing the appropriate PPE.[6] Sweep up the solid material and place it into a suitable, closed container for disposal.[2][3] Avoid creating dust.[4]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[1]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
This guide is intended to provide clear, actionable information to ensure the safe handling and disposal of this compound in a laboratory setting. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. store.sangon.com [store.sangon.com]
- 5. Page loading... [wap.guidechem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. sds.strem.com [sds.strem.com]
- 9. nj.gov [nj.gov]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling Ammonium phosphomolybdate hydrate
This guide provides immediate, essential safety and logistical information for handling Ammonium phosphomolybdate hydrate (B1144303) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety when handling Ammonium phosphomolybdate hydrate. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical goggles or a full-face shield are necessary to protect against dust and splashes.[1] |
| Hand Protection | Wear chemical protective gloves, such as PVC.[1] It is important to select gloves that are tested to a relevant standard (e.g., EN 374).[1] Do not use cotton or leather gloves.[1] |
| Body Protection | A lab coat or overalls should be worn.[1] For tasks with a higher risk of splashing, a PVC apron is also recommended.[1] |
| Respiratory Protection | In case of brief exposure or low levels of pollution, a respiratory filter device should be used.[2] For more significant potential for inhalation, a particle-filtering half mask (EN149:2001) or a particulates filter conforming to EN 143 is recommended.[3][4] |
Hazard Identification and Safety Precautions
This compound is considered a hazardous substance.[1] It can cause skin and serious eye irritation, as well as respiratory irritation.[2][5][6][7][8][9]
Key safety precautions include:
-
Ventilation: Always handle this chemical in a well-ventilated area to minimize the inhalation of dust or mists.[1][6]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][4]
-
Ignition Sources: Keep away from heat and sources of ignition.[4]
-
Incompatible Materials: Store away from strong reducing agents.[4]
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from receipt to storage.
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination.
Waste Disposal Summary
| Waste Type | Disposal Method |
| Unused/Expired Material | Consult with your institution's waste management authority for guidance.[1] Disposal may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6] Do not dispose of with household garbage or allow it to reach sewage systems.[8] |
| Contaminated Materials | Contaminated lab materials (e.g., gloves, weighing paper) should be collected in a suitable, closed container for disposal.[3][4] |
| Spills | For minor spills, sweep up the material and place it into a suitable, closed container for disposal.[3] For major spills, evacuate the area and alert emergency responders.[1] |
Experimental Protocol for Small Quantity Disposal:
For small quantities, a potential disposal method involves chemical conversion:
-
Dissolve the this compound in water or an appropriate acid solution.[1]
-
Alternatively, convert it to a water-soluble state using a suitable oxidizing agent.[1]
-
Adjust the pH of the solution to neutral.[1]
-
Precipitate the molybdenum as a sulfide (B99878) by treating the neutral solution with a sulfide source.[1]
-
Collect the precipitate for disposal as hazardous waste.
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with plenty of running water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1][3] Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Remove all contaminated clothing.[1] If skin irritation persists, seek medical advice.[3] |
| Inhalation | Move the person to fresh air.[3][5] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek medical attention if symptoms occur.[3] |
| Ingestion | Clean the mouth with water and then drink plenty of water.[3] Do not induce vomiting. Seek immediate medical attention.[1] |
The following diagram outlines the logical steps to take in the event of an emergency.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sds.strem.com [sds.strem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.sangon.com [store.sangon.com]
- 7. Page loading... [wap.guidechem.com]
- 8. sds.strem.com [sds.strem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
